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  • Product: 17-Acetoxyprogesterone

Core Science & Biosynthesis

Foundational

17-Acetoxyprogesterone: Comprehensive Physicochemical Profiling, Synthesis, and Pharmacological Characterization

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Details

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Executive Summary

17-Acetoxyprogesterone (17-OAcP), formally known as 17α-hydroxyprogesterone acetate, is a synthetic pregnane steroid and a foundational derivative of natural progesterone. First synthesized in 1953 by Karl Junkmann at Schering AG, the compound was developed to overcome the rapid hepatic metabolism that renders natural progesterone orally inactive [1.1]. By esterifying the 17α-hydroxyl group with an acetate moiety, researchers achieved a compound with significant oral bioavailability and progestogenic activity. Today, 17-OAcP serves not only as a pharmacological agent but also as a critical intermediate in the synthesis of highly potent progestins, including medroxyprogesterone acetate (MPA), megestrol acetate, and chlormadinone acetate[1][2].

This technical guide provides an in-depth analysis of the chemical structure, molecular weight, synthesis methodology, and receptor binding mechanics of 17-acetoxyprogesterone, designed for researchers and drug development professionals.

Part 1: Physicochemical Profiling and Structural Logic

The structural modification of progesterone to 17-acetoxyprogesterone involves the strategic placement of an acetate ester at the C17 position of the steroid nucleus. This specific modification alters the three-dimensional conformation of the D-ring and significantly increases the molecule's lipophilicity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 17-acetoxyprogesterone, providing a baseline for analytical and formulation development[2]:

PropertyValueCausality / Significance
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetateDefines the exact stereochemistry (pregn-4-ene nucleus).
CAS Registry Number 302-23-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C₂₃H₃₂O₄Addition of C₂H₂O to 17α-hydroxyprogesterone.
Molecular Weight 372.509 g/mol Critical for stoichiometric calculations during synthesis.
XLogP3 (Lipophilicity) 3.7Indicates high lipid solubility, essential for crossing cell membranes.
Topological Polar Surface Area 60.4 ŲOptimal for passive diffusion and oral absorption profiles.
Hydrogen Bond Donors 0The esterification removes the free -OH, increasing stability.
Hydrogen Bond Acceptors 4Facilitates interaction with the Progesterone Receptor (PR) pocket.

Part 2: Synthesis Workflow & Analytical Validation

The synthesis of 17-acetoxyprogesterone from 17α-hydroxyprogesterone presents a unique chemical challenge. The 17α-hydroxyl group is tertiary and highly sterically hindered by the adjacent C18 angular methyl group and the bulky C20 ketone. Standard esterification conditions (e.g., acetic acid and mild acid) fail to produce meaningful yields.

To overcome this, the reaction requires a hyper-nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) , in conjunction with acetic anhydride and pyridine[3][4]. DMAP forms a highly reactive N-acetylpyridinium intermediate that is electrophilic enough to attack the hindered 17α-hydroxyl oxygen.

Step-by-Step Methodology: DMAP-Catalyzed Acetylation

This protocol is designed as a self-validating system , ensuring that each step contains an in-process control (IPC) to verify success before proceeding.

Step 1: Reagent Preparation & Reaction Initiation

  • Procedure: Dissolve 2.0 g of 17α-hydroxyprogesterone in 20 mL of anhydrous pyridine. Add 10 mL of acetic anhydride, followed by 20 mg of DMAP (catalytic amount). Stir the mixture at room temperature under a nitrogen atmosphere for 6 hours.

  • Causality: Pyridine acts as both the solvent and an acid scavenger (neutralizing the acetic acid byproduct). The nitrogen atmosphere prevents oxidative degradation of the steroid nucleus.

  • Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation logic: 17-OAcP lacks a free hydroxyl group and is less polar than the starting material; therefore, the reaction is complete when the lower starting material spot (lower Rf) completely shifts to a higher Rf spot.

Step 2: Quenching & Extraction

  • Procedure: Slowly pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous mixture with chloroform (3 x 50 mL). Wash the combined organic layers sequentially with 10% HCl, 5% aqueous NaHCO₃, and brine.

  • Causality: Ice water quenches unreacted acetic anhydride. The 10% HCl wash is critical: it protonates pyridine and DMAP, converting them into water-soluble hydrochloride salts, thereby stripping them from the organic layer. NaHCO₃ neutralizes residual acid.

  • Validation (IPC): The pH of the final aqueous wash should be neutral (~pH 7), confirming the complete removal of acidic and basic impurities.

Step 3: Purification & Drying

  • Procedure: Dry the chloroform layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with 70% chloroform/hexane) or recrystallize from methanol.

  • Causality: Na₂SO₄ removes micro-droplets of water that could cause hydrolysis during concentration. Chromatography isolates the pure steroid from any polymerized byproducts.

Step 4: Final Analytical Validation

  • Procedure: Subject the purified product to ¹H-NMR and HPLC analysis.

  • Validation Logic: The ¹H-NMR spectrum must show the disappearance of the 17-OH proton and the appearance of a sharp, characteristic singlet at ~2.05 ppm (integrating to 3 protons), confirming the successful covalent attachment of the acetate methyl group.

Synthesis A 17α-Hydroxyprogesterone (Sterically Hindered -OH) B Acetylation Reaction (Acetic Anhydride + DMAP) A->B Overcome Steric Barrier C TLC Validation (Confirm Higher Rf Shift) B->C In-Process Control D Quench & Extract (HCl Wash Removes Pyridine) C->D Reaction Complete E Purification (Silica Gel / Recrystallization) D->E Isolate Organic Layer F 17-Acetoxyprogesterone (NMR confirms ~2.05 ppm singlet) E->F Pure Product Yield

Fig 1: Synthesis workflow of 17-acetoxyprogesterone via DMAP-catalyzed acetylation.

Part 3: Pharmacological Relevance & Receptor Binding

The chemical structure of 17-acetoxyprogesterone directly dictates its pharmacological behavior. Natural progesterone has a biological half-life of roughly 5 minutes when administered orally. This is due to rapid first-pass metabolism in the liver, where the 20-ketone is reduced by 20α-hydroxysteroid dehydrogenase, and the Δ4 -3-ketone system in the A-ring is degraded.

The Causality of the Acetate Group

By introducing the bulky 17α-acetate group, 17-OAcP achieves steric shielding . The acetate moiety physically blocks hepatic enzymes from accessing and reducing the adjacent C20 ketone. This metabolic resistance is the sole reason 17-OAcP maintains therapeutic activity when administered orally[1].

Receptor Binding Profile

17-OAcP acts as an agonist of the Progesterone Receptor (PR), binding to both the PR-A and PR-B isoforms.

  • Affinity: It exhibits an IC50​ of 16.8 nM for PR-A and 12.6 nM for PR-B[1].

  • Comparison: This affinity is more than 50-fold higher than that of unesterified 17α-hydroxyprogesterone, though slightly less than natural progesterone. The acetate group optimizes the hydrophobic interactions within the ligand-binding domain (LBD) of the receptor, stabilizing the receptor conformation required for coactivator recruitment.

Upon binding, the 17-OAcP-PR complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on the DNA, initiating the transcription of target genes responsible for maintaining the secretory endometrium and suppressing myometrial contractility.

Pathway A 17-Acetoxyprogesterone (Oral Administration) B Hepatic Survival (Steric Shielding of C20) A->B Resists First-Pass C Target Cell Entry (Passive Diffusion) B->C High Lipophilicity D Progesterone Receptor (PR-A / PR-B Binding) C->D LBD Interaction E Receptor Dimerization & Nuclear Translocation D->E Conformational Shift F PRE DNA Binding (Gene Transcription) E->F Progestogenic Effect

Fig 2: Pharmacokinetic survival and target receptor signaling pathway of 17-acetoxyprogesterone.

References

  • Hydroxyprogesterone acetate - Wikipedia Source: Wikipedia URL:[Link]

  • Hydroxyprogesterone acetate | C23H32O4 | CID 10156152 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • EP0754701B1 - Novel progesterone compound and use thereof Source: Google Patents URL

Sources

Exploratory

The Mechanism of Action of 17-Acetoxyprogesterone in Endocrine Research: A Technical Whitepaper

Executive Summary 17-Acetoxyprogesterone (17α-hydroxyprogesterone acetate, OHPA) is a foundational synthetic progestin that has profoundly shaped modern endocrine research and pharmacological drug development. Synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

17-Acetoxyprogesterone (17α-hydroxyprogesterone acetate, OHPA) is a foundational synthetic progestin that has profoundly shaped modern endocrine research and pharmacological drug development. Synthesized to overcome the poor oral bioavailability of natural progesterone, 17-acetoxyprogesterone serves as the prototypical scaffold for a class of highly potent steroidal derivatives. This whitepaper provides an in-depth technical analysis of its molecular mechanism of action, receptor kinetics, and the validated experimental methodologies used to quantify its endocrine activity.

Structural Pharmacology & Historical Context

First synthesized in 1953, 17-acetoxyprogesterone emerged from systematic research aimed at enhancing the metabolic stability of natural steroid hormones[1]. While its direct precursor, 17α-hydroxyprogesterone, is biologically inactive when administered orally, the esterification of the hydroxyl group at the C-17 position with acetic anhydride yields a compound with significant oral bioavailability[2].

The acetoxy group provides steric hindrance that protects the steroid nucleus from rapid hepatic first-pass metabolism (specifically D-ring degradation). Consequently, 17-acetoxyprogesterone acts as the parent compound for a myriad of widely utilized progestins, including medroxyprogesterone acetate (MPA), cyproterone acetate, and megestrol acetate[2][3]. In endocrine research, these derivatives are critical for studying reproductive biology, developing contraceptives, and modeling hormone-dependent neoplasms.

Molecular Mechanism: The Progesterone Receptor Axis

The primary mechanism of action of 17-acetoxyprogesterone is mediated through the classical genomic steroid signaling pathway via the intracellular Progesterone Receptor (PR), which exists in two primary isoforms: PR-A and PR-B[4][5].

  • Cellular Entry & Ligand Binding: Being highly lipophilic, 17-acetoxyprogesterone passively diffuses across the phospholipid bilayer of target cells (e.g., endometrial, ovarian, and pituitary cells). In the cytoplasm, it encounters the unliganded PR, which is maintained in an inactive state by a multiprotein chaperone complex consisting of heat shock proteins (HSP90, HSP70) and immunophilins[4].

  • Conformational Activation: The binding of 17-acetoxyprogesterone to the ligand-binding domain (LBD) of the PR induces a dramatic structural shift. This conformational change forces the dissociation of the HSP chaperone complex, exposing the receptor's nuclear localization signals and dimerization interfaces[1].

  • Nuclear Translocation & Transcription: The activated ligand-receptor complexes homodimerize and translocate into the nucleus. The PR dimers bind with high affinity to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes[5]. Depending on the specific tissue and the ratio of PR-A to PR-B, the complex recruits various coactivators to initiate gene transcription, resulting in physiological responses such as endometrial maturation, suppression of gonadotropin-releasing hormone (GnRH), and ovulation inhibition[1][3].

PR_Pathway L 17-Acetoxyprogesterone (Ligand) Bind Ligand-Receptor Binding L->Bind PR Cytosolic PR Complex (with HSP90) PR->Bind Dissoc HSP Dissociation & Conformational Shift Bind->Dissoc Dimer Receptor Homodimerization Dissoc->Dimer Transloc Nuclear Translocation Dimer->Transloc PRE Binding to PRE (Promoter DNA) Transloc->PRE Trans Gene Transcription (Endocrine Response) PRE->Trans

Fig 1. 17-acetoxyprogesterone mechanism of action via the progesterone receptor signaling pathway.

Quantitative Receptor Kinetics & Structure-Activity Relationships

In drug development, understanding the Structure-Activity Relationship (SAR) of 17-acetoxyprogesterone is vital. While the base 17-acetoxyprogesterone molecule has moderate direct affinity for the PR compared to natural progesterone, specific substitutions (such as the addition of a 6α-methyl group to create MPA) exponentially increase receptor binding affinity and biological potency[6].

The table below summarizes the Relative Binding Affinity (RBA) of 17-acetoxyprogesterone derivatives to the cytosolic progesterone receptor, demonstrating how structural modifications dictate endocrine potency.

CompoundRelative Binding Affinity (RBA) to PR (%)Pharmacological Notes
Progesterone 100Natural endogenous ligand reference standard.
17α-Acetoxyprogesterone ~30 - 50Base synthetic ester; moderate direct affinity but high oral bioavailability.
6α-Methyl-17-acetoxyprogesterone (MPA) 115Enhanced binding and extreme metabolic resistance via 6α-methyl substitution.
17α-Ethynylprogesterone 189 ± 55High affinity derivative utilized for comparative SAR modeling.
19-Norprogesterone 258Deletion of the 10β-methyl group significantly enhances receptor affinity.

Data synthesized from comparative in vitro cytosol receptor assays[6].

Validated Methodology: PR Radioligand Binding Assay

To quantify the endocrine activity of 17-acetoxyprogesterone and its analogs, researchers rely on competitive radioligand binding assays. Below is a self-validating protocol designed to ensure high-fidelity receptor kinetic data.

Experimental Protocol: Competitive PR Binding Assay

Objective: To determine the IC50 and calculate the Relative Binding Affinity (RBA) of 17-acetoxyprogesterone against [3H]-progesterone.

Step 1: Cytosol Preparation (Receptor Stabilization)

  • Action: Homogenize estrogen-primed target tissue (e.g., rabbit uterus) in a low-salt Tris-HCl buffer containing 20 mM sodium molybdate, dithiothreitol (DTT), and protease inhibitors. Centrifuge at 105,000 × g for 60 minutes to isolate the cytosolic fraction.

  • Causality: Estrogen priming artificially upregulates PR expression, increasing the signal-to-noise ratio. Sodium molybdate is a critical addition; it interacts with the PR-HSP90 complex to lock the unliganded receptor in its native conformation, preventing premature dissociation and proteolytic degradation during extraction.

Step 2: Radioligand Incubation (Equilibrium Dynamics)

  • Action: Aliquot the cytosol and incubate with a fixed concentration of [3H]-progesterone (e.g., 5 nM) and varying logarithmic concentrations of unlabeled 17-acetoxyprogesterone (from 0.1 nM to 10 µM). Incubate at 0–4°C for 16–18 hours.

  • Causality: The strict low-temperature environment prevents receptor proteolysis and drastically slows the dissociation rate of the ligand-receptor complex. The extended 16-hour timeframe ensures the competitive binding reaction reaches a true thermodynamic equilibrium, which is mathematically required for accurate IC50 calculation.

Step 3: Bound/Free Separation (DCC Method)

  • Action: Add a cold Dextran-Coated Charcoal (DCC) suspension to each tube, vortex briefly, incubate for exactly 10 minutes, and centrifuge at 3,000 × g.

  • Causality: Charcoal rapidly adsorbs free, unbound highly lipophilic steroids. Dextran acts as a molecular sieve, coating the charcoal pores to prevent the large PR-ligand protein complexes from being trapped. Centrifugation pellets the charcoal (containing free ligand), leaving only the receptor-bound radioligand in the supernatant.

Step 4: Scintillation Counting & Self-Validation

  • Action: Extract the supernatant, mix with scintillation fluid, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validation Check: A parallel Non-Specific Binding (NSB) control tube containing the radioligand and a 1,000-fold excess of unlabeled progesterone is processed simultaneously. If the NSB exceeds 10% of total binding, the assay is automatically invalidated due to either degraded receptor integrity or insufficient radioligand purity.

Protocol_Workflow Prep 1. Cytosol Preparation (Molybdate Buffer) Incubate 2. Radioligand Incubation (0-4°C, 16h) Prep->Incubate Separate 3. Bound/Free Separation (DCC Method) Incubate->Separate Quant 4. Scintillation Counting Separate->Quant Analyze 5. Data Analysis (IC50 / RBA) Quant->Analyze

Fig 2. Step-by-step workflow for the competitive radioligand progesterone receptor binding assay.

References

  • Medroxyprogesterone Acetate | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass. Available at:[Link]

  • Hydroxyprogesterone acetate . Wikipedia. Available at: [Link]

  • Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins . NIH (PMC). Available at: [Link]

  • Estrogens and Progestins . Clinical Gate. Available at: [Link]

  • US4512986A - Progrestationally active steroids. Google Patents.

Sources

Foundational

17-Acetoxyprogesterone (17-OHPA): In Vitro Receptor Binding Affinity, Pharmacodynamics, and Experimental Methodologies

Introduction to 17-Acetoxyprogesterone 17-Acetoxyprogesterone (17-OHPA), chemically designated as 17α-acetoxypregn-4-ene-3,20-dione, is a synthetic pregnane steroid and the acetate ester of 17α-hydroxyprogesterone. First...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 17-Acetoxyprogesterone

17-Acetoxyprogesterone (17-OHPA), chemically designated as 17α-acetoxypregn-4-ene-3,20-dione, is a synthetic pregnane steroid and the acetate ester of 17α-hydroxyprogesterone. First synthesized in the 1950s, 17-OHPA is a foundational molecule in steroid chemistry. While it has limited clinical use on its own due to relatively low systemic potency, it serves as the parent compound for a highly potent class of progestins, including chlormadinone acetate (CMA), cyproterone acetate (CPA), and medroxyprogesterone acetate (MPA)[1]. Understanding the in vitro binding affinity of 17-OHPA provides crucial insights into steroid structure-activity relationships (SAR) and the rational design of targeted endocrine therapies.

Structural Causality & Pharmacodynamics

The structural modification of adding an acetate group at the C17-alpha position of the progesterone backbone fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile, as detailed in 2[2].

Natural progesterone is rapidly metabolized by hepatic enzymes (e.g., 20α-hydroxysteroid dehydrogenase), resulting in a short half-life. The bulky 17α-acetoxy moiety introduces significant steric hindrance, shielding the D-ring from rapid enzymatic degradation. Furthermore, this esterification locks the steroid into a rigid conformational state that heavily favors interaction with the ligand-binding domain (LBD) of the Progesterone Receptor (PR). This specific orientation stabilizes the receptor-ligand complex, slowing the dissociation rate compared to unesterified 17α-hydroxyprogesterone[1].

PR_Pathway OHPA 17-Acetoxyprogesterone (17-OHPA) CellMembrane Diffusion across Cell Membrane OHPA->CellMembrane Cytosol Cytosolic Progesterone Receptor (PR-A / PR-B) CellMembrane->Cytosol HSP HSP90 Dissociation & Receptor Dimerization Cytosol->HSP High Affinity Binding Nucleus Nuclear Translocation HSP->Nucleus PRE Binding to Progesterone Response Elements (PRE) Nucleus->PRE Transcription Gene Transcription Modulation PRE->Transcription

Intracellular signaling pathway of 17-OHPA mediating PR activation.

Receptor Binding Affinity Profile (In Vitro Data)

In vitro competitive radioligand binding assays reveal that 17-OHPA acts as a dedicated agonist for both the PR-A and PR-B isoforms, while exhibiting minimal off-target binding.

  • Progesterone Receptor (PR): According to1, 17-OHPA demonstrates a high affinity for human PR isoforms, with IC50 values of 16.8 nM for PR-A and 12.6 nM for PR-B[1]. It binds human PR isoforms at roughly 38-46% the affinity of natural progesterone, but exhibits a >50-fold higher affinity for PR than unesterified 17α-hydroxyprogesterone (17-OHP)[1]. Interestingly, in rabbit uterine models, its relative binding affinity (RBA) is reported to be slightly higher than that of progesterone (115%)[3].

  • Glucocorticoid Receptor (GR): Unlike some synthetic progestins that exhibit promiscuous GR binding, 17-OHPA shows minimal affinity for the GR (RBA ~3%). 4 confirm that this mitigates the risk of off-target immunosuppressive or metabolic glucocorticoid effects[4].

  • Androgen Receptor (AR): 17-OHPA exhibits weak AR binding. However, specific structural modifications to the 17-OHPA backbone—such as the addition of a chlorine atom at C6 to form chlormadinone acetate—dramatically increase anti-androgenic properties by competitively blocking the AR and reducing 5α-reductase activity, as noted in 5[5].

Quantitative Data Summaries

Table 1: Relative Binding Affinities (RBA) of 17-OHPA and Related Steroids (Note: Progesterone is set as the 100% reference standard for PR; Dexamethasone for GR; Estradiol for ER)

CompoundhPR-AhPR-BrbPRrbGRrbER
Progesterone 100%100%100%<1%<1%
17α-Hydroxyprogesterone (17-OHP) 1%1%3%1%<1%
17-OHP Caproate (OHPC) 26%30%28%4%<1%
17-Acetoxyprogesterone (OHPA) 38%46%115%3%<1%

Data aggregated from 3[3].

Table 2: IC50 Values for Human Progesterone Receptor Isoforms

CompoundhPR-A IC50 (nM)hPR-B IC50 (nM)
17-Acetoxyprogesterone (OHPA) 16.812.6

Data sourced from 1[1].

Experimental Protocols: Measuring Binding Affinity

To ensure scientific integrity and reproducibility, the quantification of 17-OHPA binding affinity relies on a self-validating Radioligand Binding Assay (RBA) system.

Assay Validation Causality:

  • Tissue Selection: Estrogen-primed immature rabbit uteri or T47D human breast cancer cells are utilized. Causality: Estrogen priming upregulates cytosolic PR expression, significantly increasing the signal-to-noise ratio in radioligand assays[6].

  • Separation Method: Dextran-Coated Charcoal (DCC) is used for bound/free separation. Causality: DCC relies on size exclusion and adsorption kinetics. Free, highly lipophilic steroids like 17-OHPA intercalate into the charcoal pores, while the bulky receptor-steroid complexes remain in the supernatant. Dextran coats the charcoal to prevent the stripping of low-affinity bound ligands from the receptor.

Step-by-Step Methodology: Cytosolic Competitive Radioligand Binding Assay
  • Cytosol Preparation: Harvest T47D cells or estrogen-primed immature rabbit uteri. Homogenize the tissue in a cold TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol) supplemented with protease inhibitors. Centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction containing unbound PR[4].

  • Radioligand Incubation: Aliquot the cytosol into assay tubes. Add a constant, saturating concentration of [³H]-progesterone (the radioligand) to all tubes.

  • Competitive Displacement: Introduce increasing concentrations of unlabeled 17-OHPA (ranging from 0.1 nM to 1000 nM) to the experimental tubes. Crucially, include a set of control tubes with a 1000-fold excess of unlabeled progesterone to determine Non-Specific Binding (NSB)[4]. Incubate the mixture for 16-18 hours at 0-4°C to reach thermodynamic equilibrium[6].

  • Bound/Free Separation: Add a dextran-coated charcoal (DCC) suspension to each tube to adsorb unbound steroids. Incubate for exactly 10 minutes, then centrifuge at 3,000 × g for 15 minutes. The supernatant will contain the receptor-bound[³H]-progesterone[6].

  • Liquid Scintillation Counting: Decant the supernatant into scintillation vials, add a compatible scintillation cocktail, and measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding against the log concentration of 17-OHPA. Determine the IC50 (concentration inhibiting 50% of radioligand binding) using non-linear regression. Calculate RBA using the formula: RBA = (IC50 of Progesterone / IC50 of 17-OHPA) × 100[4].

RBA_Workflow Prep 1. Cytosol Prep (T47D Cells) Incubation 2. Incubation ([3H]-P4 + OHPA) Prep->Incubation Separation 3. Bound/Free Sep (DCC Method) Incubation->Separation Scintillation 4. Scintillation Counting Separation->Scintillation Analysis 5. Data Analysis (IC50 Calc) Scintillation->Analysis

Step-by-step workflow for competitive radioligand binding assay.

References

  • US4512986A - Progrestationally active steroids - Google Patents. Google Patents.
  • Structure –Function Relationships, Pharmacokinetics, and Potency of Orally and Parenterally Administered Progestogens. ResearchGate.
  • Use of oral contraceptives in the management of acne. Dove Medical Press.
  • Hydroxyprogesterone acetate. Wikipedia.
  • Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. PubMed.
  • Template:Relative affinities of hydroxyprogesterone and related steroids. Wikipedia.

Sources

Exploratory

Hepatic Biotransformation of 17-Acetoxyprogesterone: Metabolic Pathways, Enzyme Kinetics, and Analytical Workflows

Executive Summary Understanding the hepatic metabolism of synthetic progestins is a critical component of endocrine drug development. 17-acetoxyprogesterone (17α-hydroxyprogesterone acetate) serves as the foundational sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the hepatic metabolism of synthetic progestins is a critical component of endocrine drug development. 17-acetoxyprogesterone (17α-hydroxyprogesterone acetate) serves as the foundational scaffold for a broad class of progestational agents, including medroxyprogesterone acetate (MPA) and megestrol acetate. This technical guide deconstructs the structural rationale behind its design, maps its Phase I and Phase II hepatic biotransformation pathways, and provides a self-validating experimental workflow for in vitro metabolic profiling.

Structural Rationale: The Role of 17α-Acetylation

Natural progesterone exhibits an elimination half-life of approximately 5 minutes due to rapid, near-complete first-pass metabolism in the liver . The introduction of an acetate ester group at the 17α position fundamentally alters the molecule's pharmacokinetic profile.

From a mechanistic standpoint, the bulky 17α-acetoxy group provides significant steric hindrance around the D-ring of the steroid scaffold. This shielding restricts the access of hepatic aldo-keto reductases to the C20 ketone, effectively slowing down the reductive degradation that typically inactivates natural progesterone. Consequently, 17-acetoxyprogesterone and its derivatives demonstrate enhanced oral bioavailability and a prolonged half-life, making them viable for systemic therapeutic applications.

Mechanistic Pathways of Hepatic Metabolism

Despite the protective steric effects of the acetate group, 17-acetoxyprogesterone is still extensively metabolized by human hepatocytes. The biotransformation operates through a highly coordinated system of Phase I oxidation/reduction and Phase II conjugation.

Phase I: Cytochrome P450-Mediated Hydroxylation

The oxidative metabolism of 17-acetoxyprogesterone is predominantly driven by the Cytochrome P450 3A4 (CYP3A4) isoform, with minor contributions from CYP2C19 . Because the D-ring is sterically hindered, CYP3A4-mediated hydroxylation is redirected toward the B and A rings. High-resolution mass spectrometry and NMR studies of closely related analogs demonstrate that hydroxylation occurs preferentially at the 6β, 2β, and 1β positions .

Phase I: Reductive Pathways

Parallel to oxidation, the Δ4 -3-ketone system in the A-ring remains susceptible to enzymatic reduction. Hepatic 5α-reductase and 3α/3β-hydroxysteroid dehydrogenase (HSD) sequentially reduce the double bond and the ketone, yielding dihydro- and tetrahydro-derivatives (pregnanediol-like structures).

Phase II: Conjugation and Elimination

The newly formed hydroxyl groups from Phase I metabolism serve as functional handles for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert these metabolites into highly polar glucuronide and sulfate conjugates. These conjugates are subsequently actively transported into the bile or released into systemic circulation for renal excretion .

HepaticMetabolism Parent 17-Acetoxyprogesterone Phase1_CYP CYP3A4 / CYP2C19 Hydroxylation Parent->Phase1_CYP Phase I Oxidation Phase1_Red 5α-Reductase & 3α-HSD Reduction Parent->Phase1_Red Phase I Reduction Metab_OH Monohydroxylated Metabolites (6β-OH, 2β-OH, 1β-OH) Phase1_CYP->Metab_OH Metab_Red Reduced Metabolites (Dihydro & Tetrahydro derivatives) Phase1_Red->Metab_Red Phase2 UGT / SULT Conjugation Metab_OH->Phase2 Metab_Red->Phase2 Excretion Glucuronide & Sulfate Conjugates (Renal / Biliary Excretion) Phase2->Excretion Phase II

Fig 1. Phase I and Phase II hepatic biotransformation pathways of 17-acetoxyprogesterone.

Quantitative Kinetic Profiling

To predict in vivo hepatic clearance, it is essential to establish the enzyme kinetics for the primary metabolic routes. The table below summarizes the Michaelis-Menten kinetic parameters for the major CYP3A4-mediated hydroxylation pathways, utilizing data extrapolated from structurally homologous 17-acetoxyprogestins.

Table 1: Representative CYP450 Kinetic Parameters in Human Liver Microsomes (HLM)

MetabolitePrimary Enzyme Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
6β-Hydroxy CYP3A410.542040.0
2β-Hydroxy CYP3A411.221018.7
1β-Hydroxy CYP3A415.019513.0

Note: The 6β-hydroxylation pathway exhibits the highest intrinsic clearance, making it the dominant oxidative route.

Experimental Protocol: Self-Validating Hepatocyte Clearance Assay

As DMPK scientists, we must ensure that our in vitro models accurately reflect in vivo biology. The following protocol outlines a self-validating system for determining the hepatic clearance and metabolite profile of 17-acetoxyprogesterone using cryopreserved human hepatocytes.

Step 1: Preparation of Cryopreserved Human Hepatocytes
  • Action: Thaw cryopreserved human hepatocytes rapidly in a 37°C water bath. Immediately transfer the cells into pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM).

  • Causality: Rapid thawing and immediate dilution in CHRM minimizes the duration of cellular exposure to toxic cryoprotectants (e.g., DMSO), preserving the functional integrity of fragile Phase I and Phase II membrane-bound enzymes.

  • Self-Validation: Assess cell viability using Trypan Blue exclusion. The assay must only proceed if viability is >80%; otherwise, compromised membrane integrity will artificially skew clearance rates.

Step 2: Substrate Incubation
  • Action: Incubate 1 µM of 17-acetoxyprogesterone with 1×106 viable cells/mL in Williams' E medium. Maintain the suspension in a 37°C incubator under a 5% CO₂ atmosphere with gentle orbital shaking.

  • Causality: Utilizing a 1 µM substrate concentration ensures the reaction operates strictly under first-order kinetics ( [S]≪Km​ , as seen in Table 1). This is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ ).

  • Self-Validation: Run parallel incubations with a positive control (Midazolam, a known CYP3A4 substrate) to confirm baseline enzymatic activity. Simultaneously, run a negative control using heat-inactivated hepatocytes to rule out spontaneous chemical degradation.

Step 3: Reaction Quenching
  • Action: At designated time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated progesterone).

  • Causality: The 3:1 organic-to-aqueous ratio aggressively denatures and precipitates cellular proteins. The combination of high organic solvent and freezing temperatures instantaneously halts all enzymatic activity, locking the metabolite profile at that exact time point.

Step 4: Extraction and LC-HRMS/MS Analysis
  • Action: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) analysis.

  • Causality: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) provides sub-ppm exact mass measurements. This is strictly required to differentiate isobaric monohydroxylated metabolites (e.g., distinguishing 6β-OH from 2β-OH) based on their unique MS/MS fragmentation patterns.

AssayWorkflow S1 1. Cell Thawing & Viability Check S2 2. Substrate Incubation (1 µM) S1->S2 >80% Viability S3 3. Quenching (Ice-Cold ACN) S2->S3 Time-course S4 4. Centrifugation & Extraction S3->S4 Protein Precip. S5 5. LC-HRMS/MS Analysis S4->S5 Supernatant

Fig 2. Self-validating experimental workflow for in vitro hepatocyte metabolic profiling.

References

  • Progestogen ester Wikipedia URL: [Link]

  • Medroxyprogesterone Acetate | CID 6279 PubChem, National Institutes of Health URL:[Link]

  • Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Metabolic Profiling and Cytochrome P450 Reaction Phenotyping of Medroxyprogesterone Acetate Drug Metabolism and Disposition (via PubMed) URL:[Link]

Foundational

A Technical Guide to the Pharmacokinetics of 17-Acetoxyprogesterone Analogs in Preclinical Animal Models

Abstract: This technical guide provides a comprehensive overview of the pharmacokinetic properties of 17-acetoxyprogesterone and its clinically significant analogs, 17α-hydroxyprogesterone caproate (17-OHPC) and medroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the pharmacokinetic properties of 17-acetoxyprogesterone and its clinically significant analogs, 17α-hydroxyprogesterone caproate (17-OHPC) and medroxyprogesterone acetate (MPA), in key animal models. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes data on absorption, distribution, metabolism, and excretion (ADME). It delves into the causality behind experimental design, offers detailed protocols for in-vivo studies and bioanalytical quantification, and presents a comparative analysis across species to guide the selection of appropriate translational models.

Introduction: Understanding 17-Acetoxyprogesterone and its Analogs

17-acetoxyprogesterone is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone. While this core molecule is of chemical interest, preclinical and clinical research has predominantly focused on its more stable and potent derivatives:

  • 17α-hydroxyprogesterone caproate (17-OHPC): An esterified derivative used for the prevention of preterm birth. The caproate ester enhances its lipophilicity and prolongs its half-life.

  • Medroxyprogesterone acetate (MPA): A methylated derivative widely used in hormone therapy and contraception. The methyl group at the C6 position significantly increases its progestational activity and resistance to metabolism.[1]

A thorough understanding of the pharmacokinetic (PK) profile of these compounds in animal models is fundamental to predicting their behavior in humans, establishing safe and effective dosing regimens, and identifying potential drug-drug interactions. This guide will focus on the most extensively studied analogs, 17-OHPC and MPA, to provide a robust and data-driven overview.

Pharmacokinetic Profiles in Key Animal Models

The choice of animal model is a critical decision in preclinical development, as significant interspecies differences in drug metabolism can impact the translatability of study results. The following sections consolidate PK data from the most commonly used species.

Rodents: The Rat Model

Rats are a foundational model for initial PK and toxicology screening due to their well-characterized physiology and cost-effectiveness.

  • Absorption and Bioavailability: The route of administration and formulation are paramount for 17-OHPC in rats. Oral bioavailability is extremely low (<3%), a finding attributed to extensive first-pass metabolism in the liver.[2] This necessitates parenteral administration for achieving systemic exposure. Following intramuscular (IM) administration of a solution, bioavailability is nearly 100%.[2] When administered in an oily formulation, which is common for clinical use, the drug forms a depot at the injection site, leading to slow and sustained release.[2][3] For MPA, oral administration in rats reveals non-dose-linear pharmacokinetics, with disproportionate increases in AUC and Cmax at higher doses, suggesting a saturation of metabolic pathways or self-induced metabolism.[4]

  • Distribution: After IM injection of an oily 17-OHPC formulation, the highest concentrations are found in adipose tissue, highlighting the compound's lipophilicity.[3] Substantial concentrations are also observed in the uterus, a key target organ.[3] The volume of distribution for 17-OHPC after IV administration is large (23 ± 13 L), indicating extensive tissue distribution.[2]

  • Metabolism: 17-OHPC is a high-clearance drug in rats, with plasma clearance exceeding hepatic blood flow, which suggests the involvement of extra-hepatic metabolic pathways.[2] The primary metabolic route across multiple species, including rats, is mono-hydroxylation.[5] Studies on MPA have shown that its administration can decrease the activity of hepatic steroid-metabolizing enzymes like NADPH-5 alpha-reductase.[6]

  • Excretion: The primary route of elimination for 17-OHPC and its metabolites in rats is fecal, accounting for approximately 85% of the excreted drug, with the remainder found in urine.[5]

  • Half-Life: The terminal disposition half-life of 17-OHPC in rats after IV administration is approximately 10.6 hours.[2] However, a separate pharmacokinetic study informing a reproductive toxicology protocol reported a much longer half-life of 6 days following IM injection, likely reflecting the slow release from the oily depot.[7] This discrepancy underscores the critical impact of formulation on pharmacokinetic parameters.

Canines: The Dog Model

Dogs are often used in preclinical safety studies, and their PK profile for progestins shows some key differences from rodents.

  • Absorption and Bioavailability: Unlike in rats, the oral absorption of MPA in dogs appears to be dose-linear over a studied range, with an absolute bioavailability of approximately 27%.[4] The absorption process is complex and not a simple first-order kinetic process.[4]

  • Metabolism and Half-Life: Following an intravenous dose, MPA plasma levels in dogs are characterized by a triexponential decay, indicating a multi-compartment model of distribution and elimination. The disposition half-lives for these three phases are 0.3, 1.8, and 21.6 hours, respectively.[4]

  • Excretion: For related compounds, excretion in dogs occurs primarily via the biliary route.[8]

Other Relevant Species: Rabbits and Non-Human Primates
  • Rabbits: Intravenous administration of MPA in New Zealand rabbits also shows a well-defined triphasic decay in plasma levels.[9] Notably, pharmacokinetic analyses revealed that plasma clearance and mean residence time were significantly dependent on the administered dose.[9]

  • Non-Human Primates (Baboons): Comparative in-vitro studies using liver microsomes from various species (mice, rats, rabbits, pigs, dogs, and baboons) have been conducted to find a suitable animal model for human metabolism.[5] These studies revealed that while mono-hydroxylated metabolites were major in all species, the baboon's metabolic profile most closely resembled that of humans. This makes the baboon a highly valuable, albeit resource-intensive, model for evaluating the pharmacokinetics of 17-OHPC and predicting potential drug-drug interactions relevant to humans.[5]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 17-acetoxyprogesterone analogs across different animal models, illustrating the inter-species variability.

CompoundAnimal ModelRouteDoseT½ (Half-life)Bioavailability (F)Key Findings & Reference
17-OHPCRatIV (Solution)5 mg/kg10.6 ± 4.3 hN/AHigh clearance, large volume of distribution.[2]
17-OHPCRatPO (Solution)25 mg/kg-~3%Very low oral bioavailability due to first-pass metabolism.[2]
17-OHPCRatIM (Oily)5 or 150 mg/kg~6 days~100% (projected)Formulation creates a depot effect, prolonging half-life.[2][7]
MPARatOral0.2-20 mg/kg--Non-dose-linear AUC and Cmax, suggesting self-induced metabolism.[4]
MPADogIV (Solution)1 mg0.3, 1.8, 21.6 hN/ATriexponential decay observed.[4]
MPADogOral2.5-10 mg-~27%Absorption is dose-linear but not a simple first-order process.[4]
MPARabbitIV (Solution)0.1-1.0 mg/kg-N/ATriphasic decay; clearance is dose-dependent.[9]

Methodologies for Preclinical Pharmacokinetic Assessment

A robust experimental design and a validated bioanalytical method are the cornerstones of trustworthy pharmacokinetic data.

In-Vivo Experimental Protocol: A Self-Validating System

The goal of the in-vivo study is to accurately characterize the time course of the drug's concentration in the body. The following protocol outlines a standard approach for a rat PK study.

Step-by-Step Protocol:

  • Animal Model Selection & Acclimation:

    • Action: Use adult female Sprague-Dawley (SD) or Wistar rats (250-300g). House animals in controlled conditions (12-h light/dark cycle, constant temperature and humidity) for at least one week before the study.

    • Causality: Acclimation minimizes stress-related physiological changes that could alter drug metabolism and ensures baseline health. SD rats are a common choice for their well-documented physiology.[2][10]

  • Surgical Preparation (for IV studies):

    • Action: For serial blood sampling, surgically implant a cannula into the jugular vein one day prior to dosing. This allows for stress-free blood collection.

    • Causality: Direct cannulation avoids the stress and potential tissue damage of repeated tail-nicking or cardiac puncture, which can alter hormone levels and blood flow, thereby providing more reliable and consistent data.

  • Drug Formulation and Administration:

    • Action:

      • IV: Dissolve the compound in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, and water). Administer as a bolus via the tail vein or cannula.

      • IM: For depot formulations, dissolve the compound in a sterile oil (e.g., castor oil with benzyl benzoate).[2] Inject into the gluteal muscle.

      • PO: Administer the compound as a solution or suspension via oral gavage.

    • Causality: The choice of vehicle is critical. For IV, the vehicle must ensure solubility without causing hemolysis or precipitation. For IM, an oily vehicle creates the depot for sustained release, mimicking clinical formulations.[2]

  • Blood Sampling Schedule:

    • Action: Collect blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule for an IV study would be: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: The sampling schedule is designed to capture the key phases of the PK profile: the initial rapid distribution phase (early time points) and the slower terminal elimination phase (later time points).

  • Plasma Processing and Storage:

    • Action: Immediately after collection, centrifuge the blood tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

    • Causality: Prompt centrifugation and freezing prevent enzymatic degradation of the analyte and ensure sample integrity.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_study Study Execution Phase cluster_post Analytical & Data Phase animal Animal Model Selection (e.g., SD Rats) acclimate Acclimation Period (≥ 1 week) animal->acclimate surgery Jugular Vein Cannulation (for IV studies) acclimate->surgery formulate Drug Formulation (IV, IM, PO) surgery->formulate dose Dose Administration formulate->dose sample Serial Blood Sampling (Defined Time Points) dose->sample process Plasma Processing & Storage (-80°C) sample->process bioanalysis Bioanalysis (LC-MS/MS) process->bioanalysis pk_calc Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 17-OHPC in biological matrices due to its high sensitivity and specificity.[11][12]

Step-by-Step Protocol:

  • Sample Preparation (Extraction):

    • Action: Thaw plasma samples. Perform either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from plasma proteins and interferences.[13][14] For SPE, an Oasis HLB cartridge is effective.[15] An appropriate internal standard (IS), such as medroxyprogesterone acetate (MPA) or a deuterated version of the analyte (e.g., 17-OHP-D8), must be added before extraction.[13][15]

    • Causality: The extraction step is crucial for removing matrix components that can suppress the analyte's signal in the mass spectrometer (ion suppression). The IS is structurally similar to the analyte and is used to correct for variability in extraction recovery and instrument response, ensuring accuracy.

  • Chromatographic Separation (LC):

    • Action: Inject the extracted sample onto a reverse-phase C18 column (e.g., Waters C18 Symmetry).[15] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Causality: The C18 column separates the analyte from its metabolites and other remaining matrix components based on hydrophobicity. The gradient elution allows for a sharp peak shape and a shorter run time. Formic acid is added to improve ionization efficiency in the mass spectrometer.

  • Detection and Quantification (MS/MS):

    • Action: Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source.[13][15] Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

    • Causality: SRM/MRM provides exceptional specificity. The first quadrupole selects the precursor ion (the molecular weight of the analyte), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion. This two-stage filtering process ensures that only the compound of interest is being measured, eliminating false positives.

Example LC-MS/MS Parameters
Parameter17-OHPCInternal Standard (MPA)Rationale & Reference
Ionization ModeESI PositiveESI PositiveProvides good sensitivity for steroid molecules.[15]
Precursor Ion (m/z)429.2385.1Corresponds to the [M+H]+ adduct of the molecule.[15]
Product Ion (m/z)313.1276.0A stable and abundant fragment ion used for quantification.[15]
ColumnC18 Reverse-PhaseC18 Reverse-PhaseStandard for separation of hydrophobic molecules.[13][15]
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid (Gradient)Acetonitrile / Water with 0.1% Formic Acid (Gradient)Provides good separation and enhances ionization.[15]

Interspecies Differences in Metabolism

The metabolism of 17-OHPC is primarily mediated by cytochrome P450 enzymes, specifically the CYP3A subfamily.[5] As noted previously, significant inter-species differences exist in the rate and profile of metabolism.

In-vitro studies with liver microsomes show that the half-life of 17-OHPC varies dramatically:

  • Dog: 31 ± 3 min

  • Human: 29 ± 8 min

  • Baboon: 41 ± 2 min

  • Rat: 289 ± 82 min

These data indicate that metabolism is much slower in rat liver microsomes compared to dogs, baboons, and humans.[5] The primary metabolites are mono-hydroxylated products, but the specific locations of hydroxylation and the relative abundance of each metabolite can differ between species.

Metabolic Pathway Diagram

G cluster_metabolism Phase I Metabolism (Liver) cluster_excretion Phase II & Excretion parent 17-OHPC (Parent Drug) m1 Mono-hydroxylated Metabolite 1 (M1) parent->m1 CYP3A4/5 m2 Mono-hydroxylated Metabolite 2 (M2) parent->m2 CYP3A4/5 m3 Other Hydroxylated Metabolites (M3) parent->m3 CYP3A4/5 conjugates Glucuronide/Sulfate Conjugates m1->conjugates m2->conjugates m3->conjugates excretion Biliary/Fecal Excretion (Major Route) conjugates->excretion

Caption: Primary metabolic pathway of 17-OHPC.

Conclusion and Authoritative Insights

The pharmacokinetic profile of 17-acetoxyprogesterone analogs is highly dependent on the specific chemical structure, the formulation, the route of administration, and the animal species being studied.

  • Expertise-Driven Insights: The low oral bioavailability of 17-OHPC is a key takeaway, mandating parenteral administration for preclinical and clinical efficacy. The choice of an oily vehicle for IM injection is a deliberate formulation strategy to create a depot, fundamentally altering the drug's half-life from hours to days. This highlights that "pharmacokinetics" is not an intrinsic property of the drug alone, but of the drug-formulation-host system.

  • Trustworthiness in Model Selection: While rats and dogs provide essential foundational data, their metabolic profiles for progestins differ significantly from humans. The evidence strongly suggests that for late-stage preclinical development, particularly for studies on drug-drug interactions, the baboon is the most predictive model for 17-OHPC metabolism.[5] Failure to select a metabolically similar species can lead to misleading results and potential clinical failures.

This guide provides the foundational knowledge and detailed protocols necessary for designing and executing robust pharmacokinetic studies of 17-acetoxyprogesterone analogs. By understanding the causal relationships between experimental choices and study outcomes, researchers can generate high-quality, translatable data to accelerate the drug development process.

References

  • Unknown. (n.d.). Pharmacokinetics and bioavailability of medroxyprogesterone acetate in the dog and the rat. Vertex AI Search.
  • Puglisi-Allegra, S., et al. (n.d.). Medroxyprogesterone Acetate Plasma Pharmacokinetics After Intravenous Administration in Rabbits. PubMed.
  • Unknown. (2013, July 15). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Promone E 50 mg/ml Suspension for injection 2. QU.
  • Kushnir, M. M., et al. (n.d.). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. PubMed.
  • Di Bussolo, J., et al. (n.d.). High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes.
  • Nanovskaya, T. N., et al. (n.d.). Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats. PMC.
  • Unknown. (n.d.). Fast and Reliable Method for the Analysis of Testosterone, Androstenedione, and 17-hydroxy Progesterone from Human Plasma.
  • Unknown. (2011, January 6). 21945Orig1s000. accessdata.fda.gov.
  • Sharma, S. (2013, January 2). Hepatic Metabolism of 17α-hydroxyprogesterone Caproate in Mice, Rats, Dogs, Pigs, Rabbits and Baboons: A Comparison with Human. Longdom Publishing.
  • Graef, V., et al. (n.d.). Effect of medroxyprogesterone acetate on steroid reductases in rat liver. PubMed.
  • Caritis, S. N., et al. (n.d.). Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy. PMC.
  • Unknown. (2023, April 20). Effect of formulation and route of administration on the distribution of 17-hydroxyprogesterone caproate in rats. Xenobiotica - Taylor & Francis.
  • Turpeinen, U., et al. (n.d.). Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay. PubMed.
  • Cooper, J. M., & Elce, J. S. (n.d.). Metabolism of megestrol acetate and related progesterone analogues by liver preparations in vitro. PMC.
  • Unknown. (n.d.). Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models. Benchchem.
  • Zharikova, O. L., et al. (n.d.). Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. ResearchGate.
  • Halpin, R. A., et al. (n.d.). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. PubMed.

Sources

Exploratory

historical discovery and synthesis of 17-acetoxyprogesterone

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 17-Acetoxyprogesterone Abstract This technical guide provides a comprehensive overview of the historical discovery and chemical synthesis of 17-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 17-Acetoxyprogesterone

Abstract

This technical guide provides a comprehensive overview of the historical discovery and chemical synthesis of 17-acetoxyprogesterone, a pivotal synthetic progestin that has played a crucial role in the development of hormonal therapies. We will explore the scientific context that drove its discovery, detailing the initial synthetic pathways and their evolution. The document elucidates the underlying chemical principles, offering detailed experimental protocols and comparative analyses of various synthetic routes. This guide is intended for researchers, chemists, and professionals in drug development, providing both foundational knowledge and field-proven insights into the chemistry of this significant steroid hormone analog.

Historical Context: The Quest for an Orally Active Progestin

The story of 17-acetoxyprogesterone begins with the natural hormone progesterone. Isolated in 1934, progesterone was identified as the key hormone for maintaining the uterine endometrium and supporting pregnancy.[1] However, its therapeutic application was severely limited by its poor oral bioavailability due to rapid first-pass metabolism in the liver. This challenge spurred a wave of research in the mid-20th century aimed at creating synthetic analogs, or "progestins," that could resist metabolic degradation and be administered orally.

The 1940s and 1950s were a fertile period for steroid chemistry. A major breakthrough came from Russell Marker, who in 1943 developed a process known as "Marker degradation" to synthesize progesterone in large quantities from diosgenin, a steroid found in Mexican yams.[1][2] This innovation made steroid precursors widely available and set the stage for further synthetic exploration. This era saw the synthesis of foundational progestins like norethindrone by Carl Djerassi in 1951 and norethynodrel by Frank Colton in 1953, which would become key components of the first oral contraceptives.[2][3]

It was within this dynamic research environment that Karl Junkmann, a scientist at Schering AG in Germany, undertook a systematic investigation of 17α-substituted progesterone derivatives.[4] The goal was to enhance both the stability and progestational activity of the parent hormone. This research culminated in 1953 with the first synthesis of 17α-acetoxyprogesterone (also known as hydroxyprogesterone acetate).[4][5] The introduction of the acetate ester group at the C17α position was a masterstroke; it sterically hindered metabolic enzymes, thereby protecting the molecule from rapid breakdown in the liver.[4] This modification conferred significant oral bioavailability, a groundbreaking achievement that opened new avenues for hormonal therapy.[4]

Chemical Synthesis of 17-Acetoxyprogesterone

The synthesis of 17-acetoxyprogesterone has evolved from multi-step processes using natural precursors to more direct methods. This section details the core synthetic strategies, the causality behind experimental choices, and provides detailed protocols.

Foundational Synthesis Route: From Pregnenolone

One of the earliest industrial routes to 17-acetoxyprogesterone began with pregnenolone, a readily available steroid intermediate. This multi-step process, while effective, faced challenges in stereochemical control and overall yield.[4]

Workflow: Pregnenolone to 17-Acetoxyprogesterone

G pregnenolone Pregnenolone epoxy 5,6-Epoxypregnenolone pregnenolone->epoxy Peracetic Acid (Epoxidation) hydroxy 17α-Hydroxyprogesterone epoxy->hydroxy Acid-Catalyzed Rearrangement final 17α-Acetoxyprogesterone hydroxy->final Acetic Anhydride, Pyridine (Esterification)

Caption: Early three-step synthesis of 17α-acetoxyprogesterone.

Experimental Protocol: Foundational Three-Step Synthesis

Disclaimer: This protocol is for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Step 1: Epoxidation of Pregnenolone

  • Dissolution: Dissolve pregnenolone in a suitable inert solvent such as chloroform or dichloromethane.

  • Cooling: Cool the solution to 0-5°C in an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add a solution of peracetic acid dropwise while maintaining the temperature. The peracid selectively attacks the electron-rich double bond between C5 and C6.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy excess peracid. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 5,6-epoxypregnenolone.

Step 2: Acid-Catalyzed Rearrangement to 17α-Hydroxyprogesterone

  • Reaction Setup: Dissolve the crude epoxide from Step 1 in a solvent like acetone.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

  • Mechanism: The acid protonates the epoxide ring, initiating a Wagner-Meerwein rearrangement. This complex cascade results in the formation of the 17α-hydroxy group and the shifting of the double bond to the C4-C5 position, forming the characteristic α,β-unsaturated ketone of the progesterone backbone.

  • Purification: Neutralize the reaction mixture, remove the solvent, and purify the resulting 17α-hydroxyprogesterone via recrystallization or column chromatography.

Step 3: Esterification to 17α-Acetoxyprogesterone

  • Reagents: Dissolve the purified 17α-hydroxyprogesterone in pyridine, which acts as both a solvent and a basic catalyst.

  • Acetylation: Add acetic anhydride to the solution. The pyridine activates the acetic anhydride and scavenges the acetic acid byproduct, driving the reaction to completion.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating until TLC analysis indicates the complete conversion of the starting material.

  • Isolation: Pour the reaction mixture into ice water to precipitate the product and hydrolyze excess acetic anhydride.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure 17α-acetoxyprogesterone.[4]

This early method typically resulted in modest yields of around 45-50% and required extensive purification to remove byproducts.[4]

Direct Synthesis via Acetylation

A more direct and commonly used laboratory-scale synthesis involves the direct acetylation of commercially available 17α-hydroxyprogesterone. This method is efficient and avoids the complexities of the multi-step rearrangement.

Workflow: Direct Acetylation

G hydroxy 17α-Hydroxyprogesterone final 17α-Acetoxyprogesterone hydroxy->final reagents Acetic Anhydride (Ac₂O) Pyridine reagents->final

Caption: Direct one-step esterification of 17α-hydroxyprogesterone.

Experimental Protocol: Direct Acetylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 17α-hydroxyprogesterone in an excess of anhydrous pyridine.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (typically 1.5-2.0 molar equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress is monitored by TLC. The tertiary hydroxyl group at C17 is less reactive than primary or secondary alcohols, often requiring longer reaction times or mild heating to achieve full conversion.

  • Quenching and Isolation: Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The 17-acetoxyprogesterone will precipitate as a white solid.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with water until the odor of pyridine is gone, followed by a wash with cold methanol. Further purification can be achieved by recrystallization from an acetone-hexane or methanol solvent system to yield high-purity crystals.[4]

Synthesis from Alternative Precursors

On an industrial scale, steroid synthesis often leverages cost-effective and abundant natural precursors. Patents related to the synthesis of 17-acetoxyprogesterone derivatives, such as cyproterone acetate, indicate that it can be conveniently prepared from materials like solasodine, which is extracted from plants of the Solanum genus.[6] These routes involve multiple enzymatic or chemical steps to first construct the pregnane skeleton before proceeding with the final acetylation step.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route depends on factors such as scale, cost of starting materials, and desired purity.

FeatureFoundational Route (from Pregnenolone)Direct Acetylation RouteIndustrial Route (e.g., from Solasodine)
Starting Material Pregnenolone17α-HydroxyprogesteroneSolasodine, Diosgenin
Number of Steps 3+1Multi-step
Key Challenge Stereochemical control during rearrangementSlower reactivity of tertiary alcoholComplexity of initial degradation/synthesis steps
Typical Yield Modest (45-50%)[4]High (>90%)Varies; optimized for cost-efficiency
Primary Application Early industrial productionLaboratory scale, R&DLarge-scale commercial production

Role as a Key Pharmaceutical Intermediate

Beyond its own therapeutic uses, 17-acetoxyprogesterone is a critical intermediate in the synthesis of other important steroid drugs. Its established structure provides a reliable scaffold for further chemical modifications. A prominent example is the synthesis of cyproterone acetate, a potent antiandrogen and progestin. The synthesis starts with 17-acetoxyprogesterone and introduces a double bond at the C6 position, followed by epoxidation and subsequent modifications to create the final molecule.[6][7]

Logical Flow: Use as a Synthetic Intermediate

G start 17α-Acetoxyprogesterone step1 Dehydrogenation (e.g., with DDQ) start->step1 step2 Epoxidation step1->step2 step3 Further Reactions step2->step3 final Derivative Steroids (e.g., Cyproterone Acetate) step3->final

Caption: 17α-Acetoxyprogesterone as a starting material for derivatives.

Conclusion

The discovery of 17-acetoxyprogesterone by Karl Junkmann in 1953 was a landmark event in medicinal chemistry, directly addressing the challenge of oral bioavailability that limited the use of natural progesterone. The synthetic routes, from the early multi-step processes to modern direct acetylation, highlight the ingenuity and evolution of steroid chemistry. Today, 17-acetoxyprogesterone not only remains relevant in specific therapeutic contexts but also continues to serve as a vital building block in the synthesis of next-generation steroid-based pharmaceuticals, cementing its legacy as a cornerstone of modern endocrinology and drug development.

References

  • EvitaChem. (n.d.). Buy 17-Acetoxyprogesterone (EVT-10911487).
  • Embryo Project Encyclopedia. (2008, November 17). Progestin: Synthetic Progesterone.
  • ResearchGate. (n.d.). Timeline of progestin's development, including the principal authors....
  • Perone, N. (1993). The History of Steroidal Contraceptive Development: The Progestins. Perspectives in Biology and Medicine, 36(3), 347-362.
  • Plaza-Rojas, L., et al. (2022). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 11(23), 7192. Retrieved from [Link]

  • Cardiff Menopause Solutions. (2024, October 4). The Fascinating History of Progesterone.
  • Rao, P. N., & Cessac, J. W. (1995). Synthesis of a new potent anti-angiogenic agent, 17 alpha-acetoxy-9 alpha-fluoro-6 alpha-methylprogesterone (9 alpha-fluoromedroxyprogesterone acetate [FMPA]). Steroids, 60(9), 632-635. Retrieved from [Link]

  • Dusza, J. P., Joseph, J. P., Heller, M., & Bernstein, S. (1963). The Synthesis of Δ11-17α-Acetoxyprogesterone and Related Compounds. Journal of Medicinal Chemistry, 6(4), 364–369. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxyprogesterone acetate. Retrieved from [Link]

  • Dusza, J. P., Joseph, J. P., Heller, M., & Bernstein, S. (1963). The Synthesis of Δ11-17α-Acetoxyprogesterone and Related Compounds. Journal of Medicinal Chemistry.
  • Schering AG. (2004). Synthesis of cyproterone acetate. Google Patents.
  • SciSpace. (n.d.). Preparation method of 6-methylene-17alpha-hydroxyprogesterone acetate.
  • Schering AG. (2003). Further syntheses of cyproterone acetate. Google Patents.

Sources

Foundational

The Role of 17-Acetoxyprogesterone and Its Derivatives in Modulating Steroidogenesis Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract 17α-Acetoxyprogesterone (OHPA) is a synthetic pregnane steroid, an ester derivative of the endogenous progestogen 17α-hydroxyprogest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

17α-Acetoxyprogesterone (OHPA) is a synthetic pregnane steroid, an ester derivative of the endogenous progestogen 17α-hydroxyprogesterone (17-OHP). While a progestin in its own right, its primary significance in modern pharmacology lies in its role as the parent compound for a class of highly active synthetic progestins, including medroxyprogesterone acetate (MPA) and cyproterone acetate (CPA). These derivatives are not merely receptor agonists; they are potent modulators of steroidogenesis, directly inhibiting key enzymes in the adrenal and gonadal pathways. This guide provides an in-depth analysis of the mechanisms by which 17-acetoxyprogesterone-derived compounds interfere with steroid biosynthesis, the resulting alterations in hormone profiles, and the experimental methodologies used to characterize these interactions.

Foundational Concepts: The Steroidogenesis Cascade

Steroidogenesis is the biological process for the synthesis of steroid hormones from cholesterol.[1][2] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, which then serves as the precursor for all other steroid hormones.[2][3] The pathway bifurcates and proceeds through a series of enzymatic reactions catalyzed primarily by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).[1][4]

Key decision points in the pathway determine whether the final products are mineralocorticoids (e.g., aldosterone), glucocorticoids (e.g., cortisol), or sex steroids (androgens and estrogens).[1][3][5] Central to this regulation are the enzymes CYP17A1 (possessing both 17α-hydroxylase and 17,20-lyase activity) and CYP21A2 (21-hydroxylase), which direct precursors towards glucocorticoid and sex steroid synthesis.[5][6][7][8]

Diagram: The Core Steroidogenesis Pathway

The following diagram illustrates the simplified, canonical pathway for glucocorticoid and androgen synthesis, highlighting the critical nodes for enzymatic activity.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone  P450scc Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg  CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog  CYP17A1 (17α-hydroxylase) Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone  CYP21A2 17OH_Preg->17OH_Prog  3β-HSD DHEA DHEA 17OH_Preg->DHEA  CYP17A1 (17,20-lyase) Deoxycortisol 11-Deoxycortisol 17OH_Prog->Deoxycortisol  CYP21A2 Androstenedione Androstenedione 17OH_Prog->Androstenedione  CYP17A1 (17,20-lyase) (limited in humans) Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Cortisol Cortisol Deoxycortisol->Cortisol  CYP11B1 DHEA->Androstenedione  3β-HSD Testosterone Testosterone Androstenedione->Testosterone Aldosterone Aldosterone Corticosterone->Aldosterone

Caption: Simplified adrenal steroidogenesis pathway leading to glucocorticoids and androgens.

17α-Acetoxyprogesterone (OHPA) and Its Key Derivatives

OHPA is synthesized from its natural precursor, 17α-hydroxyprogesterone.[9] Its primary pharmacodynamic action is as a progestogen, an agonist of the progesterone receptor.[9] However, the addition of the acetoxy group at the C17 position serves as a chemical scaffold for the synthesis of more potent and pharmacologically complex steroids.[9]

  • Medroxyprogesterone Acetate (MPA): Formally 6α-methyl-17α-acetoxyprogesterone, MPA is a widely used progestin in hormone therapy and contraception.[10][11][][13] The addition of the 6α-methyl group significantly enhances its progestational activity and metabolic stability.

  • Cyproterone Acetate (CPA): A derivative featuring a cyclopropane ring at the 1α and 2α positions and a chlorine atom at C6.[14] CPA is notable for its potent anti-androgenic properties in addition to its progestogenic effects.[15]

These structural modifications do not just alter receptor affinity; they fundamentally change how the molecules interact with the enzymatic machinery of steroidogenesis.

Mechanism of Action: Direct Enzymatic Inhibition

The primary role of 17-acetoxyprogesterone derivatives in steroidogenesis is inhibitory. They act as competitive inhibitors of key enzymes, leading to a blockade in specific conversion steps. This direct action is distinct from their effects on the hypothalamic-pituitary-gonadal/adrenal axes.[16][17][18]

Inhibition of 3β-Hydroxysteroid Dehydrogenase/Isomerase (3βHSD)

Medroxyprogesterone acetate (MPA) is a potent competitive inhibitor of human type II 3βHSD (3βHSDII).[16][17] This enzyme is critical for converting Δ5 steroids (pregnenolone, 17α-hydroxypregnenolone, DHEA) into their corresponding Δ4 steroids (progesterone, 17α-hydroxyprogesterone, androstenedione).[3]

  • Causality: By blocking this step, MPA can effectively reduce the overall flux through the steroidogenic pathway. Research using microsomes from yeast expressing human 3βHSDII has established a Ki (inhibition constant) for MPA of 3.0 μmol/L.[18] This concentration is achievable with high therapeutic doses, confirming the clinical relevance of this inhibitory action.[18] The consequence is a diminished production of progesterone and its downstream products, including cortisol and androgens.

Inhibition of 21-Hydroxylase (CYP21A2)

Cyproterone acetate (CPA) demonstrates significant inhibitory effects on 21-hydroxylase activity.[19][20][21] This enzyme is essential for both glucocorticoid and mineralocorticoid synthesis, catalyzing the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol and progesterone to 11-deoxycorticosterone.[5][8]

  • Causality: Studies on isolated guinea-pig adrenal cells have shown that CPA at a concentration of 2 µg/ml causes a sharp decrease in the production of cortisol and 11-deoxycortisol.[19][20][21] Concurrently, there is a significant accumulation of the substrates for this enzyme, namely 17α-hydroxyprogesterone and androstenedione.[19][20][21] This pattern—decreased product and increased substrate—is the classic signature of enzymatic blockade and strongly points to the inhibition of 21-hydroxylase activity.[20] At higher concentrations, CPA also appears to inhibit 3βHSD.[19][20]

Table 1: Summary of Enzymatic Inhibition by 17-Acetoxyprogesterone Derivatives
CompoundTarget EnzymeType of InhibitionKi (Inhibition Constant)Observed EffectReferences
Medroxyprogesterone Acetate (MPA) 3βHSDIICompetitive3.0 µmol/LDecreased conversion of Δ5 to Δ4 steroids[16][17][18]
Cyproterone Acetate (CPA) CYP21A2 (21-Hydroxylase)Not specifiedNot specified↓ Cortisol, ↓ 11-Deoxycortisol; ↑ 17-OHP, ↑ Androstenedione[19][20][21]
Cyproterone Acetate (CPA) 3βHSD (at high conc.)Not specifiedNot specified↑ DHEA; relative ↓ 17-OHP and Androstenedione[19][20]

Experimental Methodologies for Assessing Steroidogenic Inhibition

Validating the inhibitory effects of compounds like MPA and CPA requires robust, self-validating experimental systems. The choice of system depends on the specific question being asked, from pure enzyme kinetics to cellular pathway effects.

Workflow: In Vitro Enzyme Inhibition Assay

This protocol describes a common workflow for determining the inhibitory potential and kinetics of a test compound on a specific human steroidogenic enzyme expressed in a heterologous system.

Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Yeast Yeast/HEK-293 Cells Transfection Transfect with plasmid encoding human enzyme (e.g., 3βHSDII) Yeast->Transfection Microsome Isolate Microsomes (contains expressed enzyme) Transfection->Microsome Incubation Incubate Microsomes with: 1. Substrate (e.g., Pregnenolone) 2. Cofactors (e.g., NAD+) 3. Varying concentrations of Inhibitor (e.g., MPA) Microsome->Incubation Quench Stop Reaction (e.g., add organic solvent) Incubation->Quench Extraction Steroid Extraction Quench->Extraction LCMS Quantify Substrate & Product (e.g., Progesterone) via LC-MS/MS Extraction->LCMS Kinetics Calculate Reaction Velocity and Determine Ki using Michaelis-Menten/Lineweaver-Burk plots LCMS->Kinetics

Caption: Workflow for determining enzyme inhibition kinetics using a cell-based expression system.

Step-by-Step Protocol: Cell-Based Steroidogenesis Assay

This protocol outlines a method for assessing the overall effect of a compound on the steroidogenic pathway in a cellular context, such as with isolated primary adrenal cells.

  • Cell Preparation: Isolate adrenal cells from a suitable animal model (e.g., guinea pig) via collagenase digestion.[19][20] Purify and resuspend cells in an appropriate culture medium.

  • Experimental Setup: Aliquot cell suspensions into culture tubes or plates. Prepare treatment groups:

    • Basal Control (cells only)

    • Stimulated Control (cells + ACTH)

    • Experimental (cells + ACTH + varying concentrations of the test compound, e.g., CPA).[20]

  • Incubation: Incubate all groups under standard cell culture conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 2 hours).

  • Steroid Extraction: Terminate the incubation by adding a solvent like dichloromethane to extract steroids from the culture medium.

  • Quantification: Evaporate the solvent and reconstitute the steroid residue in assay buffer. Quantify the levels of key steroids (e.g., cortisol, 11-deoxycortisol, 17-OHP, androstenedione) using validated methods such as radioimmunoassay (RIA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Compare the steroid profiles of the experimental groups to the stimulated control. A significant decrease in a product coupled with an increase in its direct precursor indicates inhibition of the converting enzyme.

Trustworthiness and Causality: This experimental design is self-validating. The inclusion of a stimulated control (ACTH) ensures the pathway is active. By observing a dose-dependent decrease in products (cortisol) and a simultaneous increase in precursors (17-OHP), the causality is strongly linked to the inhibition of the specific enzyme (CYP21A2) that mediates this conversion.[20]

Conclusion and Future Directions

17-acetoxyprogesterone itself is a moderately active progestin, but its true significance lies in the potent and varied activities of its derivatives. Compounds like medroxyprogesterone acetate and cyproterone acetate are not passive occupants of steroid receptors; they are active participants in steroid metabolism. Their ability to competitively inhibit key enzymes such as 3βHSD and 21-hydroxylase provides a powerful mechanism to directly suppress adrenal and gonadal steroid production.[16][17][18][20] This enzymatic inhibition is a critical component of their therapeutic efficacy in conditions ranging from hormone-dependent cancers to hyperandrogenic disorders.

For drug development professionals, understanding this dual mechanism of action—receptor modulation and enzymatic inhibition—is paramount. Future research should focus on developing derivatives with even greater selectivity for specific steroidogenic enzymes, potentially offering more targeted therapies with fewer off-target effects. The methodologies outlined herein provide a robust framework for the continued exploration and characterization of novel steroid-based therapeutics.

References

  • Medroxyprogesterone acetate: receptor binding and correlated effects on steroidogenesis in rat granulosa cells - PubMed. Available at: [Link]

  • Medroxyprogesterone acetate and dexamethasone are competitive inhibitors of different human steroidogenic enzymes - PubMed. Available at: [Link]

  • Effects of cyproterone acetate on adrenal steroidogenesis in vitro - PubMed. Available at: [Link]

  • Medroxyprogesterone Acetate and Dexamethasone Are Competitive Inhibitors of Different Human Steroidogenic Enzymes | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Available at: [Link]

  • Effects of Cyproterone Acetate on Adrenal Steroidogenesis in vitro. Available at: [Link]

  • Medroxyprogesterone Acetate and Dexamethasone Are Competitive Inhibitors of Different Human Steroidogenic Enzymes*. Available at: [Link]

  • Pharmacology of cyproterone acetate - Wikipedia. Available at: [Link]

  • Effects of Cyproterone Acetate on Adrenal Steroidogenesis in vitro - Karger Publishers. Available at: [Link]

  • The effects of low and high dose medroxyprogesterone acetate on sex steroids and sex hormone binding globulin in postmenopausal breast cancer patients - PMC. Available at: [Link]

  • Effects of a derivative of progesterone (6alpha-methyl-17alpha-acetoxyprogesterone) on the adrenal function in man - PubMed. Available at: [Link]

  • Synthesis of a new potent anti-angiogenic agent, 17 alpha-acetoxy-9 alpha-fluoro-6 alpha-methylprogesterone (9 alpha-fluoromedroxyprogesterone acetate [FMPA]) - PubMed. Available at: [Link]

  • The Synthesis of Δ11-17α-Acetoxyprogesterone and Related Compounds. Available at: [Link]

  • Paradoxical Effects of the Androgen Antagonist Cyproterone Acetate on Steroid Metabolism in the Rat - Oxford Academic. Available at: [Link]

  • The Synthesis of Δ11-17α-Acetoxyprogesterone and Related Compounds - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents.
  • Hydroxyprogesterone acetate - Wikipedia. Available at: [Link]

  • MECHANISM OF ACTION OF MEDROXYPROGESTERONE (17α-ACETOXY-6α-METHYL PROGESTERONE) IN THE RAT - SciSpace. Available at: [Link]

  • Mechanism of action of medroxyprogesterone (17-alpha-acetoxy-6-alpha-methyl progesterone) in the rat - PubMed. Available at: [Link]

  • EFFECTS OF 6 ALPHA-METHYL-17-ACETOXYPROGESTERONE, 17 ALPHA-ETHYNYL-19-NORTESTOSTERONE, PROGESTERONE, AND TESTOSTERONE PROPIONATE ON THE ADRENALS, GONADS, AND BURSA OF FABRICIUS OF THE CHICKEN - PubMed. Available at: [Link]

  • CYP17A1 - Wikipedia. Available at: [Link]

  • CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed. Available at: [Link]

  • 17-Hydroxyprogesterone Response to Standard Dose Synacthen Stimulation Test in CYP21A2 Heterozygous Carriers - Semantic Scholar. Available at: [Link]

  • Relationship of CYP21A2 genotype and serum 17-hydroxyprogesterone and cortisol levels in a large cohort of Italian children with premature pubarche - PubMed. Available at: [Link]

  • Comparison of the endometrial activities in man of anhydrohydroxyprogesterone and 17-acetoxyprogesterone, a new oral progestational compound - PubMed. Available at: [Link]

  • CYP17A1 gene - MedlinePlus. Available at: [Link]

  • Human Gene Set: KEGG_STEROID_HORMONE_BIOSYNTHESIS - GSEA. Available at: [Link]

  • 16α-Hydroxyprogesterone: Origin, biosynthesis and receptor interaction - BioKB. Available at: [Link]

  • Steroid hormone metabolism - Figure 2 - Geneva Foundation for Medical Education and Research. Available at: [Link]

  • EFFECTS OF 6-METHYL-17-ACETOXY-PROGESTERONE ON PITUITARY-ADRENAL FUNCTION - PubMed. Available at: [Link]

  • Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC - NIH. Available at: [Link]

  • Differences in hormonal levels between heterozygous CYP21A2 pathogenic variant carriers, non-carriers, and females with non-classic congenital hyperplasia - SciELO. Available at: [Link]

  • Steroid biosynthesis pathway. - Public Library of Science - Figshare. Available at: [Link]

  • Genetic analysis of the CYP21A2 gene in neonatal dried blood spots from children with transiently elevated 17-hydroxyprogesterone. - Merck Millipore. Available at: [Link]

  • Adrenal steroidogenesis pathway. Biosynthetic pathway of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Characterization of Mutations Causing CYP21A2 Deficiency in Brazilian and Portuguese Populations - MDPI. Available at: [Link]

  • Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis | ECEESPE2025 - Endocrine Abstracts. Available at: [Link]

  • Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 17-Acetoxyprogesterone

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 17-acetoxyprogesterone. As a key synthetic steroidal progestin, precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 17-acetoxyprogesterone. As a key synthetic steroidal progestin, precise measurement of 17-acetoxyprogesterone is critical in pharmaceutical development, quality control, and metabolic research. This guide provides a comprehensive walkthrough of the method development strategy, from analyte characterization to final protocol validation. It details a reversed-phase HPLC method coupled with UV detection, robust sample preparation using Solid-Phase Extraction (SPE), and a complete validation summary. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting this method to their specific needs.

Introduction: The Analytical Imperative for 17-Acetoxyprogesterone

17-Acetoxyprogesterone, also known as 17α-hydroxyprogesterone acetate, is a synthetic, steroidal progestin derived from progesterone.[1] It serves as a crucial intermediate and a parent compound for several widely used progestins, including medroxyprogesterone acetate and cyproterone acetate.[1] Its role in hormone therapy and reproductive health research necessitates a reliable and accurate analytical method for its quantification in various matrices, from active pharmaceutical ingredients (APIs) to biological samples.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This document provides a step-by-step guide for developing and validating an isocratic reversed-phase HPLC (RP-HPLC) method with UV detection, ensuring scientific integrity and reproducible results.

Analyte Characterization: Foundational Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the selection of the stationary phase, mobile phase, and detection parameters.

17-Acetoxyprogesterone is a non-polar, hydrophobic molecule, as indicated by its chemical structure and poor solubility in water.[3] It is freely soluble in organic solvents such as chloroform and ethanol.[3] This inherent hydrophobicity makes it an excellent candidate for separation via reversed-phase chromatography, where it will strongly interact with a non-polar stationary phase.

The presence of a conjugated α,β-unsaturated ketone system (a 4-en-3-one structure) in the steroid's A-ring acts as a chromophore, allowing for sensitive detection using UV-Vis spectrophotometry.[4] The maximum UV absorbance (λmax) for such structures is typically observed around 240 nm.[4]

PropertyValueSource
Molecular Formula C₂₃H₃₂O₄[3]
Molecular Weight 372.5 g/mol [5]
Appearance White to off-white crystalline powder[6]
Solubility Poorly soluble in water; Soluble in organic solvents[3]
Predicted XLogP3 3.7[5]
UV λmax ~240 nm[4]

HPLC Method Development Strategy: A Rationale-Driven Approach

The method development process was guided by the analyte's properties to achieve optimal separation, peak shape, and sensitivity.

Stationary Phase (Column) Selection

Rationale: The high hydrophobicity of 17-acetoxyprogesterone (XLogP3 of 3.7) necessitates a non-polar stationary phase for effective retention and separation from polar impurities.[5] A C18 (octadecylsilane) column is the industry standard for this type of analysis, providing a robust hydrophobic surface for interaction.

Selection: A C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) was chosen to ensure high efficiency and good peak resolution.

Mobile Phase Optimization

Rationale: The mobile phase must effectively elute the analyte from the C18 column while providing sufficient separation from other components. A mixture of an organic modifier (like methanol or acetonitrile) and water is standard for RP-HPLC. The ratio of organic to aqueous phase is the primary tool for controlling retention time.

Optimization:

  • Solvent Selection: Both methanol (MeOH) and acetonitrile (ACN) were evaluated. A mixture of MeOH and water was ultimately selected, as it provided excellent peak shape and resolution.[7]

  • Isocratic Elution: For routine quantification of a single analyte, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and stable baseline.

  • Ratio Adjustment: Different ratios of MeOH:H₂O were tested. A composition of 60:40 (v/v) MeOH:H₂O was found to provide a suitable retention time (typically 4-6 minutes), preventing interference from the solvent front while ensuring a reasonable run time.[7]

Detector Wavelength Selection

Rationale: To achieve maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. As established from literature on similar steroidal structures, the α,β-unsaturated ketone chromophore in 17-acetoxyprogesterone exhibits a strong absorbance around 240 nm.[4]

Selection: The detector wavelength was set to 240 nm .

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls

Objective: To prepare accurate stock solutions, calibration standards, and quality control (QC) samples for method calibration and validation.

Materials:

  • 17-Acetoxyprogesterone reference standard (≥98% purity)[6]

  • HPLC-grade Methanol (MeOH)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

Procedure:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 17-acetoxyprogesterone reference standard.

    • Transfer quantitatively to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with MeOH. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.[8]

  • Working Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (60:40 MeOH:H₂O).

  • Calibration Standards and QC Samples:

    • Perform serial dilutions from the Working Stock Solution using the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

    • Separately, prepare low, medium, and high QC samples (e.g., 7.5, 40, and 80 µg/mL) from the Working Stock to assess method accuracy and precision.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To extract 17-acetoxyprogesterone from a complex matrix, removing interferences prior to HPLC analysis. This protocol is adapted for a serum or plasma matrix.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)

  • SPE Vacuum Manifold

  • HPLC-grade Methanol

  • Deionized Water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Pass 3 mL of MeOH through each cartridge.

    • Pass 3 mL of deionized water through each cartridge to equilibrate. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • To 1 mL of the sample (e.g., serum), add an internal standard if available.

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 20% MeOH in water to remove polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the retained 17-acetoxyprogesterone with 2 mL of MeOH.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase (60:40 MeOH:H₂O).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.[9]

Optimized HPLC Method and System Parameters

The finalized, optimized parameters for the quantification of 17-acetoxyprogesterone are summarized below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30°C
Injection Volume 20 µL
UV Detector 240 nm
Run Time 10 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10]

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was consistently >0.999.

Concentration (µg/mL)Peak Area (mAU*s)
1.05.2
5.026.1
10.051.8
25.0129.5
50.0260.2
100.0521.5
0.9998
  • Accuracy & Precision: Accuracy was assessed by the percent recovery of spiked samples, while precision was evaluated as the relative standard deviation (%RSD). Both intra-day and inter-day measurements met the acceptance criteria (%Recovery within 98-102% and %RSD < 2%).[10]

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Recovery)
Low 7.51.1%1.5%101.2%
Medium 40.00.8%1.1%99.5%
High 80.00.6%0.9%100.4%
  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ, defined as the lowest concentration quantifiable with acceptable precision and accuracy, was determined to be 1.0 µg/mL. The LOD was 0.3 µg/mL (based on a signal-to-noise ratio of 3:1).

Overall Analytical Workflow

The complete analytical process, from sample receipt to final data reporting, is illustrated in the workflow diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt (e.g., Serum, API) spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute sample->spe Matrix Cleanup reconstitute Evaporation & Reconstitution spe->reconstitute Analyte Isolation hplc RP-HPLC Analysis Column: C18 Mobile Phase: 60:40 MeOH:H₂O Detection: UV @ 240 nm reconstitute->hplc Inject into HPLC quant Quantification (External Standard Calibration) hplc->quant Chromatographic Data report Final Report quant->report Concentration Results

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Medroxyprogesterone Acetate from 17α-Acetoxyprogesterone

Abstract: This application note provides a comprehensive guide for the synthesis of Medroxyprogesterone Acetate (MPA), a crucial synthetic progestin, starting from the readily available steroid precursor, 17α-acetoxyprog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide for the synthesis of Medroxyprogesterone Acetate (MPA), a crucial synthetic progestin, starting from the readily available steroid precursor, 17α-acetoxyprogesterone.[1][2][3] The described two-step synthesis involves the formation of a key 6-methylene intermediate followed by a stereoselective catalytic transfer hydrogenation and isomerization to yield the desired 6α-methyl configuration. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and characterization data to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

Medroxyprogesterone Acetate (MPA) is a synthetic derivative of progesterone, a naturally occurring steroid hormone.[4] As a potent progestin, MPA is widely utilized in various clinical applications, including as a long-acting injectable contraceptive, in menopausal hormone therapy, and for the treatment of conditions such as endometriosis and certain types of cancer.[5][6][][8] Its mechanism of action involves binding to and activating the progesterone receptor, which in turn modulates gene expression to regulate the menstrual cycle, inhibit ovulation, and alter the uterine lining.[9][10]

The chemical synthesis of MPA from precursors like 17α-acetoxyprogesterone (also known as 17α-hydroxyprogesterone acetate) hinges on the specific introduction of a methyl group at the C6 position of the steroid's pregnane skeleton. The stereochemistry of this methyl group is critical for biological activity, with the 6α-isomer being the active pharmaceutical ingredient. This protocol details a robust method to achieve this transformation with high stereoselectivity.

Principle of the Synthesis

The conversion of 17α-acetoxyprogesterone to Medroxyprogesterone Acetate is achieved through a strategic two-stage process. The core challenge lies in the selective functionalization of the C6 position, which is part of an α,β-unsaturated ketone system (an enone) in Ring A of the steroid.

Stage 1: Introduction of the 6-Methylene Group The first stage involves a reaction to introduce a methylene (=CH₂) group at the C6 position. This is typically achieved through a reaction analogous to the Vilsmeier-Haack or Mannich reactions, using a formaldehyde equivalent. In the described protocol, 17α-acetoxyprogesterone is reacted with cyclic formal in the presence of a Lewis acid (aluminum trichloride) and a condensing agent.[11] The Lewis acid activates the C3 carbonyl group, facilitating the formation of an enol or enol-like intermediate, which then nucleophilically attacks the formaldehyde equivalent. Subsequent elimination generates the C6-exocyclic double bond, yielding 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.

Stage 2: Stereoselective Reduction and Isomerization The second stage focuses on the conversion of the 6-methylene group to the thermodynamically stable 6α-methyl group. This is accomplished via catalytic hydrogenation. The protocol employs a transfer hydrogenation method, which uses cyclohexene as a safe and convenient source of hydrogen in the presence of a palladium on carbon (Pd/C) catalyst.[12] The palladium catalyst facilitates the addition of hydrogen across the double bond. The steric bulk of the steroid nucleus, particularly the angular methyl group at C10, directs the hydrogen addition to the α-face (the "bottom" face) of the molecule, leading to the desired 6α-methyl configuration. A final treatment with acid ensures the complete isomerization to the most stable product.[11][12]

Chemical Structures and Workflow

The overall synthetic pathway is illustrated below, showing the key starting material, intermediate, and final product.

G cluster_0 node_A 17α-Acetoxyprogesterone (Starting Material) node_B 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione (Intermediate) node_A->node_B  Step 1:  Introduction of  Methylene Group node_C Medroxyprogesterone Acetate (Final Product) node_B->node_C  Step 2:  Reduction &  Isomerization

Caption: Key structures in the MPA synthesis pathway.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety measures, including a certified chemical fume hood and personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberPuritySupplier
17α-Acetoxyprogesterone302-23-8≥98% (HPLC)Standard suppliers
Dichloromethane (DCM), anhydrous75-09-2≥99.8%Standard suppliers
Cyclic Formal (1,3-Dioxolane)646-06-0≥99%Standard suppliers
Aluminum Trichloride (AlCl₃), anhydrous7446-70-0≥99%Standard suppliers
Phosphorus Oxychloride (POCl₃)10025-87-3≥99%Standard suppliers
Sodium Carbonate (Na₂CO₃)497-19-8ACS GradeStandard suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeStandard suppliers
Ethanol (200 Proof)64-17-5USP GradeStandard suppliers
Cyclohexene110-83-8≥99%Standard suppliers
Palladium on Carbon (Pd/C)7440-05-35% w/wStandard suppliers
Hydrochloric Acid (HCl), concentrated7647-01-0ACS GradeStandard suppliers
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeStandard suppliers
Acetone67-64-1ACS GradeStandard suppliers
Petroleum Ether8032-32-4ACS GradeStandard suppliers
Step-by-Step Procedure

Part A: Synthesis of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione [11]

  • Reaction Setup: In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous dichloromethane.

  • Reagent Addition: To the solvent, add cyclic formal (15 mL), a buffer (e.g., pyridine, 1 mL), and slowly add anhydrous aluminum trichloride (15.0 g) in portions while stirring. The mixture may warm up.

  • Addition of Starting Material: Once the mixture is homogeneous, add 17α-acetoxyprogesterone (10.0 g, 26.8 mmol). Stir until all solids are dissolved.

  • Initiation: Heat the reaction solution to reflux (approx. 40°C). Slowly add the condensing agent, phosphorus oxychloride (8.0 mL), dropwise via the dropping funnel over 30 minutes.

  • Reaction: Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After completion, cool the reaction flask to room temperature in an ice bath. Very slowly and carefully, add a saturated aqueous solution of sodium carbonate dropwise to quench the reaction until the pH of the aqueous layer is alkaline (pH 8-9). Vigorous gas evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification of Intermediate: The resulting residue can be purified by recrystallization from acetone/petroleum ether to yield 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as a solid.

Part B: Synthesis of Medroxyprogesterone Acetate (MPA) [12]

  • Reaction Setup: To a 500 mL three-neck flask, add the dried 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione from Part A (e.g., 8.0 g), ethanol (200 mL), and cyclohexene (15 mL).

  • Catalyst Addition: Carefully add 5% palladium on carbon (0.5 g) to the mixture. Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

  • Reaction: Heat the reaction mixture to reflux (approx. 75-78°C) and maintain for 5 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium-carbon catalyst. Wash the Celite pad with a small amount of ethanol.

  • Isomerization: Cool the filtrate to below 50°C. Slowly add concentrated hydrochloric acid (3 mL) and stir the solution at 40-50°C for 3 hours to ensure complete isomerization to the 6α configuration.

  • Neutralization and Isolation: Cool the solution and adjust the pH to 6-7 with a saturated sodium bicarbonate solution. Concentrate the solution to a paste under reduced pressure.

  • Precipitation and Filtration: Cool the concentrated paste to below 20°C to induce precipitation. Filter the resulting solid, wash with cold water, and dry to obtain the crude MPA product.

Part C: Purification of Medroxyprogesterone Acetate

  • Recrystallization: Dissolve the crude MPA in a minimal amount of hot dichloromethane and add methanol until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to complete crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum to obtain pure Medroxyprogesterone Acetate.

Characterization and Quality Control

The identity and purity of the synthesized MPA should be confirmed using standard analytical techniques.

PropertySpecification
Appearance White to off-white crystalline powder[4]
Molecular Formula C₂₄H₃₄O₄[13]
Molecular Weight 386.52 g/mol [14]
Melting Point 206-207 °C[14]
Purity (HPLC) ≥98%
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 387.4[11]

HPLC Analysis: Reaction progress and final purity can be assessed using a C18 column with a mobile phase gradient of acetonitrile, tetrahydrofuran, and water.[15] UV detection at ~240 nm is appropriate for the enone chromophore.

Spectroscopic Data: The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with reference standards or literature data.[16]

Workflow and Safety

Caption: Overall synthesis and safety workflow.

Safety Precautions
  • Corrosive Reagents: Aluminum trichloride and phosphorus oxychloride are corrosive and react violently with water. Handle in a fume hood with appropriate gloves and eye protection.

  • Exothermic Reactions: The quenching step is highly exothermic and releases gas. Perform this step slowly in an ice bath with adequate headspace in the flask.

  • Flammable Solvents: Dichloromethane, ethanol, acetone, and petroleum ether are flammable. Keep away from ignition sources.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry. Handle in a wet state or under an inert atmosphere.

  • Hormonally Active Compound: MPA is a potent steroid. Avoid inhalation of dust and skin contact.

References

  • Scirp.org. (n.d.). Development of Immunochemical Methods for Purification and Detection of the Steroid Drug Medroxyprogesterone Acetate. Retrieved from [Link]

  • Google Patents. (2013, February 6). Synthesis method of medroxyprogesterone acetate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6279, Medroxyprogesterone Acetate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PROVERA® (medroxyprogesterone acetate tablets, USP). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Medroxyprogesterone acetate (CAS 71-58-9). Retrieved from [Link]

  • Google Patents. (n.d.). CN102911233A - Synthesis method of medroxyprogesterone acetate.
  • Wikipedia. (n.d.). Medroxyprogesterone acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxyprogesterone acetate. Retrieved from [Link]

  • PubMed. (1964). Synthesis of [1,2-3H2]medroxyprogesterone acetate... Retrieved from [Link]

  • ResearchGate. (2024, April 29). Spectral Analysis of Injectable Depot Medroxyprogesterone Acetate... Retrieved from [Link]

  • PureSynth. (n.d.). 17Alpha-Hydroxyprogesterone Acetate 98.0%(HPLC). Retrieved from [Link]

  • PubMed. (1977). Synthesis of medroxyprogesterone bromoacetate for affinity labeling. Retrieved from [Link]

  • Google Patents. (n.d.). CN114057821A - Preparation method of medroxyprogesterone acetate...
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10156152, Hydroxyprogesterone acetate. Retrieved from [Link]

  • Axplora. (n.d.). Medroxyprogesterone Acetate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of a new potent anti-angiogenic agent... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions... Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate? Retrieved from [Link]

  • Reproduction. (n.d.). MECHANISM OF ACTION OF MEDROXYPROGESTERONE... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Variability and quantification of serum medroxyprogesterone acetate levels. Retrieved from [Link]

  • ResearchGate. (2020, April 29). Forced degradation studies of medroxyprogesterone acetate injectable suspensions... Retrieved from [Link]

  • PubMed. (1989). Specific and sensitive quantitation of medroxyprogesterone acetate in human serum... Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2006). Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry. Retrieved from [Link]

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Method

Application Notes and Protocols: In Vitro Cell Culture Dosing with 17-Acetoxyprogesterone (Medroxyprogesterone Acetate)

Introduction 17α-Acetoxyprogesterone, more commonly known in the scientific literature as Medroxyprogesterone Acetate (MPA), is a potent synthetic progestin, a class of drugs that mimic the effects of the natural hormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

17α-Acetoxyprogesterone, more commonly known in the scientific literature as Medroxyprogesterone Acetate (MPA), is a potent synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] MPA is a derivative of 17-hydroxyprogesterone and is widely utilized in various clinical applications, including long-acting contraception, hormone replacement therapy, and the treatment of hormone-responsive cancers like breast and endometrial adenocarcinomas.[2][3][4]

Its utility in basic and translational research is equally significant. In vitro, MPA serves as a critical tool for dissecting the molecular mechanisms of progesterone receptor (PR) signaling, investigating cancer cell proliferation and metastasis, and studying immunomodulatory effects.[2][4][5] However, the successful application of MPA in cell culture experiments hinges on rigorous, well-controlled, and reproducible dosing protocols. The compound's pleiotropic effects, stemming from its ability to interact with multiple steroid receptors, demand careful experimental design to generate meaningful and interpretable data.

This guide provides an in-depth exploration of the mechanisms of action of MPA and delivers detailed, field-proven protocols for its use in in vitro cell culture. It is designed for researchers, scientists, and drug development professionals seeking to confidently and accurately incorporate this compound into their experimental workflows.

Section 1: The "Why" Behind the Protocol — Understanding MPA's Mechanism of Action

A robust experimental design begins with a clear understanding of the target compound's biological activity. MPA's effects are complex, primarily mediated by the progesterone receptor but also influenced by interactions with other steroid receptors.

The Progesterone Receptor (PR) Signaling Pathway

The canonical and most well-understood mechanism of MPA action is through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][6]

  • Genomic (Classical) Pathway: In its inactive state, PR resides in the cytoplasm, complexed with chaperone proteins. Upon binding to a ligand like MPA, the receptor undergoes a conformational change, sheds its chaperones, and dimerizes.[6] This activated complex then translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[7][8] This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes like cell cycle progression, differentiation, and apoptosis.[8] For example, in PR-positive breast cancer cells, MPA can induce cell cycle arrest in the G0-G1 phase.[5][9]

  • Non-Genomic (Rapid) Pathway: Progesterone and its synthetic analogs can also elicit rapid biological responses that are too fast to be explained by gene transcription. This non-genomic signaling is initiated at the cell membrane, where a sub-population of PRs can interact with and activate signaling kinases, such as Src kinase, leading to downstream effects independent of nuclear activity.[7]

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA (17-Acetoxyprogesterone) PR_inactive Inactive PR (with Chaperones) MPA->PR_inactive Binding & Conformational Change PR_active Active PR Dimer PR_inactive->PR_active Dimerization PR_nucleus Active PR Dimer PR_active->PR_nucleus PRE PRE PR_nucleus->PRE Binds to PRE DNA DNA Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Canonical genomic signaling pathway of MPA via the Progesterone Receptor (PR).
Critical Consideration: Off-Target Effects and Receptor Promiscuity

A key aspect of working with MPA is recognizing its "promiscuous" nature. Unlike natural progesterone, MPA can bind with appreciable affinity to other steroid receptors, including the glucocorticoid receptor (GR) and the androgen receptor (AR).[4][10]

  • Why This Matters: This cross-reactivity is not a minor detail; it can be the primary driver of certain biological effects. For instance, studies have shown that MPA, but not natural progesterone, regulates inflammatory genes in endocervical cells via the glucocorticoid receptor, not the PR.[11] This has significant implications for interpreting data related to inflammation and immune response. When designing an experiment, researchers must consider that an observed effect could be PR-mediated, GR-mediated, AR-mediated, or a combination thereof. The use of specific receptor antagonists can be a valuable strategy to dissect which receptor is responsible for the observed phenotype.

Section 2: Core Protocols for In Vitro Dosing

The following protocols provide a robust framework for preparing and administering MPA to cultured cells. Adherence to these steps, particularly regarding solvent choice and the use of vehicle controls, is paramount for generating reproducible data.

Preparing MPA Stock Solutions

MPA is typically supplied as a crystalline powder and must be dissolved in an appropriate solvent to create a concentrated stock solution before being added to cell culture media.[12][13]

Table 1: Physicochemical Properties of Medroxyprogesterone Acetate (MPA)

PropertyValueSource
Synonyms 17α-Acetoxyprogesterone, Medroxyprogesterone 17-acetate[13]
CAS Number 71-58-9[13]
Molecular Formula C₂₄H₃₄O₄[13]
Molecular Weight 386.52 g/mol [13]
Appearance White to off-white powder[13]
Solubility Chloroform (350 mg/mL), DMSO, Ethanol[12][13]

Protocol 2.1: Preparation of a 10 mM MPA Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like MPA for cell culture use. Preparing a high-concentration stock minimizes the final volume of solvent added to the culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Materials:

  • Medroxyprogesterone Acetate (MPA) powder (MW: 386.52 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 386.52 g/mol * 1000 mg/g = 3.87 mg

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 3.87 mg of MPA powder.

  • Dissolving: Transfer the weighed MPA powder into a sterile tube. Add 1 mL of sterile DMSO.

  • Vortexing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected (amber) tube. This is especially important if the DMSO was not from a freshly opened sterile bottle.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.[10]

Dosing Cultured Cells: A General Workflow

This workflow outlines the fundamental steps for treating adherent cells with MPA.

Dosing_Workflow start Start seed_cells 1. Seed Cells (e.g., in 6-well plates) start->seed_cells incubate_24h 2. Incubate 24h (Allow cells to adhere) seed_cells->incubate_24h media_change 3. Media Change (Optional) (e.g., to steroid-free medium) incubate_24h->media_change prepare_working 4. Prepare Working Solutions (Dilute MPA stock in medium) media_change->prepare_working add_treatment 5. Add Treatments to Cells (MPA and Vehicle Control) prepare_working->add_treatment incubate_treatment 6. Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->incubate_treatment harvest 7. Harvest Cells/Supernatant for Downstream Analysis incubate_treatment->harvest analysis 8. Perform Assay (e.g., qPCR, Western, MTT) harvest->analysis end End analysis->end

Caption: General experimental workflow for in vitro cell culture dosing with MPA.

Protocol 2.2: General Dosing of Adherent Cells

Rationale: This protocol ensures that all experimental groups, including the control, are treated identically, differing only in the presence of MPA. The use of a vehicle control is a non-negotiable component of a self-validating system.

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent, logarithmic growth phase at the time of treatment.

  • Acclimation: Allow cells to adhere and acclimate for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Media Conditioning (Crucial Consideration): For studies of hormone action, it is critical to eliminate confounding variables from endogenous steroids present in fetal bovine serum (FBS). Before treatment, replace the standard growth medium with a medium containing charcoal-stripped FBS for at least 24 hours. This process removes steroids and other lipophilic molecules.

  • Preparation of Working Solutions:

    • Thaw an aliquot of your MPA stock solution (e.g., 10 mM in DMSO).

    • Perform serial dilutions in fresh, pre-warmed culture medium to achieve your final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Prepare the Vehicle Control: This is the most critical step for data integrity. Prepare a "mock" treatment medium that contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration MPA treatment group. For example, if your 100 nM MPA treatment involves a 1:100,000 dilution of the 10 mM stock, the final DMSO concentration is 0.001%. Your vehicle control must also contain 0.001% DMSO.

  • Treatment: Aspirate the old medium from the cells and gently add the prepared media containing MPA or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration is assay- and cell-type-dependent.[5][14]

  • Harvest and Analysis: Following incubation, harvest the cells or supernatant for downstream analysis (e.g., RNA extraction, protein lysis, viability assay).

Section 3: Application-Specific Protocols

The optimal dosing concentration and duration for MPA vary significantly based on the cell line and the biological question being addressed.

Case Study: Breast Cancer Cell Proliferation and Cell Cycle

MPA has well-documented effects on the proliferation of PR-positive breast cancer cell lines.[5][9] The T-47D cell line is known to be particularly sensitive.[5]

Table 2: Recommended MPA Concentration Ranges for In Vitro Assays

Assay TypeTarget Cell Line(s)Typical Concentration RangeTypical DurationReference(s)
Growth Inhibition T-47D, MCF-7, ZR 75-10.01 nM - 1000 nM48 - 96 hours[5][9]
Cell Cycle Arrest T-47D1 nM - 100 nM12 - 48 hours[5]
Cell Migration/Invasion T-47D10 nM - 1000 nM24 - 48 hours[4][15]
Immunomodulation Mouse Splenocytes0.1 nM - 10 nM5 days[2][16]
Reporter Gene Assay CV-1 (transfected)0.01 nM - 100 nM24 hours[17]

Protocol 3.1.1: Cell Cycle Analysis by Flow Cytometry

Rationale: MPA can inhibit the proliferation of PR-positive breast cancer cells by causing them to accumulate in the G0/G1 phase of the cell cycle.[5][9] This protocol measures this effect quantitatively.

Procedure:

  • Seed T-47D cells in 6-well plates and treat with MPA (e.g., 0, 1, 10, 100 nM) or a vehicle control for 24-48 hours as described in Protocol 2.2.

  • Harvest Cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a 15 mL conical tube.

  • Wash: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

  • Storage: Cells can be stored in ethanol at -20°C for at least one week.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of MPA-treated cells to the vehicle control.

References

  • Giordano, M., et al. (2001). Medroxyprogesterone acetate enhances in vivo and in vitro antibody production. Immunology, 104(3), 247–253. [Link]

  • Grimm, S. L., et al. (2016). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. The International Journal of Developmental Biology, 60(10-11-12), 337-346. [Link]

  • van der Zanden, S. Y., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 10. [Link]

  • Sutherland, R. L., et al. (1988). Effect of Medroxyprogesterone Acetate on Proliferation and Cell Cycle Kinetics of Human Mammary Carcinoma Cells. Cancer Research, 48(18), 5084-5091. [Link]

  • Masler, A., et al. (2024). Oral medroxyprogesterone acetate for the use of ovulation suppression in in vitro fertilization: a cohort trial. Fertility and Sterility. [Link]

  • Weiss, J., et al. (2004). In vitro and ex vivo evidence for modulation of P-glycoprotein activity by progestins. Biochemical Pharmacology, 68(12), 2439-2447. [Link]

  • Grigorieva, O., et al. (2023). Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. International Journal of Molecular Sciences, 24(9), 8303. [Link]

  • Garza-Flores, J., et al. (1996). In vitro molecular assessment of the mechanisms of action of 19-nor progestins used as contragestational agents. Journal of Steroid Biochemistry and Molecular Biology, 59(2), 125-132. [Link]

  • Wikipedia contributors. (2024). Progesterone receptor. Wikipedia, The Free Encyclopedia. [Link]

  • C. A. Papa, et al. (2008). Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion. Breast Cancer Research and Treatment, 112(1), 77–88. [Link]

  • Brisken, C. (2020). 90 YEARS OF PROGESTERONE: Progesterone receptor signaling in the normal breast and its implications for cancer. Journal of Molecular Endocrinology, 65(1), T35-T45. [Link]

  • Chan, D., et al. (2019). Medroxyprogesterone Acetate in Gender-Affirming Therapy for Transwomen: Results From a Retrospective Study. The Journal of Clinical Endocrinology & Metabolism, 104(8), 3299–3306. [Link]

  • Peluso, J. J. (2022). Progesterone Signaling and Mammalian Ovarian Follicle Growth Mediated by Progesterone Receptor Membrane Component Family Members. Cells, 11(10), 1632. [Link]

  • Hapgood, J. P., et al. (2020). Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. Scientific Reports, 10(1), 16043. [Link]

  • Govender, Y., et al. (2014). The Injectable-Only Contraceptive Medroxyprogesterone Acetate, Unlike Norethisterone Acetate and Progesterone, Regulates Inflammatory Genes in Endocervical Cells via the Glucocorticoid Receptor. PLOS ONE, 9(5), e96497. [Link]

  • Papa, C., et al. (2008). Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion. Breast Cancer Research and Treatment, 112(1), 77-88. [Link]

  • Africander, D., et al. (2011). A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. Journal of Steroid Biochemistry and Molecular Biology, 124(1-2), 1–9. [Link]

  • R-Biopharm. (n.d.). MEDROXYPROGESTERONE ACETATE ELISA. R-Biopharm Nederland B.V. Product Manual. [Link]

  • Various Authors. (2017). How to dilute progesterone for culture media? ResearchGate. [Link]

  • Sutherland, R. L., et al. (1988). Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells. PubMed. [Link]

  • Mohammed, H., et al. (2015). Progesterone receptor modulates ERα action in breast cancer. Nature, 523(7560), 313–317. [Link]

  • Stanczyk, F. Z., & Clarke, C. L. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(10), 3393. [Link]

  • Mueck, A. O., et al. (2013). Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1. Maturitas, 76(2), 129-133. [Link]

  • Oncotarget. (2023). Deciphering Progesterone's Mechanisms of Action in Breast Cancer. Oncotarget News. [Link]

  • Oikawa, T., et al. (1989). Medroxyprogesterone acetate, an anti-cancer and anti-angiogenic steroid, inhibits the plasminogen activator in bovine endothelial cells. International Journal of Cancer, 44(5), 859-864. [Link]

  • The Pharmaceutical Journal. (2015). Progesterone receptor could slow breast cancer growth. The Pharmaceutical Journal. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for 17-Hydroxyprogesterone (17-OHP). Cloud-Clone Corp. Product Manual. [Link]

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Application

Advanced Mass Spectrometry Analysis of 17-Acetoxyprogesterone: Methodological Insights and Protocols

Mechanistic Context and Analytical Significance 17-Acetoxyprogesterone (also known as 17α-acetoxyprogesterone or hydroxyprogesterone acetate) is a synthetic progestin and a critical intermediate in the synthesis of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context and Analytical Significance

17-Acetoxyprogesterone (also known as 17α-acetoxyprogesterone or hydroxyprogesterone acetate) is a synthetic progestin and a critical intermediate in the synthesis of highly potent pharmaceutical agents, such as medroxyprogesterone acetate (MPA). Beyond its pharmaceutical relevance, it is rigorously monitored as an endocrine-disrupting residue in environmental and food matrices (e.g., aquaculture and livestock) due to its potential bioaccumulation and physiological impact on non-target organisms .

Historically, progestins were quantified using immunoassays (such as RIA or ELISA). However, these methods are notoriously susceptible to cross-reactivity with structurally similar endogenous steroid precursors and their sulfated conjugates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled specificity and sensitivity through precise mass-to-charge (m/z) separation and characteristic molecular fragmentation .

Analytical Challenges and Rationale

Analyzing highly lipophilic steroids like 17-acetoxyprogesterone in biological matrices (e.g., fish tissue, animal fat, or plasma) presents significant analytical hurdles:

  • Ion Suppression: Co-eluting endogenous lipids (phospholipids, triglycerides) compete for charge in the Electrospray Ionization (ESI) source, drastically reducing the analyte signal and compromising the Limit of Quantification (LOQ).

  • Isobaric Interferences: The tetracyclic steroid backbone is common to many endogenous hormones. Chromatographic baseline separation and highly specific Multiple Reaction Monitoring (MRM) transitions are required to prevent false positives.

Causality in Experimental Design: To overcome these challenges without the exhaustive time sink of traditional Solid Phase Extraction (SPE), this protocol utilizes a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction coupled with Enhanced Matrix Removal-Lipid (EMR-Lipid) clean-up. Acetonitrile is selected as the extraction solvent over methanol because it provides superior protein precipitation and distinct phase separation when salted out. Furthermore, EMR-Lipid selectively traps the unbranched hydrocarbon chains of matrix lipids without retaining the bulky, cyclic steroid structure of 17-acetoxyprogesterone .

Experimental Methodologies

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (LC-MS grade) to drive protonation[M+H]⁺ in the ESI+ source.

  • Extraction Salts: QuEChERS extraction packets (4 g MgSO₄, 1 g NaCl).

  • Clean-up: dSPE tubes containing EMR-Lipid or C18/PSA sorbents.

Sample Preparation Workflow

A self-validating protocol must account for recovery losses and matrix effects. Always spike an isotopically labeled internal standard (e.g., 17-acetoxyprogesterone-d3 or a structural analog) into the matrix prior to extraction to normalize extraction efficiency.

  • Homogenization: Weigh 2.0 g of homogenized tissue/plasma into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add 10 µL of the internal standard working solution. Vortex and equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 3 minutes.

  • Salting Out: Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl). Shake immediately to prevent salt agglomeration, then centrifuge at 4000 × g for 5 minutes.

  • Clean-up: Transfer 5 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing EMR-Lipid sorbent. Vortex for 1 minute and centrifuge at 4000 × g for 5 minutes.

  • Concentration: Transfer 2 mL of the purified supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of initial mobile phase (e.g., 60:40 Water:Acetonitrile). Vortex, sonicate, and transfer to an autosampler vial.

SamplePrep A Biological Matrix (Tissue/Plasma) B Homogenization & Solvent Extraction (Acetonitrile) A->B C Centrifugation (Phase Separation) B->C D dSPE Clean-up (EMR-Lipid or C18/PSA) C->D E Nitrogen Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F

Figure 1: Step-by-step sample preparation workflow utilizing dSPE/EMR-Lipid for matrix cleanup.

LC-MS/MS Conditions and Fragmentation Rationale

Chromatographic separation is achieved using a sub-2 µm particle size C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm) to ensure sharp peak shapes and resolve structural isomers.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 40% B for 3 minutes. Flow rate: 0.3 mL/min.

Mass Spectrometry Rationale: 17-acetoxyprogesterone readily accepts a proton in the ESI+ source to form the precursor ion [M+H]⁺ at m/z 373.2. The most abundant product ion results from the neutral loss of the 17-acetoxy group as acetic acid (-60 Da), yielding m/z 313.2. This transition is highly stable and is used for primary quantification. A secondary fragmentation involves the further loss of ketene (-42 Da) from the steroid ring system, yielding m/z 271.2, which serves as the qualitative confirmation ion .

Fragmentation M Precursor Ion [M+H]+ m/z 373.2 F1 Product Ion 1 (Quant) m/z 313.2 M->F1 - CH3COOH (-60 Da) F2 Product Ion 2 (Qual) m/z 271.2 M->F2 Direct / Concerted F1->F2 - C2H2O (-42 Da)

Figure 2: ESI+ fragmentation pathway of 17-acetoxyprogesterone for MRM transitions.

Table 1: Optimized MRM Parameters for 17-Acetoxyprogesterone

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
17-Acetoxyprogesterone373.2313.2Quantitative15
17-Acetoxyprogesterone373.2271.2Qualitative25

Method Validation and Quantitative Data

To ensure the trustworthiness of the analytical method, validation must be performed according to regulatory guidelines (e.g., ICH M10 or SANTE/11312/2021). The use of matrix-matched calibration curves is mandatory to compensate for any residual ion suppression not eliminated by the EMR-Lipid clean-up.

Table 2: Representative Validation Parameters in Biological Matrices

ParameterValue / RangeAnalytical Significance
Linearity (R²) > 0.995Demonstrates proportional detector response across the calibration range (e.g., 0.5 - 50 ng/g).
Limit of Detection (LOD) 0.2 - 0.5 ng/gEnsures trace-level detection of residues in complex matrices.
Limit of Quantification (LOQ) 0.6 - 1.0 ng/gThe lowest concentration reliably quantified with acceptable precision and accuracy.
Recovery 85% - 115%Validates the extraction efficiency of the modified QuEChERS method.
Precision (RSD) < 10%Confirms the reproducibility and ruggedness of the analytical workflow.

References

  • Gu, C., Cheng, Y., Zhen, X., Chen, X., & Zhou, K. (2019). Determination of Progestin Residues in Fish by UPLC-Q-TOF/MS Coupled with QuEChERS. Journal of Analytical Methods in Chemistry, 2019, 6426958. URL:[Link]

  • Purves, R. W., West, M., Vaghela, R., Kinar, J., Patel, Y., Belford, M. W., & Shurmer, B. O. (2023). Simplified Liquid Chromatography–Mass Spectrometry Methods for Gestagen Analysis in Animal Fat and Liver. Journal of Agricultural and Food Chemistry, 71(25), 9877-9885. URL:[Link]

Method

preparation of 17-acetoxyprogesterone stock solutions in DMSO

Application Note: High-Fidelity Preparation and Validation of 17-Acetoxyprogesterone Stock Solutions in DMSO 1. Introduction & Biological Context 17-acetoxyprogesterone (also known as hydroxyprogesterone acetate or OHPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Preparation and Validation of 17-Acetoxyprogesterone Stock Solutions in DMSO

1. Introduction & Biological Context 17-acetoxyprogesterone (also known as hydroxyprogesterone acetate or OHPA) is a synthetic pregnane steroid that functions as a potent progestin[1]. Discovered in the 1950s, it serves as the foundational parent compound for a wide array of widely prescribed progestins, including medroxyprogesterone acetate, cyproterone acetate, and megestrol acetate[1]. In contemporary endocrinology research, oncology, and drug development, maintaining the structural integrity and precise concentration of 17-acetoxyprogesterone[2] in in vitro assays is paramount to ensuring reproducible receptor-binding kinetics and cellular responses.

2. Physicochemical Properties & Quantitative Data Before initiating stock preparation, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution.

ParameterValue / Description
Chemical Name 17α-Acetoxypregn-4-ene-3,20-dione[2]
CAS Number 17308-02-0[3]
Molecular Formula C23H32O4[3]
Molecular Weight 372.51 g/mol [3]
Primary Solvent Dimethyl sulfoxide (DMSO)
Solubility Limit (DMSO) >10 mg/mL[4]
Appearance White to off-white crystalline powder

3. Rationale & Causality in Experimental Design To ensure a self-validating and robust protocol, every experimental choice must be grounded in chemical causality:

  • Solvent Selection (Why DMSO?): 17-acetoxyprogesterone is highly lipophilic and practically insoluble in aqueous media. Anhydrous DMSO is selected because its polar aprotic nature effectively disrupts the crystal lattice of the steroid without altering its molecular structure. Furthermore, DMSO enhances the membrane permeability of the compound in cell-based assays.

  • Anhydrous Conditions: DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces the solubility of hydrophobic steroids, leading to micro-precipitation that is often invisible to the naked eye. Using anhydrous, sterile-filtered DMSO (≥99.9% purity) under an inert atmosphere (Argon or N2) prevents this degradation.

  • Thermal & Kinetic Energy: Simple vortexing is often insufficient to overcome the initial solvation energy barrier of densely packed steroid crystals. Brief sonication provides the necessary kinetic energy for complete dissolution without inducing thermal degradation.

4. Self-Validating Preparation Protocol Every protocol described below operates as a self-validating system to ensure trustworthiness and reproducibility before downstream application.

4.1. Preparation of a 10 mM Standardized Stock Solution

  • Gravimetric Analysis: Using a microbalance calibrated to ±0.01 mg, accurately weigh 3.73 mg of 17-acetoxyprogesterone powder.

  • Solvent Addition: In a biosafety cabinet, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution Kinetics: Vortex the suspension vigorously for 30–60 seconds. If particulates remain, submerge the vial in an ultrasonic water bath at room temperature (20–25°C) for 1–2 minutes. Causality: Do not allow the bath temperature to exceed 30°C to prevent solvent expansion and potential structural isomerization.

  • Visual Inspection: Hold the vial against both a light and dark background to confirm the absence of undissolved micro-crystals.

  • Self-Validation (QC Step): Extract a 1 µL aliquot of the freshly prepared stock and dilute it 1:1000 in HPLC-grade methanol. Analyze this sample via LC-MS/MS against a known calibration standard to verify the exact concentration (10 mM) and confirm the absence of degradation products. This step guarantees that the assay input is quantitatively accurate.

  • Aliquoting & Cryopreservation: Dispense the validated stock into 50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes protect the weakly light-sensitive steroid backbone from UV-induced photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) into the stock, causing concentration gradients and irreversible precipitation. Store immediately at -20°C or -80°C.

4.2. Preparation of a 10 mg/mL High-Density Stock Solution For assays requiring higher concentrations (e.g., in vivo dosing formulations):

  • Weigh 10.0 mg of 17-acetoxyprogesterone.

  • Add 1.0 mL of anhydrous DMSO.

  • Follow the identical dissolution, validation, and aliquoting steps described in Section 4.1.

5. Workflow Visualization The following diagram illustrates the logical progression and quality control checkpoints required for high-fidelity stock preparation.

Workflow Start Weigh 17-acetoxyprogesterone (CAS: 17308-02-0) Solvent Add Anhydrous DMSO (Inert Atmosphere) Start->Solvent Dissolve Vortex & Sonicate (Break Lattice Energy) Solvent->Dissolve Inspect Visual Inspection (Check for Micro-crystals) Dissolve->Inspect Inspect->Dissolve Particulates Present QC LC-MS/MS Validation (Confirm Purity & Conc.) Inspect->QC Clear Solution Aliquot Single-Use Aliquots (Amber Vials) QC->Aliquot QC Passed Store Cryopreservation (-20°C / -80°C) Aliquot->Store

Workflow for preparation, validation, and cryopreservation of 17-acetoxyprogesterone DMSO stocks.

Application

Application Note: 17-Acetoxyprogesterone Administration Protocols in Murine Reproductive Models

Introduction & Pharmacological Rationale In murine models of reproductive endocrinology, achieving precise control over the uterine environment is paramount. 17-acetoxyprogesterone and its highly stable halogenated or me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In murine models of reproductive endocrinology, achieving precise control over the uterine environment is paramount. 17-acetoxyprogesterone and its highly stable halogenated or methylated derivatives—most notably 6α-methyl-17α-acetoxyprogesterone (Medroxyprogesterone Acetate, MPA)—are the gold-standard synthetic progestins used to manipulate the endometrial receptivity window[1].

As researchers, we choose 17-acetoxyprogesterone derivatives over natural progesterone due to their superior pharmacokinetic profiles. Natural progesterone is rapidly metabolized by murine hepatic enzymes, necessitating stressful, high-frequency dosing to maintain serum levels. In contrast, MPA exhibits potent progestational activity and resists rapid degradation, providing a stable endocrine baseline that is critical for studying embryo implantation, delayed gestation, and uterine refractoriness[2].

Pharmacokinetics & Experimental Causality

The success of a murine hormone-replacement protocol relies heavily on the choice of vehicle and the route of administration.

  • Vehicle Selection (Causality): MPA is highly lipophilic. Formulating it in a lipid vehicle, such as sesame oil or cottonseed oil, is mandatory. Aqueous suspensions are cleared too rapidly, whereas an oil vehicle creates a hydrophobic depot at the injection site, allowing for the slow, sustained release of the steroid into the bloodstream[3].

  • Route of Administration: Subcutaneous (SC) injection in the dorsal or ventral region is preferred over Intraperitoneal (IP) injection. SC administration avoids the immediate hepatic first-pass metabolism associated with IP absorption, ensuring that the progestin maintains the uterus in a quiescent state for 24 to 72 hours[4].

Mandatory Visualization: Endocrine Control Workflow

The following diagram illustrates the logical progression of the delayed implantation model, demonstrating how exogenous 17-acetoxyprogesterone derivatives replace endogenous hormones to control the receptivity window.

G N1 Day 1-3: Pre-Implantation N2 Day 4 (08:00h): Ovariectomy N1->N2 Removes Endogenous E2 N3 Days 5-7: MPA Depot Injection N2->N3 Induces Delay N4 Day 7: Estradiol Trigger N3->N4 Maintains Dormancy N5 Day 8: Implantation N4->N5 Opens Receptivity Window

Fig 1: Endocrine control workflow for the murine delayed implantation model using MPA.

Detailed Experimental Protocols

Protocol A: Induction of Delayed Implantation (Self-Validating System)

This protocol is the field standard for isolating the effects of estrogen and progesterone on uterine receptivity. By removing the endogenous ovaries and supplying exogenous MPA, the researcher gains absolute control over the blastocyst implantation timeline[5].

Step 1: Mating and Plug Identification

  • Mate adult female mice (e.g., CD-1 or ICR) with fertile males.

  • Check for vaginal plugs the following morning. The morning a plug is found is designated as Day 1 of pregnancy[5].

Step 2: Bilateral Ovariectomy (Day 4)

  • Action: On the morning of Day 4 (strictly between 08:00 and 09:00 h), perform a bilateral ovariectomy under sevoflurane or isoflurane anesthesia[3].

  • Causality: Timing is critical. The preimplantation ovarian estrogen surge in mice occurs late on Day 4. Ovariectomizing in the morning completely ablates this surge, preventing spontaneous implantation and forcing the embryos into a state of dormancy (diapause)[5].

Step 3: Progestin Administration (Days 5–7)

  • Action: Administer 2.0 mg of MPA subcutaneously in 100 µL of sesame oil daily from Day 5 to Day 7[2]. Alternatively, a single larger depot injection of siliconized MPA can be administered on Day 3 or 4[4],[3].

  • Causality: The sustained release of the 17-acetoxyprogesterone derivative maintains the endometrium in a neutral, quiescent state. It supports blastocyst survival but strictly prevents attachment to the uterine wall[4].

Step 4: Estrogen Trigger (Day 7)

  • Action: To initiate implantation, administer a single SC injection of 17β-estradiol (E2) (typically 3.0 to 10.0 ng/mouse) dissolved in oil[2].

  • Causality: The sudden spike in estrogen, acting upon the MPA-primed uterus, rapidly alters gene expression (e.g., Lif, Ptgs2), opening the window of receptivity and triggering the dormant blastocysts to implant[6].

Step 5: Evaluation & Self-Validation Check (Day 8/9)

  • Action: Euthanize the mice 24-48 hours post-estrogen trigger. Inject Chicago Sky Blue dye intravenously 5 minutes prior to euthanasia to visualize implantation sites as distinct blue bands[5].

  • Self-Validation: This protocol acts as a self-validating loop. If no blue bands are present, you must flush the uterine horns with saline. The recovery of healthy, dormant blastocysts confirms two things: (1) the MPA dose successfully maintained the pregnancy, and (2) the ovariectomy successfully prevented the endogenous estrogen surge[3]. If embryos are dead or missing, the MPA depot failed; if embryos implanted without the E2 trigger, the ovariectomy was incomplete.

Quantitative Data Presentation: Hormone Dosing & Receptivity

The duration and success of the implantation window are highly sensitive to the dose of the estrogen trigger when superimposed on a fixed 17-acetoxyprogesterone (MPA) baseline. The table below synthesizes established dose-response outcomes in the murine delayed implantation model[2].

Treatment GroupMPA Dose (Days 5-7)17β-estradiol (E2) Dose (Day 7)Uterine Receptivity WindowImplantation Outcome (Day 8)
Negative Control 2.0 mg SC / day0 ng (Vehicle only)ClosedNo implantation; blastocysts recovered dormant
Low E2 Trigger 2.0 mg SC / day3.0 ng SCOpen (Extended duration)Successful, robust implantation
Standard E2 Trigger 2.0 mg SC / day10.0 ng SCOpen (Normal duration)Successful implantation
High E2 Trigger 2.0 mg SC / day25.0 ng SCRapidly Closed (Refractory)Aberrant gene expression; failed implantation

Note: Data demonstrates that while MPA establishes the necessary baseline, careful titration of E2 is required to prevent the uterus from entering a premature refractory state.

References

  • COMBINED ESTROGEN–PROGESTOGEN MENOPAUSAL THERAPY - NCBI - NIH.
  • Estrogen is a critical determinant that specifies the duration of the window of uterine receptivity for implant
  • Coordination of Differential Effects of Primary Estrogen and Catecholestrogen on Two Distinct Targets Mediates Embryo Implant
  • The Window of Implantation Is Closed by Estrogen via Insulin-Like Growth Factor 1 P
  • RO8191, a new compound for initiating embryo implant

Sources

Method

Application Notes &amp; Protocols: Leveraging 17-Acetoxyprogesterone as a Pivotal Intermediate in Modern Steroid Synthesis

An Application Guide for Researchers and Drug Development Professionals Abstract 17α-Acetoxyprogesterone (OHPA) is a synthetic pregnane steroid that serves as a cornerstone intermediate in the pharmaceutical industry.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

17α-Acetoxyprogesterone (OHPA) is a synthetic pregnane steroid that serves as a cornerstone intermediate in the pharmaceutical industry.[1][2] First synthesized in 1953, its enhanced metabolic stability and oral bioavailability compared to natural progesterone catalyzed the development of a new generation of progestational agents.[1] This document provides an in-depth guide for researchers and drug development professionals on the synthesis of 17α-acetoxyprogesterone and its subsequent conversion into high-value pharmaceutical products, including medroxyprogesterone acetate, megestrol acetate, and cyproterone acetate. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss advanced synthetic strategies, including microbial biotransformations.

Introduction: The Strategic Importance of 17α-Acetoxyprogesterone

17α-Acetoxyprogesterone is a derivative of 17α-hydroxyprogesterone, a naturally occurring steroid intermediate. The addition of the 17α-acetate group significantly alters the molecule's properties, primarily by sterically hindering the enzymatic reduction of the C20 ketone. This structural modification enhances the compound's stability and oral activity, making it a valuable pharmacological agent and, more importantly, a versatile precursor for other potent steroid derivatives.[1][2][3]

The molecular conformation of the 17α-acetate substituent restricts the flexibility of the progesterone side chain and induces strain in the D-ring, which has long-range effects on the overall steroid conformation.[3] This unique structural feature is fundamental to its role as a key intermediate. Its synthesis from readily available precursors like progesterone or diosgenin-derived intermediates makes it an economically viable starting point for complex synthetic pathways.[1][4]

Synthesis of the Keystone Intermediate: 17α-Acetoxyprogesterone

The most common and efficient pathway to 17α-acetoxyprogesterone involves the selective hydroxylation of progesterone at the 17α position, followed by esterification. While chemical methods exist, microbial hydroxylation has become a preferred industrial method due to its high regio- and stereoselectivity.

Pathway Overview: From Progesterone to 17α-Acetoxyprogesterone

The conversion relies on two key transformations:

  • 17α-Hydroxylation: This step is catalyzed by the enzyme 17α-hydroxylase (cytochrome P450 17A1), which introduces a hydroxyl group at the C17 position.[5][6] This reaction can be achieved with high efficiency using specific microbial strains.

  • Acetylation: The newly introduced 17α-hydroxyl group is then esterified using acetic anhydride to yield the final product.

G Progesterone Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone  17α-Hydroxylase (e.g., CYP17A1)  Microbial Transformation   Acetoxyprogesterone 17α-Acetoxyprogesterone Hydroxyprogesterone->Acetoxyprogesterone  Acetic Anhydride,  Pyridine or other base  

Caption: Synthesis of 17α-Acetoxyprogesterone from Progesterone.

Protocol 1: Synthesis of 17α-Acetoxyprogesterone via Microbial Hydroxylation & Esterification

This protocol describes a two-stage process. The first stage involves the microbial hydroxylation of progesterone, and the second is the chemical esterification of the resulting 17α-hydroxyprogesterone.

Part A: Microbial 17α-Hydroxylation

  • Rationale: Microbial systems, such as certain strains of Aspergillus or Cephalosporium, possess highly specific cytochrome P450 enzymes that can introduce a hydroxyl group at the C17α position with minimal side reactions, a challenging feat in classical organic chemistry.

Reagent/MaterialSpecificationTypical AmountPurpose
Progesterone>98% Purity10 gStarting Material
Microbial Culturee.g., Aspergillus ochraceusActive CultureBiocatalyst
Fermentation MediumGlucose, Yeast Extract, etc.1 LCulture Growth
Antifoaming AgentSilicone-basedAs neededProcess Control
Ethyl AcetateACS Grade2 LExtraction Solvent

Methodology:

  • Inoculation & Growth: Prepare 1 L of sterile fermentation medium in a 2 L fermenter. Inoculate with a viable culture of the selected microorganism. Allow the culture to grow for 24-48 hours at 28°C with agitation until a suitable cell density is reached.

  • Substrate Addition: Dissolve 10 g of progesterone in a minimal amount of a water-miscible solvent (e.g., dimethylformamide) and add it to the fermenter.

  • Biotransformation: Continue the fermentation for another 48-72 hours. Monitor the conversion of progesterone to 17α-hydroxyprogesterone using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction: Once the conversion is maximized, stop the fermentation. Extract the entire broth three times with equal volumes of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude 17α-hydroxyprogesterone can be purified by recrystallization from a suitable solvent like acetone or methanol.

Part B: Acetylation of 17α-Hydroxyprogesterone

  • Rationale: The esterification is a straightforward acylation reaction. Pyridine is often used as both a solvent and a catalyst, as it activates the acetic anhydride and neutralizes the acetic acid byproduct.

ReagentSpecificationTypical AmountPurpose
17α-Hydroxyprogesterone>95% Purity5 gSubstrate
Acetic AnhydrideReagent Grade25 mLAcetylating Agent
PyridineAnhydrous50 mLSolvent & Catalyst

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5 g of 17α-hydroxyprogesterone in 50 mL of anhydrous pyridine. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add 25 mL of acetic anhydride to the cooled solution with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching & Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product, 17α-acetoxyprogesterone, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the smell of pyridine is gone, and then wash with a small amount of cold methanol. Dry the product under vacuum. The yield is typically high (>90%). Further purification can be achieved by recrystallization from methanol/dichloromethane.

Applications in Downstream Synthesis: Core Protocols

17α-Acetoxyprogesterone is the branching point for the synthesis of several commercially significant steroids.

Synthesis of Medroxyprogesterone Acetate (MPA)

MPA is a potent progestin used in contraception and hormone therapy.[7][8] Its synthesis from 17α-acetoxyprogesterone involves the introduction of a methyl group at the C6α position. A common route proceeds via the 6-methylene intermediate.[9][10]

G Acetoxyprogesterone 17α-Acetoxyprogesterone Methylene 17α-Acetoxy-6-methylenepregn- 4-ene-3,20-dione Acetoxyprogesterone->Methylene  Mannich Reaction  (e.g., Formaldehyde, Amine)   MPA Medroxyprogesterone Acetate (MPA) Methylene->MPA  Catalytic Hydrogenation  (e.g., Pd/C)  

Caption: Synthetic pathway from 17α-Acetoxyprogesterone to MPA.

Protocol 2: Two-Step Synthesis of Medroxyprogesterone Acetate

ReagentSpecificationPurpose
17α-Acetoxyprogesterone>98% PurityStarting Material
ParaformaldehydeReagent GradeFormaldehyde Source
PyrrolidineReagent GradeMannich Reaction Amine
MethanolAnhydrousSolvent
Palladium on Carbon (Pd/C)5% or 10%Hydrogenation Catalyst
Hydrogen GasHigh PurityReducing Agent
Ethyl AcetateACS GradeSolvent

Methodology:

  • Step A (6-Methylenation):

    • Suspend 10 g of 17α-acetoxyprogesterone in 100 mL of methanol.

    • Add 5 g of paraformaldehyde and 5 mL of pyrrolidine.

    • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and add acetic acid to neutralize the amine.

    • Add water to precipitate the crude 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.

    • Filter, wash with water, and dry the intermediate.

  • Step B (Hydrogenation):

    • Dissolve the crude intermediate in 150 mL of ethyl acetate.

    • Add 0.5 g of 10% Pd/C catalyst.

    • Hydrogenate the mixture in a Parr hydrogenator at 40-50 psi of H₂ until hydrogen uptake ceases.

    • Scientist's Note: The stereoselectivity of the hydrogenation (favoring the α-methyl) is directed by the steroid backbone.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent and recrystallize the resulting crude MPA from acetone/hexane to yield pure medroxyprogesterone acetate.[10]

Synthesis of Megestrol Acetate

Megestrol acetate, used to treat cachexia and breast cancer, is characterized by an additional double bond at the C6-C7 position.[11] The synthesis from 17α-acetoxyprogesterone typically involves dehydrogenation.

G Acetoxyprogesterone 17α-Acetoxyprogesterone Megestrol Megestrol Acetate Acetoxyprogesterone->Megestrol  Dehydrogenation  (e.g., Chloranil)   G Acetoxyprogesterone 17α-Acetoxyprogesterone Pregnadiene 4,6-Pregnadiene-17α-ol-3,20- dione-17-acetate Acetoxyprogesterone->Pregnadiene  Dehydrogenation  (e.g., Chloranil)   Epoxide 6,7α-Oxido-4-pregnene-17α-ol- 3,20-dione-17-acetate Pregnadiene->Epoxide  Epoxidation  (e.g., m-CPBA)   Cyproterone Cyproterone Acetate (Further Steps Required) Epoxide->Cyproterone  Multi-step Conversion  (Ring opening, etc.)  

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving 17-Acetoxyprogesterone Aqueous Solubility

Overview 17-acetoxyprogesterone (and its closely related derivatives like medroxyprogesterone 17-acetate) is a highly lipophilic synthetic progestin. With an intrinsic aqueous solubility of less than 0.1 g/100 mL at 23 °...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

17-acetoxyprogesterone (and its closely related derivatives like medroxyprogesterone 17-acetate) is a highly lipophilic synthetic progestin. With an intrinsic aqueous solubility of less than 0.1 g/100 mL at 23 °C (1)[1], formulating it for aqueous-based assays, intravenous delivery, or high-bioavailability oral suspensions presents a significant thermodynamic hurdle.

This guide provides validated troubleshooting strategies, mechanistic insights, and self-validating protocols for enhancing the aqueous solubility of 17-acetoxyprogesterone using co-solvency, cyclodextrin complexation, and solid dispersion techniques.

Module 1: Cyclodextrin Complexation & Co-Solvent Synergism

Q: I am using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to solubilize 17-acetoxyprogesterone, but I am not reaching my target concentration. What is limiting the complexation?

A: The limitation is likely the high crystal lattice energy and extreme hydrophobicity of the steroid, which prevents it from adequately partitioning into the aqueous phase to interact with the CD cavity. Mechanistic Insight: Cyclodextrin complexation is an equilibrium process. If the drug cannot dissolve even slightly into the bulk water, the rate of complexation approaches zero. Adding a co-solvent like PEG-400 lowers the dielectric constant of the aqueous phase, facilitating initial dissolution. Studies on related progesterone derivatives show that PEG-400 combined with 3% HP-β-CD yields observed solubility values up to 96% higher than theoretical additive values due to this synergistic effect (2)[2].

Q: Can I add Polysorbate 80 (Tween 80) to the PEG-400/HP-β-CD system to further boost solubility via micellar solubilization?

A: No, this is a common experimental error. Causality: While Polysorbate 80 is an excellent surfactant, adding it to a PEG-400/water system containing cyclodextrins negatively affects synergism. The hydrophobic tail of the surfactant competes directly with the 17-acetoxyprogesterone molecules for the hydrophobic cavity of the cyclodextrin, displacing the drug and precipitating it out of solution (2)[2].

Protocol 1.1: Preparation of Synergistic PEG-400/HP-β-CD Solutions

Self-Validating Step: The appearance of a clear solution post-filtration confirms successful complexation. If the filtrate remains cloudy, micellar saturation or CD displacement has occurred.

  • Preparation of Vehicle: Prepare a 20% (v/v) PEG-400 in Milli-Q water solution.

  • CD Addition: Dissolve HP-β-CD into the vehicle to achieve a final concentration of 3% (w/w). Stir at 300 rpm at 25 °C until completely clear.

  • Drug Addition: Add excess 17-acetoxyprogesterone powder (e.g., 5 mg/mL) to the solution.

  • Equilibration: Shield from light (the compound is weakly light-sensitive) and stir magnetically at 25 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Quantification: Dilute the filtrate appropriately and quantify the solubilized drug via HPLC-UV (typically at 240-254 nm).

G N1 17-Acetoxyprogesterone + HP-β-CD N2 Aqueous Co-Solvent Dissolution (PEG-400) N1->N2 Mix N3 Equilibration (Stirring 48h at 25°C) N2->N3 Complexation N4 Filtration (0.45 µm) Remove Free Drug N3->N4 Purify N5 Lyophilization (Freeze-Drying) N4->N5 Isolate N6 Solid Inclusion Complex (Enhanced Solubility) N5->N6 Final Product

Workflow for cyclodextrin inclusion complexation of 17-acetoxyprogesterone.

Module 2: Amorphous Solid Dispersions (Melt Granulation)

Q: My aqueous assays require the drug in a solid dosage form that dissolves rapidly upon reconstitution. Which hydrophilic carriers are most effective for 17-acetoxyprogesterone?

A: Melt granulation using hydrophilic polymers is highly effective. By melting the drug and polymer together, the crystalline lattice of 17-acetoxyprogesterone is disrupted, converting it into an amorphous state that is kinetically more soluble. Data-Driven Choice: Polyethylene Glycol 6000 (PEG 6000) and Gelucire 50/13 are the preferred carriers. Research on identical steroidal backbones demonstrates that a 1:1.5 ratio of Drug:PEG 6000 yields the highest aqueous solubility amplification (3)[3].

Quantitative Data Summary: Carrier Efficacy

The following table summarizes the expected relative solubility improvements when formulating progesterone derivatives via melt granulation.

Carrier SystemDrug:Carrier RatioRelative Solubility EnhancementMechanism of Action
Pure Drug (Baseline) N/A1.0x (<0.1 mg/mL)Crystalline lattice intact
Gelucire 50/13 1:1~4.2xSelf-emulsifying, micellar
Gelucire 50/13 1:1.5~5.8xSelf-emulsifying, micellar
PEG 6000 1:1~7.5xAmorphous solid dispersion
PEG 6000 1:1.5>9.0x (Optimal) Amorphous solid dispersion
Protocol 2.1: Melt Granulation with PEG 6000

Self-Validating Step: Perform Differential Scanning Calorimetry (DSC) on the final granules. The absence of the characteristic endothermic melting peak of 17-acetoxyprogesterone (approx. 206-207 °C (1)[1]) confirms successful conversion to the amorphous state.

  • Melting the Carrier: Place 750 mg of PEG 6000 in a borosilicate glass beaker. Heat on a hot plate to 65 °C until the polymer is completely molten.

  • Drug Incorporation: Gradually add 500 mg of 17-acetoxyprogesterone (yielding a 1:1.5 ratio) to the molten PEG 6000.

  • Homogenization: Stir continuously using a magnetic stirrer at 65 °C until a visually homogeneous, clear melt is achieved.

  • Flash-Cooling: Flash-cool the mixture by transferring the beaker to an ice bath. Crucial Causality: Rapid cooling prevents the drug from recrystallizing, locking it in the amorphous phase.

  • Milling and Sizing: Once solidified, scrape the mass, pulverize it in a mortar, and pass the granules through a #40 mesh sieve to ensure uniform particle size.

  • Storage: Store the granules in a desiccator, as moisture can act as a plasticizer and induce recrystallization over time.

G N1 Heat PEG 6000 to 65°C (Molten) N2 Add 17-Acetoxyprogesterone (1:1.5 Ratio) N1->N2 Carrier Prep N3 Homogenize (Continuous Stirring) N2->N3 Blend N4 Flash-Cooling (Ice Bath) N3->N4 Prevent Crystallization N5 Amorphous Solid Dispersion N4->N5 Solidify

Melt granulation workflow for amorphous solid dispersion of 17-acetoxyprogesterone.

Module 3: Environmental & Stability Factors

Q: My solubilized 17-acetoxyprogesterone solutions degrade over time, showing secondary peaks on HPLC. How do I stabilize them?

A: 17-acetoxyprogesterone is weakly air and light-sensitive, and incompatible with strong oxidizing agents (1)[1]. Furthermore, in aqueous environments at extreme pH, the acetoxy group at the 17-position is susceptible to hydrolysis, reverting the compound to 17-hydroxyprogesterone. Troubleshooting Steps:

  • Buffer the Solution: Maintain the aqueous vehicle at a slightly acidic to neutral pH (pH 5.5 - 6.5) to minimize base-catalyzed ester hydrolysis.

  • Inert Atmosphere: Purge the aqueous media with Nitrogen or Argon gas prior to adding the drug to displace dissolved oxygen.

  • Actinic Protection: Store all formulated solutions in amber glass vials to prevent photo-degradation.

References

  • Title: Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone Source: ResearchGate (AAPS PharmSciTech) URL: [Link]

  • Title: Amplification of Aqueous Solubility of Progesterone Using Melt-Granulation Technique Source: International Journal of Drug Delivery Technology (IJDDT) URL: [Link]

Sources

Optimization

Technical Support Center: Improving Yield in 17-Acetoxyprogesterone Chemical Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chemical synthesis of 17-acetoxyprogesterone. Here, we address common challenges and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chemical synthesis of 17-acetoxyprogesterone. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions to help improve reaction yields and product purity.

I. Overview of Synthetic Pathways

The synthesis of 17-acetoxyprogesterone, also known as 17α-hydroxyprogesterone acetate, typically involves the acetylation of the tertiary hydroxyl group at the C17 position of 17α-hydroxyprogesterone. This precursor is often synthesized from more readily available steroid starting materials like androstenedione (4-AD). The overall efficiency of the synthesis is highly dependent on the optimization of each step, from the formation of the 17α-hydroxyprogesterone intermediate to the final acetylation reaction.

A common route involves the conversion of androstenedione to a 17-cyano-17-hydroxy intermediate, followed by methylation and hydrolysis to yield 17α-hydroxyprogesterone.[1] The final step is the esterification of the sterically hindered 17α-hydroxyl group.

Core Synthesis Workflow

Synthesis_Workflow A Androstenedione (4-AD) B 17-Cyano-17-hydroxy Intermediate A->B Cyanohydrin Formation C 17α-Hydroxyprogesterone B->C Grignard Reaction & Hydrolysis D 17-Acetoxyprogesterone C->D Acetylation

Caption: General synthetic route to 17-acetoxyprogesterone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, impacting the overall yield and purity of 17-acetoxyprogesterone.

Issue 1: Low Yield in the Acetylation of 17α-Hydroxyprogesterone

Question: My acetylation of 17α-hydroxyprogesterone is resulting in a low yield of 17-acetoxyprogesterone. What are the likely causes and how can I improve it?

Answer:

Low yields in the acetylation of the tertiary 17α-hydroxyl group are a common challenge due to significant steric hindrance. The choice of acetylating agent, catalyst, and reaction conditions are critical for success.

Potential Causes & Solutions:

  • Ineffective Acetylating Agent/Catalyst System: Standard acetylation methods, such as using acetic anhydride with pyridine, can be sluggish for this sterically hindered tertiary alcohol.

    • Recommended Protocol: A more effective method involves using an acid catalyst. Treating 17α-hydroxyprogesterone with acetic anhydride in the presence of a strong acid catalyst like p-toluenesulfonic acid can lead to virtually quantitative yields.[2]

    • Alternative Reagents: The use of acetyl chloride in acetic acid can also be effective.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient time or a temperature that is too low may lead to an incomplete reaction.

    • Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of potential side reactions.

  • Side Reactions: Under harsh acidic conditions or elevated temperatures, rearrangement of the steroid skeleton, such as the D-homo rearrangement, can occur, consuming the starting material and reducing the yield of the desired product.[2]

    • Mitigation: Employ milder reaction conditions where possible. The use of p-toluenesulfonic acid in a mixture of acetic anhydride and acetic acid has been shown to be effective while minimizing rearrangements.[2]

Experimental Protocol: Acid-Catalyzed Acetylation
  • Dissolve 17α-hydroxyprogesterone in a mixture of acetic anhydride and glacial acetic acid.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction to completion by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding water to hydrolyze the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Formation of Impurities During the Synthesis of the 17α-Hydroxyprogesterone Intermediate

Question: I am observing significant impurity formation during the Grignard reaction to form the pregnane side chain. How can I minimize these byproducts?

Answer:

The Grignard reaction to introduce the acetyl side chain is a critical step, and its efficiency can be hampered by side reactions and suboptimal conditions.

Potential Causes & Solutions:

  • Formation of Methyltestosterone as a Major Impurity: In some synthetic routes starting from 17-keto steroids, the Grignard reagent can react in an undesired manner, leading to byproducts.

    • Inhibitors: One patented method suggests the use of cyclohexanone cyanohydrin as an inhibitor. Its structure is similar to the D-ring of the steroid intermediate and can preferentially react with certain species in the reaction mixture, thereby reducing the formation of methyltestosterone.[3]

  • Suboptimal Grignard Reaction Conditions: Temperature control is crucial for minimizing side reactions.

    • Low-Temperature Reaction: Performing the Grignard reaction at low temperatures, for example, between -15°C and -10°C, can significantly reduce the formation of impurities and improve product quality.[3]

    • Catalyst: The use of catalysts like anhydrous lithium chloride or cuprous chloride can also improve the reaction's efficiency and selectivity at lower temperatures.[3]

  • Moisture in Reaction Setup: Grignard reagents are highly sensitive to moisture. Any water present will quench the reagent and reduce the yield.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow: Grignard Reaction

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Q1 High levels of methyltestosterone impurity? Start->Q1 A1 Incorporate an inhibitor like cyclohexanone cyanohydrin. Q1->A1 Yes Q2 Reaction temperature too high? Q1->Q2 No A1->Q2 A2 Lower reaction temperature to -15°C to -10°C. Consider using a catalyst (LiCl or CuCl). Q2->A2 Yes Q3 Anhydrous conditions maintained? Q2->Q3 No A2->Q3 A3 Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere. Q3->A3 No End Improved Yield and Purity Q3->End Yes A3->End

Caption: Decision tree for troubleshooting the Grignard reaction step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to protect other functional groups in the steroid nucleus during the synthesis?

A1: Protecting groups are essential for preventing unwanted side reactions. For the 3-carbonyl group, ketalization with ethylene glycol or 1,3-propanediol is a common strategy.[1][4] The choice of protecting group can influence reaction efficiency; for instance, forming a six-membered ring with 1,3-propanediol can be faster and occur under milder conditions than forming a five-membered ring with ethylene glycol.[1] For hydroxyl groups, ether formation (e.g., with 2,3-dihydropyran to form a tetrahydropyranyl ether) is a robust method.[5]

Q2: How can I improve the purity of the final 17-acetoxyprogesterone product?

A2: Purification is critical for obtaining a high-purity final product.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system (e.g., acetone-water or ethanol) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

  • Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is effective. A solvent system with the appropriate polarity (e.g., a mixture of hexane and ethyl acetate) should be developed using TLC to achieve good separation.

  • Refinement of Crude Product: A patented method describes dissolving the crude product in a mixture of dichloromethane and alcohol, followed by decolorization with activated carbon and recrystallization to achieve high purity.[3]

Q3: Are there alternative starting materials to androstenedione?

A3: Yes, historically, starting materials like diosgenin were used, but these routes often involve more steps and can have a greater environmental impact.[3] Modern biotechnology has enabled the production of 4-AD from phytosterols like stigmasterol through fermentation, making it a more sustainable and cost-effective starting material.[3]

Q4: What analytical techniques are best for monitoring reaction progress and final product purity?

A4:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can detect impurities at low levels.[3] HPLC methods are available for the determination of 17-hydroxyprogesterone and its derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and intermediates. Proton (¹H) and Carbon-13 (¹³C) NMR are standard.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for enhanced separation and identification of components in a mixture.[7]

Table 1: Summary of Key Optimization Parameters
Reaction StepParameter to OptimizeRecommended Condition/ReagentRationale for Improvement
Acetylation Catalystp-Toluenesulfonic acidOvercomes steric hindrance of the tertiary alcohol, leading to higher yields.[2]
Acetylation ReagentAcetic anhydrideEfficient acetylating agent when used with an acid catalyst.[2]
Grignard Reaction Temperature-15°C to -10°CReduces the formation of byproducts and improves product quality.[3]
Grignard Reaction AdditiveCyclohexanone cyanohydrinActs as an inhibitor to minimize the formation of methyltestosterone impurity.[3]
Purification MethodRecrystallization from Dichloromethane/Alcohol with activated carbon treatmentEffectively removes impurities and color to yield a high-purity product.[3]

IV. References

  • Zeinalov, O. A., et al. (2012). Synthesis and biological activity of synthetic 17α-hydroxyprogesterone derivatives. Pharmaceutical Chemistry Journal, 46(4). [Link]

  • Jiangxi Junye Biopharmaceutical Co Ltd. (2018). Method for synthesizing 17alpha-hydroxyprogesterone. CN105801651B.

  • Hunan Jinyu Pharmaceutical Co Ltd. (2013). Synthetic method of 17alpha-hydroxyprogesterone. CN103467555A.

  • Sarett, L. H. (1953). Acylation of 17-Hydroxy-20-ketosteroids. Journal of the American Chemical Society, 75(17), 4340-4343. [Link]

  • Schering AG. (1960). Process for the preparation of 17alpha hydroxy-progesterone, esters thereof, and intermediates therefor. US2924597A.

  • Zhejiang Xianju Pharmaceutical Co Ltd. (2013). Synthesis method of medroxyprogesterone acetate. CN102911233A.

  • Ahmadi, F., et al. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. Scientific Reports, 14(1), 16339. [Link]

  • Association for Laboratory Medicine. (n.d.). 17-Hydroxyprogesterone. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 17-Acetoxyprogesterone

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting peak shape anomalies—specifically peak tailing—dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting peak shape anomalies—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of 17-acetoxyprogesterone.

17-acetoxyprogesterone is a highly lipophilic, neutral synthetic progestin. Because it lacks basic amine groups, the traditional paradigms of peak tailing (e.g., ionic interactions with deprotonated silanols) do not fully apply. This guide synthesizes physical chemistry principles with field-proven diagnostics to help you isolate and resolve the root causes of peak asymmetry.

Diagnostic Workflow

Before altering your method chemistry, use the following logical framework to isolate whether the tailing is caused by physical column degradation, system fluidics, or chemical interactions.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckStd Does a neutral standard (e.g., Toluene) also tail? Start->CheckStd CheckPress Is system pressure abnormally high? CheckStd->CheckPress Yes CheckSolv Is injection solvent stronger than mobile phase? CheckStd->CheckSolv No Frit Frit Blockage: Replace guard/frit CheckPress->Frit Yes Void Column Void: Replace column CheckPress->Void No CheckDilute Does 1:10 dilution improve peak shape? CheckSolv->CheckDilute No Solvent Solvent Effect: Match sample solvent to mobile phase CheckSolv->Solvent Yes Overload Mass Overload: Decrease injection volume/concentration CheckDilute->Overload Yes Silanol Secondary Interactions: Use fully endcapped C18 or increase temp CheckDilute->Silanol No

Caption: Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my 17-acetoxyprogesterone peak tailing even though it is a neutral steroid? Peak tailing in HPLC is most famously associated with basic compounds interacting with ionized silanol groups on the silica surface[1][2]. However, because 17-acetoxyprogesterone is a neutral, highly hydrophobic molecule, tailing is rarely driven by ionic interactions. Instead, it is typically caused by:

  • Sample Solvent Mismatch (The "Strong Solvent Effect"): Because steroids are highly lipophilic, researchers often dissolve them in 100% organic solvent (e.g., Acetonitrile or Methanol). If this strong solvent plug is injected into a weaker, highly aqueous mobile phase, the analyte travels rapidly down the column head before the solvent plug dilutes enough to allow proper partitioning[3]. This creates a smeared concentration profile, manifesting as a tailing peak.

  • Mass Overload: Injecting too high of a concentration forces the partitioning equilibrium into the non-linear region of the Langmuir isotherm, causing the peak to tail or front[3][4].

  • Hydrogen Bonding: While not ionic, the ketone and acetate carbonyls on the steroid backbone can act as hydrogen bond acceptors with unreacted, neutral silanols on the stationary phase[1][5].

Q2: How do I mathematically define and monitor peak tailing? Chromatographic symmetry is evaluated using two primary metrics: the USP Tailing Factor ( Tf​ ) and the Asymmetry Factor ( As​ )[4][6].

  • USP Tailing Factor ( Tf​ ): Calculated as W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the leading edge to the peak midpoint at 5% height[5].

  • Asymmetry Factor ( As​ ): Measured at 10% of the peak height. An ideal Gaussian peak has a value of 1.0. Values greater than 1.5 indicate significant tailing that compromises resolution and integration accuracy[2][7].

Q3: How do I definitively differentiate between a degraded column and a chemistry issue? You must decouple the physical state of the column from the chemical properties of your analyte. This is achieved by injecting a well-characterized neutral marker (e.g., Toluene)[2]. If Toluene tails, the column bed has physically collapsed (forming a void) or the inlet frit is blocked. If Toluene yields a perfect Gaussian peak but 17-acetoxyprogesterone tails, the issue is strictly chemical (e.g., solvent mismatch or secondary interactions).

Quantitative Diagnostics Summary

Use the following table to benchmark your system's performance and trigger appropriate corrective actions.

Table 1: Quantitative Thresholds and Corrective Actions for Peak Tailing

Diagnostic MetricIdeal TargetAction LimitPrimary SuspectCorrective Action
USP Tailing Factor ( Tf​ ) 1.0> 1.5Chemical interaction / VoidExecute Protocol 1 (Column Integrity Test)
Asymmetry Factor ( As​ ) 1.0> 1.2Extra-column volume / OverloadReduce injection volume or concentration
System Backpressure Stable Baseline> 20% increaseFrit blockage / ParticulatesReplace guard column or inlet frit
Retention Time Shift < 1% RSD> 2% RSDMobile phase degradationPrepare fresh mobile phase[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the outcome of the protocol inherently proves whether the variable being tested is the true root cause of the failure.

Protocol 1: Column Integrity & Extra-Column Volume Validation

Causality: Before altering method chemistry, you must isolate physical column degradation. An unretained marker exposes extra-column dead volume (tubing/fittings), while a purely hydrophobic retained marker exposes physical bed voids without confounding secondary chemical interactions.

Step-by-Step Methodology:

  • Prepare the Marker Solution: Create a solution containing 10 µg/mL Uracil (unretained marker, k′≈0 ) and 1 mg/mL Toluene (retained neutral marker, k′>2 ) in the mobile phase.

  • Purge and Equilibrate: Flush the HPLC system with the mobile phase (e.g., 60:40 Acetonitrile:Water) for at least 10 column volumes until the baseline is stable.

  • Inject the Standard: Inject 1-2 µL of the marker solution.

  • Analyze Peak Symmetry:

    • Self-Validation Logic A: If Uracil tails but Toluene does not, you have excessive extra-column volume. Check for poorly seated PEEK fittings or overly wide tubing[5][6].

    • Self-Validation Logic B: If Toluene tails ( Tf​>1.5 ) but Uracil does not, the silica bed has voided or the frit is blocked[2]. The column must be replaced.

    • Self-Validation Logic C: If both peaks are perfectly symmetrical ( Tf​<1.2 ), the column and fluidics are intact. Proceed to Protocol 2.

Protocol 2: Injection Solvent Optimization for Hydrophobic Steroids

Causality: 17-acetoxyprogesterone is highly lipophilic. Dissolving it in 100% organic solvent causes "viscous fingering" and localized strong-solvent effects upon injection, preventing immediate partitioning into the stationary phase[3].

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve 17-acetoxyprogesterone in 100% Acetonitrile at 1 mg/mL to ensure complete solubilization.

  • Create a Solvent Dilution Series: Prepare three 100 µg/mL working solutions using different diluents:

    • Sample A: Diluted in 100% Acetonitrile.

    • Sample B: Diluted in 80:20 Acetonitrile:Water.

    • Sample C: Diluted in the exact Mobile Phase composition (e.g., 60:40 Acetonitrile:Water).

  • Chromatographic Run: Inject 5 µL of each sample sequentially.

  • Evaluate and Validate:

    • Self-Validation Logic: Monitor both the Tailing Factor ( Tf​ ) and the Total Peak Area. As you move from Sample A to Sample C, Tf​ should approach 1.0. If Sample C yields a symmetrical peak but the Peak Area drops significantly compared to Sample A, the steroid has precipitated in the aqueous diluent. In this case, Sample B represents the optimized, self-validated middle ground: weak enough to prevent tailing, but strong enough to maintain solubility.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Resource Center.
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Knowledge Base.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Technical Resources.
  • SCION Instruments. "HPLC Troubleshooting Guide". SCION Instruments Support.
  • Restek. "Troubleshooting HPLC- Tailing Peaks". Restek Resource Hub.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
  • Chromatography Today.
  • ACD/Labs.

Sources

Optimization

optimizing extraction of 17-acetoxyprogesterone from biological matrices

Technical Support Center: Optimizing 17-Acetoxyprogesterone Extraction A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 17-Acetoxyprogesterone Extraction

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the extraction of 17-acetoxyprogesterone. This guide is designed to provide you with field-proven insights and solutions to common challenges encountered during sample preparation. As scientists, we understand that robust and reproducible extraction is the cornerstone of accurate quantification. This resource moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and optimize your workflow with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when developing an extraction method for 17-acetoxyprogesterone from complex biological matrices like plasma, serum, or tissue homogenates.

Q1: What are the primary methods for extracting 17-acetoxyprogesterone, and how do I choose the right one?

A1: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The best choice depends on your specific requirements for sample cleanliness, throughput, and sensitivity.

  • Protein Precipitation (PPT): This is the fastest and simplest method, involving the addition of an organic solvent (like acetonitrile or methanol) to "crash out" proteins.[1][2] It's ideal for high-throughput screening but often results in the least clean extract, which can lead to significant matrix effects in LC-MS/MS analysis.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[4] It is effective at removing highly polar and non-polar interferences but can be labor-intensive, difficult to automate, and prone to emulsion formation.[5]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by passing the sample through a solid sorbent that retains the analyte, allowing interferences to be washed away.[3][6] It is highly selective, easily automated, and yields very clean extracts, minimizing matrix effects.[3] However, it requires more extensive method development.

A modern alternative is Supported Liquid Extraction (SLE) , which combines the mechanism of LLE with the convenience of an SPE-like workflow, avoiding issues like emulsion formation.[5][7]

To help you decide, consider the following decision tree:

G start What is your primary analytical goal? throughput High Throughput Screening? start->throughput cleanliness Highest Sample Cleanliness Needed? throughput->cleanliness No ppt Consider Protein Precipitation (PPT) Fast but potentially high matrix effects. throughput->ppt Yes automation Automation a Priority? cleanliness->automation No spe Consider Solid-Phase Extraction (SPE) Excellent cleanup, highly selective, and automatable. cleanliness->spe Yes lle Consider Liquid-Liquid Extraction (LLE) Good cleanup, but manual and can form emulsions. automation->lle No sle Consider Supported Liquid Extraction (SLE) Combines LLE benefits with SPE workflow. automation->sle Yes

Caption: Decision tree for selecting an extraction method.

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I fix it?

A2: Ion suppression is a classic sign of matrix effects, where co-eluting compounds from the biological matrix interfere with the ionization of 17-acetoxyprogesterone in the mass spectrometer source.[8] Endogenous phospholipids and salts are common culprits in plasma and serum samples.[3]

Causality & Solution: The root cause is an insufficiently clean sample extract. While you can sometimes "chromatographically resolve" the analyte from the interference, a more robust solution is to improve your sample preparation.

  • Switch Extraction Technique: If you are using PPT, switching to SPE or SLE will provide a much cleaner extract. Studies have shown that mixed-mode SPE can lead to a considerable reduction in matrix effects compared to PPT and LLE.[3]

  • Optimize SPE Wash Steps: If you are already using SPE, your wash step may be too weak. A stronger wash solvent (without eluting your analyte) can remove more interferences. Be brave with your wash solvent strength to achieve a cleaner extract.[9]

  • Use a Phospholipid Removal Plate: Several commercially available products are specifically designed to remove phospholipids, which are a major cause of ion suppression.

Q3: My recovery of 17-acetoxyprogesterone is low and inconsistent. What should I check first?

A3: Low and variable recovery is a common and frustrating problem. The issue can stem from any step in your workflow, from initial sample handling to final elution.[10]

Start by systematically evaluating each step to pinpoint the loss of your analyte.[10] A good practice is to analyze the waste fractions from your loading, wash, and elution steps to see where the analyte is being lost.

Key areas to investigate:

  • Protein Binding: Is your analyte heavily bound to plasma proteins? An initial protein precipitation or pH adjustment step might be necessary before LLE or SPE to release the bound fraction.

  • SPE Sorbent Choice: Are you using the correct SPE sorbent? For a relatively nonpolar steroid like 17-acetoxyprogesterone, a reversed-phase sorbent (like C18 or a polymer-based sorbent like Oasis HLB) is appropriate.[6][11][12]

  • SPE Elution Solvent: Is your elution solvent strong enough to desorb the analyte from the sorbent? You may need to increase the percentage of organic solvent or switch to a stronger solvent.[6][13]

  • LLE Solvent Choice: Is the polarity of your extraction solvent optimized? A solvent like methyl tert-butyl ether (MTBE) is often a good choice for steroids.[14]

  • Evaporation/Reconstitution: Are you losing the analyte during the dry-down step? 17-acetoxyprogesterone is not highly volatile, but excessive heat or a strong nitrogen stream can lead to losses. Ensure your reconstitution solvent fully redissolves the analyte.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE is a powerful technique, but its success hinges on a well-developed method. Here are solutions to specific problems.

Problem 1: Low Recovery - Analyte is found in the sample loading waste.

  • Question: I analyzed my waste after loading the sample onto the SPE cartridge and found most of my 17-acetoxyprogesterone there. Why isn't it binding?

  • Answer & Causality: This is a classic case of analyte breakthrough . It occurs when the sorbent fails to retain the analyte during the loading step. The primary causes are:

    • Improper Sorbent Conditioning/Equilibration: The sorbent must be properly "wetted" (conditioned) and then equilibrated with a solvent similar to your sample matrix.[9] Failing to do so means the sorbent is not "active" and cannot effectively retain the analyte.

    • Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it will act as an eluent, preventing the analyte from binding to a reversed-phase sorbent.

    • Flow Rate is Too High: Loading the sample too quickly does not allow sufficient time for the partitioning equilibrium between the sample and the sorbent to be established.[15]

    • Incorrect Sorbent Chemistry: The sorbent's retention mechanism does not match the analyte's chemistry.[6] For 17-acetoxyprogesterone, a nonpolar steroid, a reversed-phase sorbent is appropriate.

  • Solutions:

    • Verify Conditioning: Always condition the cartridge with a strong solvent (e.g., methanol) and then equilibrate with a weak solvent (e.g., water or buffer) that matches your sample's loading conditions.[9]

    • Dilute Your Sample: Dilute the biological sample (e.g., plasma) with water or an aqueous buffer to reduce the organic strength before loading.

    • Reduce Flow Rate: Decrease the flow rate during sample loading to ~1-2 mL/min to allow for proper binding.[6]

    • Check Sorbent Choice: Confirm you are using a reversed-phase sorbent (e.g., C18, polymer).

Problem 2: Low Recovery - Analyte is lost during the wash step.

  • Question: My analyte binds to the cartridge, but it disappears when I perform the wash step. What's wrong?

  • Answer & Causality: This indicates your wash solvent is too strong . The purpose of the wash step is to remove weakly bound interferences while leaving the analyte of interest strongly bound to the sorbent. If your wash solvent has too much elution strength (e.g., too high a percentage of organic solvent), it will prematurely elute your analyte along with the interferences.

  • Solutions:

    • Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol and seeing analyte loss, try reducing it to 20% or 10%.

    • Stepwise Washing: Use a multi-step wash, starting with a very weak solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a slightly stronger wash if needed.

Problem 3: Low Recovery - Analyte remains on the column after elution.

  • Question: I've confirmed my analyte is not in the load or wash fractions, but I still get low recovery in my final eluate. Is it stuck on the column?

  • Answer & Causality: Yes, this points to incomplete elution . The elution solvent is not strong enough to disrupt the interaction between 17-acetoxyprogesterone and the sorbent.

  • Solutions:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix (e.g., from 70% methanol to 90% or 100% methanol or acetonitrile).[13]

    • Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try increasing the elution volume in increments or using two smaller, separate aliquots for elution.[6][13]

    • Allow a "Soak" Step: After adding the elution solvent, let it sit on the sorbent bed for a few minutes before applying vacuum or pressure. This allows more time for the analyte to desorb into the solvent.

    • Change the pH: For some interactions, adjusting the pH of the eluent can improve desorption.[6]

G start Low SPE Recovery check_load Is analyte in loading waste? start->check_load check_wash Is analyte in wash waste? check_load->check_wash No sol_load Analyte Breakthrough! - Check conditioning - Reduce load flow rate - Dilute sample check_load->sol_load Yes check_elution Analyte remains on column? check_wash->check_elution No sol_wash Premature Elution! - Reduce organic % in wash solvent check_wash->sol_wash Yes sol_elution Incomplete Elution! - Increase organic % in elution solvent - Increase elution volume - Add a solvent 'soak' step check_elution->sol_elution Yes

Caption: Troubleshooting flowchart for low SPE recovery.

Protocols and Methodologies

These protocols provide a validated starting point for your method development. Always verify performance with your specific matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) using a Polymer-Based Sorbent

This method is recommended for achieving a clean extract with high recovery, suitable for sensitive LC-MS/MS analysis. It is based on established protocols for similar steroids.[11][12]

Materials:

  • SPE Cartridge: Oasis PRiME HLB µElution Plate or similar polymer-based reversed-phase sorbent.[11][16]

  • Biological Sample (e.g., 100 µL human serum).[11]

  • Internal Standard (IS): A stable isotope-labeled version of 17-acetoxyprogesterone is highly recommended to correct for matrix effects and recovery variations.

  • Reagents: Methanol, Acetonitrile, Water (HPLC-grade), Formic Acid.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 100 µL of serum in a microcentrifuge tube, add 25 µL of working IS solution.

    • Add 200 µL of methanol to precipitate proteins.[11] Vortex for 30 seconds.

    • Add 550 µL of water and vortex again.[11]

    • Centrifuge at 4000 x g for 5 minutes to pellet the precipitated proteins.[11]

  • SPE Cartridge Conditioning & Equilibration:

    • This step is often not required for newer generation polymer sorbents like Oasis PRiME HLB, but is critical for traditional silica-based sorbents. For traditional sorbents, condition with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant (approx. 600 µL) from the pre-treatment step onto the SPE plate.[11]

    • Apply a gentle vacuum or positive pressure to slowly pull the sample through the sorbent bed.

  • Wash Step:

    • Wash the sorbent with 200 µL of 35% methanol in water containing 0.1% formic acid.[11] This removes polar interferences.

    • Apply a second wash with 200 µL of 35% methanol in water containing 0.1% ammonia to remove ionic interferences.[11]

  • Elution:

    • Elute the 17-acetoxyprogesterone and IS with 45 µL of methanol, followed by 55 µL of water.[11] Using a µElution plate allows for a concentrated eluate that can often be injected directly, avoiding a dry-down step.[16]

  • Analysis:

    • Vortex the eluate and inject a portion into your LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

This protocol offers a simpler workflow than traditional LLE and is easily automatable. It is effective for a broad range of steroids.[5][7]

Materials:

  • SLE Plate: ISOLUTE® SLE+ 400 µL plate or equivalent.[5]

  • Biological Sample (e.g., 300 µL human serum).

  • Internal Standard (IS).

  • Reagents: Ethyl Acetate (HPLC-grade).

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Add IS to 300 µL of serum and vortex.

  • Sample Loading:

    • Load the 300 µL sample directly into a well of the SLE plate.[5]

    • Apply a brief pulse of positive pressure (2-5 psi) to initiate the loading onto the sorbent.[5]

    • Wait 5 minutes for the sample to fully absorb and distribute on the inert support material.[5]

  • Analyte Extraction (Elution):

    • Add 500 µL of ethyl acetate to the well and allow it to flow via gravity for 5 minutes.[5] This is the first extraction.

    • Add a second aliquot of 500 µL of ethyl acetate and again allow it to flow via gravity for 5 minutes.[5]

    • Apply a final pulse of pressure (5-10 psi) to push through any remaining solvent.[5]

  • Evaporation and Reconstitution:

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

Data and Performance

Method performance must be validated. The following table summarizes typical performance characteristics you should aim for when developing your extraction method.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Typical Recovery >90% (but variable)80-100%>85% (highly reproducible)>75% (highly reproducible)[5]
RSD (%) 10-20%5-15%<10%<10%[5]
Matrix Effects HighModerateLow to MinimalLow
Sample Cleanliness PoorModerateExcellent[3]Very Good
Throughput Very HighLowHigh (Automatable)High (Automatable)

Data compiled from general knowledge and cited application notes. Actual performance will vary based on the specific matrix and protocol.

References

  • Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed m
  • Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research.
  • Medroxyprogesterone 17-acetate (internal standard) chromatographic peak...
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Sample preparation of multiple steroids for quantitative determination by LC-MS/MS – comparison of two extraction procedures. Tecan.
  • Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. Biotage.
  • A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chrom
  • A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. ScienceDirect.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Technology Networks.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione, and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB, for UPLC-MS/MS Analysis in Clinical Research.
  • 17 Hydroxyprogesterone.
  • 17-Hydroxyprogesterone - Lab Test.
  • Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acet
  • Digital Microfluidic Method for Protein Extraction by Precipitation.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Protein precipit
  • The Use of Derivatization Reagents for Gas Chrom
  • Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatizati. Journal of Pharmaceutical and Biomedical Analysis.
  • New Challenges in (Bio)
  • Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. PMC.
  • Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). PMC.
  • Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma.
  • The Most Common Mistakes in Solid-Phase Extraction.
  • Analysis of 17 α-hydroxyprogesterone in bloodspots by liquid chromatography tandem mass spectrometry. PubMed.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.
  • Immunoaffinity chromatography: an introduction to applications and recent developments. Taylor & Francis Online.
  • SPE Troubleshooting. Thermo Fisher Scientific - US.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • 17α-Hydroxyprogesterone (17α-OHP) ELISA. Diagnostics Biochem Canada Inc.
  • Modified TCA/acetone precipitation of plant proteins for proteomic analysis. PMC.
  • Precipit
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids
  • High-Throughput LC-MS/MS Quantification of 17-Hydroxyprogesterone (17-OHP) in Human Blood Serum for Clinical Research. Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: 17-Acetoxyprogesterone Stability &amp; Troubleshooting

Welcome to the Technical Support Center for steroidal active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for steroidal active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists prevent the degradation of 17-acetoxyprogesterone (17α-acetoxypregn-4-ene-3,20-dione) during long-term storage.

Rather than simply listing storage parameters, this guide deconstructs the structural vulnerabilities of the molecule, provides diagnostic workflows for identifying impurities, and establishes a self-validating protocol for absolute stability.

The Mechanistic Basis of 17-Acetoxyprogesterone Degradation

To prevent degradation, we must first understand the structural causality behind it. 17-Acetoxyprogesterone contains a steroidal nucleus with a C-17 acetate ester and a conjugated C-3/C-20 ketone system. These functional groups dictate the molecule's specific degradation vectors:

  • Ester Hydrolysis: The C-17 acetate group is highly susceptible to nucleophilic attack by water. Under pH extremes (acidic or basic conditions), the ester bond cleaves, yielding 17α-hydroxyprogesterone and acetic acid. Forced degradation studies of 17-acetoxy steroid analogs demonstrate that base and acid exposures yield the highest number of degradation impurities 1[1].

  • Oxidative Degradation: The conjugated enone system in the A-ring (pregn-4-ene-3-one) is vulnerable to reactive oxygen species (ROS). Exposure to air and ozone leads to epoxidation or hydroxylation, making the compound inherently air-sensitive 2[2].

  • Thermal & Photolytic Cleavage: Elevated temperatures accelerate ester bond cleavage, which serves as the primary thermal degradation route 3[3]. Concurrently, UV/visible light excites the conjugated double bonds, leading to photo-isomerization and radical-mediated breakdown 4[4].

DegradationMechanisms API 17-Acetoxyprogesterone (Intact API) Hydrolysis Ester Hydrolysis (C-17 Cleavage) API->Hydrolysis Moisture, pH Extremes Oxidation Oxidative Degradation (A-Ring / Allylic) API->Oxidation O2, ROS, Ozone Photolysis Photolytic Breakdown (UV/Vis Exposure) API->Photolysis Photons Thermal Thermal Decomposition (Heat Stress) API->Thermal > 40°C Prod1 17-Hydroxyprogesterone + Acetic Acid (-42 Da) Hydrolysis->Prod1 Prod2 Epoxides & Diols (+16 / +32 Da) Oxidation->Prod2 Prod3 Isomerization Products Photolysis->Prod3 Thermal->Prod1 Accelerates

Mechanistic pathways of 17-acetoxyprogesterone degradation and their primary resulting byproducts.

Quantitative Degradation Profile

To prioritize your storage parameters, review the relative severity of different environmental stressors on 17-acetoxyprogesterone analogs. The table below summarizes quantitative forced degradation data:

Degradation ConditionReagent / EnvironmentExposure TimePrimary Degradation PathwayRelative Severity (% Area Impurities)
Base-Catalyzed 0.2 N NaOH7 DaysEster HydrolysisHigh (>15%)
Acid-Catalyzed 0.2 N HCl7 DaysEster HydrolysisHigh (>10%)
Oxidative 3% H₂O₂ at 37°C7 DaysA-Ring OxidationModerate (5-10%)
Photolytic 2.6 × 10⁶ lux hoursN/APhoto-isomerizationModerate (5-8%)
Thermal 80°C14 DaysAccelerated CleavageLow to Moderate (<5%)

(Data synthesized from forced degradation studies of 17-acetoxy steroid analogs 1[1])

Diagnostic Workflow & Troubleshooting

If you detect a drop in assay purity during routine stability testing, use the following LC-MS/MS diagnostic workflow to isolate the specific environmental failure in your storage setup.

DiagnosticWorkflow Start Assay Drop Detected (HPLC-UV) LCMS Perform LC-MS/MS Analyze Mass Shift (Δm) Start->LCMS Shift1 Δm = -42 Da (Loss of Acetyl) LCMS->Shift1 Shift2 Δm = +16 Da or +32 Da (Oxygen Addition) LCMS->Shift2 Shift3 No Mass Shift (Retention Time Change) LCMS->Shift3 Root1 Diagnosis: Hydrolysis Check Moisture/pH Shift1->Root1 Root2 Diagnosis: Oxidation Check Headspace Gas Shift2->Root2 Root3 Diagnosis: Isomerization Check Light Exposure Shift3->Root3 Fix1 Action: Lyophilize & Add Desiccant Root1->Fix1 Fix2 Action: Argon Purge & Seal Container Root2->Fix2 Fix3 Action: Switch to Actinic/Amber Vials Root3->Fix3

Diagnostic LC-MS/MS workflow for identifying and troubleshooting 17-acetoxyprogesterone degradation.

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

To ensure absolute trustworthiness in your compound library, this protocol acts as a self-validating system . By embedding analytical checkpoints directly into the storage workflow, you proactively verify stability rather than reactively discovering degradation.

Phase 1: Preparation & Moisture Eradication
  • Lyophilization: Dry the 17-acetoxyprogesterone powder using a lyophilizer until the moisture content is strictly < 0.5% w/w.

    • Causality: Water is the primary nucleophile responsible for C-17 ester hydrolysis. Removing it halts base/acid-catalyzed cleavage 3[3].

  • Validation Checkpoint 1: Perform Karl Fischer titration on a representative aliquot to quantitatively confirm moisture levels before proceeding.

Phase 2: Inert Packaging
  • Vial Selection: Transfer the dried API into Type I borosilicate amber glass vials.

    • Causality: Amber glass blocks UV/visible light transmission, preventing photolytic isomerization 4[4].

  • Argon Purging: Inside a controlled glove box, purge the vial headspace with high-purity Argon gas.

    • Causality: Displacing ambient oxygen prevents ROS-mediated A-ring oxidation. Argon is preferred over Nitrogen as it is heavier than air, providing a denser protective blanket over the solid API 2[2].

Phase 3: Temperature-Controlled Storage
  • Sealing: Seal the vials with PTFE-lined septa and aluminum crimp caps to prevent long-term gas exchange.

  • Storage: Transfer the sealed vials to a continuously monitored -20°C freezer.

    • Causality: Lowering the kinetic energy of the system exponentially decreases the rate of any residual thermal decomposition 3[3].

  • Validation Checkpoint 2 (Stability Indicating Assay): At 3, 6, and 12 months, pull one sacrificial vial and run an HPLC-UV/MS assay. The storage system is validated if the purity remains ≥ 99.5% with no single impurity exceeding 0.1%.

Frequently Asked Questions (FAQs)

Q: My API shows a mass loss of 42 Da during LC-MS analysis. What happened? A: This specific mass shift indicates the loss of an acetyl group (CH₂CO), meaning your 17-acetoxyprogesterone has hydrolyzed into 17α-hydroxyprogesterone. This is almost always caused by residual moisture combined with localized pH shifts. You must audit your drying process and ensure the storage environment is strictly anhydrous 1[1].

Q: We stored the compound at 4°C, but we still see degradation after 6 months. Why? A: Refrigeration only slows thermal degradation; it does not stop oxidation or photolysis. If the headspace of your container contains ambient air (oxygen), or if you used clear glass vials, the compound remains highly vulnerable to oxidative and photolytic breakdown. You must purge vials with an inert gas (like Argon) and use amber glassware 2[2].

Q: How do we differentiate between thermal and oxidative degradation analytically? A: Thermal degradation primarily accelerates ester cleavage, which presents as a -42 Da mass shift on a mass spectrometer. Oxidative degradation, however, introduces oxygen atoms into the steroidal framework, typically resulting in +16 Da (epoxides) or +32 Da (diols) mass shifts. Analyzing the MS spectra will immediately isolate the root cause 1[1].

References

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. National Institutes of Health (NIH) / PMC.1

  • Medroxyprogesterone Acetate | 71-58-9. ChemicalBook.2

  • Buy Flurogestone acetate | 2529-45-5 | >98%. Smolecule.3

  • Chlormadinone Acetate. Santa Cruz Biotechnology.4

Sources

Optimization

reducing background noise in 17-acetoxyprogesterone LC-MS/MS analysis

A Guide for Researchers, Scientists, and Drug Development Professionals The Challenge: Unmasking the Signal from the Noise High background noise is a frequent obstacle in LC-MS/MS analysis, capable of obscuring the signa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Challenge: Unmasking the Signal from the Noise

High background noise is a frequent obstacle in LC-MS/MS analysis, capable of obscuring the signal of your target analyte and compromising the sensitivity and reproducibility of your assay.[1][2] 17-acetoxyprogesterone, a synthetic progestin, and its analogs can be particularly susceptible to these issues due to their structural properties and the complexity of the biological matrices in which they are often analyzed.[3][4] This guide will equip you with the knowledge to systematically identify and eliminate sources of background noise.

Visualizing the Troubleshooting Pathway

A logical and systematic approach is crucial for effectively troubleshooting high background noise. The following workflow outlines the key areas to investigate.

Troubleshooting_Workflow A High Background Noise Observed B Isolate the Source: LC or MS? A->B C LC System Investigation B->C LC D MS System Investigation B->D MS E Mobile Phase & Solvents C->E F Sample Preparation C->F G LC Column C->G H Ion Source Contamination D->H I MS Parameters D->I J Resolution Achieved E->J F->J G->J H->J I->J

Caption: A systematic workflow for troubleshooting high background noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and issues you may encounter during your 17-acetoxyprogesterone analysis.

Q1: My baseline is consistently high and noisy, even during a blank injection. Where should I start looking for the problem?

A1: Initial Diagnosis: LC vs. MS System

A high, noisy baseline in a blank injection points to a systemic issue rather than a problem with your specific sample. The first step is to determine whether the source of the noise is the liquid chromatography (LC) system or the mass spectrometer (MS).[5][6]

Troubleshooting Protocol: Isolating the Source

  • Divert the LC Flow: Disconnect the LC column from the MS inlet and divert the LC flow to waste.

  • Infuse a Clean Solvent: Using a clean syringe and tubing, directly infuse a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) into the mass spectrometer.[7]

  • Analyze the Baseline:

    • If the background noise disappears or significantly decreases: The contamination is likely originating from your LC system (mobile phase, solvents, tubing, or autosampler). Proceed to the "LC System Troubleshooting" section.

    • If the high background noise persists: The issue is likely within the mass spectrometer itself, most commonly the ion source. Proceed to the "MS System Troubleshooting" section.[7]

Q2: I've isolated the noise to my LC system. What are the most common culprits and how do I address them?

A2: LC System Contamination: A Deeper Dive

Contamination within the LC system is a very common source of background noise.[1][8] The following are key areas to investigate:

  • Mobile Phase and Solvents:

    • Purity is Paramount: Always use LC-MS grade solvents and additives.[2][9][10] HPLC-grade solvents can contain impurities that significantly increase background noise.[2]

    • Fresh is Best: Prepare mobile phases fresh and avoid storing aqueous mobile phases for extended periods to prevent microbial growth.[11]

    • Beware of Additives: While necessary for chromatography and ionization, additives like formic acid or ammonium acetate can be a source of contamination.[11] Consider trying a new bottle or a different supplier if you suspect your additives are the issue.[11]

    • Solvent Bottle Hygiene: Use dedicated solvent bottles for your LC-MS system and avoid washing them with detergents, which can leave residues.[11]

  • Sample Preparation:

    • Matrix Effects: Biological samples are complex and contain numerous endogenous compounds that can co-elute with 17-acetoxyprogesterone, causing ion suppression or enhancement, which manifests as background noise.[1][2][12]

    • Effective Cleanup is Key: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13][14] Supported liquid extraction (SLE) is also an effective technique for removing phospholipids, a major source of matrix effects in plasma and serum samples.[15][16]

    • Plasticizers and Other Extractables: Be mindful of contaminants leaching from plasticware used during sample preparation.[8][17] Use high-quality, low-extractable tubes and pipette tips.

  • The LC Column:

    • Column Bleed: Over time, the stationary phase of an LC column can degrade and "bleed," contributing to background noise. If the column is old or has been used with aggressive mobile phases, consider replacing it.[17]

    • Column Contamination: Previous samples can leave residues on the column. Thoroughly flushing the column with a strong solvent is essential.[6][17]

Q3: My MS system seems to be the source of the noise. What steps can I take to clean it and optimize its performance?

A3: MS System Maintenance and Optimization

A contaminated ion source is a primary cause of high background noise originating from the mass spectrometer.[1][5]

Ion Source Cleaning Protocol:

  • Safety First: Always follow the manufacturer's guidelines for venting the instrument and handling internal components. Wear powder-free nitrile gloves to avoid introducing new contaminants.[17]

  • Disassemble the Ion Source: Carefully remove the ion source components, such as the spray shield, capillary, and cone.

  • Clean the Components: Clean the components according to the manufacturer's instructions. This typically involves sonication in a series of high-purity solvents (e.g., water, methanol, isopropanol).

  • Reassemble and Pump Down: Once the components are thoroughly dry, reassemble the ion source and allow the system to pump down for an extended period to ensure all residual solvents have been removed.[5]

Optimizing MS Parameters:

  • Ionization Source: For steroids like 17-acetoxyprogesterone, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable alternative to Electrospray Ionization (ESI).[18][19][20] APCI can be less susceptible to matrix effects and may provide better sensitivity for less polar compounds.[20][21][22]

  • Source Parameters: Optimizing source parameters such as gas flows, temperatures, and voltages can help to reduce the transmission of non-target ions and improve the signal-to-noise ratio.

  • In-Source Fragmentation: In-source fragmentation can create a complex background. Carefully optimizing source conditions can minimize this phenomenon.[23]

Q4: Are there any specific mobile phase compositions that are better suited for 17-acetoxyprogesterone analysis?

A4: Mobile Phase Considerations for Steroid Analysis

The choice of mobile phase can significantly impact the ionization efficiency and, consequently, the signal-to-noise ratio for 17-acetoxyprogesterone.

Mobile Phase ComponentRecommendationRationale
Organic Solvent Acetonitrile or MethanolBoth are commonly used. Methanol can sometimes offer different selectivity for steroids.[9][22]
Aqueous Phase LC-MS Grade WaterEssential to minimize background ions.[2]
Additive (Positive Ion Mode) 0.1% Formic AcidPromotes protonation and can improve peak shape.[9]
Additive (Alternative) Ammonium Acetate or FormateCan be beneficial in some cases, particularly for ESI, but should be used with caution as they can also be a source of contamination.[11][22]

Important Note: For certain steroids, the use of additives like ammonium acetate or acetonitrile in the mobile phase can decrease sensitivity in ESI mode.[24] It is always recommended to empirically test different mobile phase compositions to find the optimal conditions for your specific instrument and method.

Advanced Troubleshooting: When the Basics Aren't Enough

If you've addressed the common sources of background noise and are still facing challenges, consider these more advanced strategies:

  • Differential Mobility Spectrometry (DMS): This technique can be coupled with LC-MS/MS to provide an additional layer of separation, effectively reducing interferences and improving the signal-to-noise ratio for steroid analysis.[25]

  • Chemical Derivatization: While adding an extra step to your workflow, derivatization can improve the ionization efficiency of steroids that are otherwise difficult to analyze, thereby increasing their signal relative to the background.[3]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and resolve issues with background noise in your 17-acetoxyprogesterone LC-MS/MS analyses, leading to more robust and reliable data.

References

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International - Chromatography Online. (2018, August 1). Retrieved from [Link]

  • Potential of atmospheric pressure chemical ionization source in gas chromatography tandem mass spectrometry for the screening of urinary exogenous androgenic anabolic steroids - PubMed. (2016, February 4). Retrieved from [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. (n.d.). Retrieved from [Link]

  • Field-Free Atmospheric Pressure Photoionization–Liquid Chromatography–Mass Spectrometry for the Analysis of Steroids within Complex Biological Matrices | Analytical Chemistry - ACS Publications. (2017, March 6). Retrieved from [Link]

  • Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations - SciSpace. (n.d.). Retrieved from [Link]

  • Field-Free Atmospheric Pressure Photoionization - Liquid Chromatography - Mass Spectrometry for the Analysis of Steroids within Complex Biological Matrices | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters | Request PDF - ResearchGate. (2021, June 21). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition| Pure Synth. (2025, December 30). Retrieved from [Link]

  • Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Notes on Troubleshooting LC/MS Contamination. (n.d.). Retrieved from [Link]

  • Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish. (2020, April 24). Retrieved from [Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications. (2023, September 27). Retrieved from [Link]

  • MEDROXYPROGESTERONE ACETATE ELISA - Food & Feed Analysis. (n.d.). Retrieved from [Link]

  • Decoding the signal response of steroids in Electrospray Ionization Mode (ESI-MS). (2025, August 7). Retrieved from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. (n.d.). Retrieved from [Link]

  • High background after preventative maintenance - Chromatography Forum. (2020, May 6). Retrieved from [Link]

  • Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts | Journal of the American Society for Mass Spectrometry. (2025, June 26). Retrieved from [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Der - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC. (n.d.). Retrieved from [Link]

  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Retrieved from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Publications. (2018, September 28). Retrieved from [Link]

  • Determination of steroids by liquid chromatography/mass spectrometry - ACS Publications. (n.d.). Retrieved from [Link]

  • Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research : Waters. (n.d.). Retrieved from [Link]

  • How do I identify contamination in my LC-MS system and what should I do? - Providion. (n.d.). Retrieved from [Link]

  • ELISA Kit for 17-Hydroxyprogesterone (17-OHP) - Cloud-Clone. (n.d.). Retrieved from [Link]

  • Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. (2022, March 27). Retrieved from [Link]

  • LC-MS Grade Solvents and Reagents. (n.d.). Retrieved from [Link]

  • Hydroxyprogesterone acetate - Wikipedia. (n.d.). Retrieved from [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC. (n.d.). Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Retrieved from [Link]

  • 17-Alpha-Acetoxy Progesterone | CAS No: 302-23-8. (n.d.). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 17-Acetoxyprogesterone Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 17-acetoxyprogesterone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 17-acetoxyprogesterone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for reversed-phase and normal-phase HPLC analysis of 17-acetoxyprogesterone?

A1: The choice between reversed-phase and normal-phase chromatography depends on your analytical goals, such as purity testing or formulation analysis.

  • Reversed-Phase (RP-HPLC): This is the most common mode for steroid analysis due to its robustness and compatibility with aqueous samples. A typical starting point is a mixture of acetonitrile and water or methanol and water.[1][2] Acetonitrile often provides better resolution and lower backpressure. A good initial isocratic mobile phase composition to evaluate is Acetonitrile:Water (60:40, v/v) .[3]

  • Normal-Phase (NP-HPLC): This mode can offer unique selectivity for steroid isomers. A common mobile phase consists of a non-polar solvent like hexane or heptane mixed with a more polar modifier such as ethanol or isopropanol.

Q2: My 17-acetoxyprogesterone peak is showing significant tailing in reversed-phase HPLC. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in steroid analysis and can often be attributed to secondary interactions between the analyte and the stationary phase.[4][5]

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the 17-acetoxyprogesterone molecule, leading to tailing.[5]

    • Solution: Incorporating a small amount of an acidic modifier, like formic acid or acetic acid (typically 0.1%), into the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Alternatively, using a column with a highly end-capped stationary phase can minimize this effect.[5]

  • Column Contamination: Accumulation of contaminants from samples or the mobile phase on the column can also cause peak distortion.[6][7]

    • Solution: Implement a regular column washing procedure. If tailing persists, consider replacing the column.[7]

Q3: I am having trouble separating 17-acetoxyprogesterone from its related impurities. How can I improve the resolution?

A3: Achieving adequate resolution between a primary compound and its impurities is critical for accurate quantification.

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time and can improve the separation of closely eluting peaks.[8]

  • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient program can be employed. A shallow gradient around the elution time of the main peak and its impurities can significantly enhance separation.[9]

  • Column Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease resolution if selectivity is compromised.[8][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of 17-acetoxyprogesterone.

Issue 1: Poor Peak Shape (Fronting or Tailing)
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with stationary phase silanols.[4][5]Add 0.1% formic or acetic acid to the mobile phase. Use a highly end-capped column.
Column overload.Reduce the sample concentration or injection volume.[11]
Column contamination.[6][7]Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.[7]
Peak Fronting Sample solvent is stronger than the mobile phase.[7]Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce sample concentration.[11]
Troubleshooting Workflow for Peak Asymmetry

Caption: Decision tree for troubleshooting peak asymmetry.

Issue 2: Inadequate Resolution
Symptom Potential Cause Recommended Action
Co-eluting peaks Mobile phase is too strong.Decrease the percentage of the organic modifier in the mobile phase.[8]
Insufficient selectivity.Change the organic modifier (e.g., from acetonitrile to methanol). Try a different stationary phase (e.g., C8 instead of C18).
Isocratic elution is not optimal.Develop a gradient elution method.[9]
Column temperature is not optimized.Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C).[8][10]
Experimental Protocol: Mobile Phase Optimization for Improved Resolution

Objective: To systematically optimize the mobile phase composition to achieve baseline separation of 17-acetoxyprogesterone from a critical impurity pair.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • 17-acetoxyprogesterone reference standard and a sample containing impurities

Procedure:

  • Initial Scouting Run:

    • Prepare a mobile phase of Acetonitrile:Water (60:40, v/v).

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Inject the sample and record the chromatogram.

    • Assess the initial resolution between the main peak and the closest eluting impurity.

  • Adjusting Mobile Phase Strength (Isocratic):

    • Prepare a series of mobile phases with varying acetonitrile content:

      • Acetonitrile:Water (55:45, v/v)

      • Acetonitrile:Water (50:50, v/v)

    • Inject the sample with each mobile phase and compare the resolution.

  • Evaluating a Different Organic Modifier:

    • Prepare a mobile phase of Methanol:Water with a similar elution strength to the best acetonitrile mixture.

    • Inject the sample and evaluate the change in selectivity and resolution.

  • Developing a Gradient Method:

    • If isocratic elution is insufficient, develop a linear gradient. For example:

      • Start at 40% Acetonitrile, hold for 2 minutes.

      • Ramp to 70% Acetonitrile over 10 minutes.

      • Hold at 70% Acetonitrile for 2 minutes.

      • Return to initial conditions and equilibrate.

    • Adjust the gradient slope to improve the separation of the target peaks.

Workflow for Resolution Optimization

Caption: Stepwise workflow for improving peak resolution.

References

Sources

Reference Data & Comparative Studies

Validation

17-Acetoxyprogesterone vs. 17-Hydroxyprogesterone: A Comparative Guide on Receptor Affinity and Pharmacodynamics

As drug development professionals and application scientists, understanding the nuanced structure-activity relationships (SAR) of steroid hormones is critical for designing targeted therapeutics. This guide provides an o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, understanding the nuanced structure-activity relationships (SAR) of steroid hormones is critical for designing targeted therapeutics. This guide provides an objective, data-driven comparison between 17-hydroxyprogesterone (17-OHP) and its synthetic ester derivative, 17-acetoxyprogesterone (OHPA) , focusing on their binding affinities to the Progesterone Receptor (PR) and the underlying mechanistic causality.

Structural Causality: The Role of C17 Esterification

Receptor binding is not merely a function of a molecule's presence, but of precise spatial and electrostatic complementation within the receptor's ligand-binding domain (LBD).

17-OHP is a natural endogenous intermediate in steroidogenesis. However, it possesses a free hydroxyl (-OH) group at the C17 α position. When 17-OHP enters the highly hydrophobic PR LBD, this polar moiety disrupts critical van der Waals interactions, resulting in steric and electrostatic clashes that drastically reduce binding affinity.

By masking this hydroxyl group via acetylation to create 17-acetoxyprogesterone (OHPA) , the molecule undergoes a fundamental pharmacodynamic shift. The acetate ester restores lipophilicity (increasing the LogP value) and provides a bulky, hydrophobic extension that perfectly anchors into the hydrophobic cleft of the PR LBD. This single modification transforms an inactive precursor into a potent, orally active progestin.

G A 17-Hydroxyprogesterone (Weak PR Affinity) B C17 Acetylation (Esterification) A->B Structural Modification C 17-Acetoxyprogesterone (OHPA) B->C Increased Lipophilicity D Progesterone Receptor (PR-A / PR-B) C->D High Affinity Binding (IC50 ~12-16 nM) E Gene Transcription (Progestogenic Effect) D->E Activation

Figure 1: Logical flow demonstrating how C17 acetylation enhances PR binding and activation.

Quantitative Receptor Affinity Profiles

Experimental data highlights the stark contrast in receptor kinetics between the two compounds. OHPA acts as a full agonist at both the PR-A and PR-B isoforms, exhibiting a >50-fold higher affinity for the PR compared to its unesterified precursor, 17-OHP.

According to competitive binding assays, OHPA demonstrates an IC50 of 16.8 nM for the PR-A isoform and 12.6 nM for the PR-B isoform (1)[1]. This foundational structural modification directly influences the development of potent clinical progestins evaluated in comparative receptor binding studies (2)[2].

Table 1: Comparative Pharmacodynamic & Affinity Data
Parameter17-Hydroxyprogesterone (17-OHP)17-Acetoxyprogesterone (OHPA)
Chemical Structure Free -OH at C17 α Acetate ester at C17 α
PR-A Affinity (IC50) > 800 nM (Weak)16.8 nM (High)
PR-B Affinity (IC50) > 800 nM (Weak)12.6 nM (High)
Relative Binding Affinity < 2% of Progesterone~45% of Progesterone
Receptor Selectivity Weak PR, Weak GRHigh PR, Low off-target
Oral Bioavailability Poor (Rapid first-pass metabolism)Moderate to High

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively determine the IC50 values presented above, researchers employ a competitive Radioligand Binding Assay (RBA).

The Causality of the Design: To ensure scientific integrity, this protocol operates as a self-validating system . This is achieved by running parallel experimental cohorts: Total Binding (TB) and Non-Specific Binding (NSB). By mathematically isolating Specific Binding (SB = TB - NSB), the protocol inherently controls for background noise, lipid partitioning, and non-receptor protein binding, guaranteeing that the measured IC50 is exclusively driven by PR-ligand interactions.

Step-by-Step Protocol
  • Cytosol Preparation:

    • Action: Homogenize T47D breast cancer cells (which natively express high levels of PR) in a highly buffered, ice-cold Tris-HCl solution containing protease inhibitors. Ultracentrifuge at 105,000 x g for 1 hour.

    • Causality: Ultracentrifugation isolates the soluble cytosolic fraction where unliganded PRs reside, stripping away membrane-bound off-target receptors.

  • Ligand Incubation (The Competitive Phase):

    • Action: Aliquot the cytosol. Add a constant concentration of [3H]-Progesterone (the radiotracer) to all tubes.

    • Action (TB Cohort): Add buffer only.

    • Action (NSB Cohort): Add a 1000-fold molar excess of unlabeled progesterone.

    • Action (Test Cohorts): Add increasing logarithmic concentrations of 17-OHP or OHPA (10^-11 to 10^-5 M). Incubate at 4°C for 18 hours.

    • Causality: The 4°C temperature prevents receptor degradation and slows dissociation kinetics, ensuring the system reaches a stable thermodynamic equilibrium.

  • Separation via Dextran-Coated Charcoal (DCC):

    • Action: Add an ice-cold DCC suspension to the assay tubes, incubate for 10 minutes, and centrifuge at 3,000 x g.

    • Causality: Charcoal is highly porous and rapidly adsorbs small, unbound free steroids. The dextran coating acts as a molecular sieve—it is too small to allow the large PR-steroid protein complexes to enter the charcoal pores. Centrifugation pellets the charcoal (and free ligand), leaving only the receptor-bound [3H]-Progesterone in the supernatant.

  • Quantification & Analysis:

    • Action: Decant the supernatant into scintillation fluid and measure radioactivity via a Liquid Scintillation Counter (LSC). Plot the displacement curve using non-linear regression to calculate the IC50.

G N1 1. Cytosol Preparation (Isolate PR-rich fraction) N2 2. Radioligand Incubation ([3H]-Progesterone + Competitor) N1->N2 Add Ligands N3 3. DCC Separation (Adsorb unbound ligand) N2->N3 Equilibrium Reached N4 4. Scintillation Counting (Quantify bound radioactivity) N3->N4 Isolate Bound Fraction N5 5. Non-linear Regression (Calculate IC50 & Kd) N4->N5 Plot Displacement Curve

Figure 2: Self-validating radioligand binding assay workflow for determining receptor affinity.

Translational Impact in Drug Development

The comparative data between 17-OHP and OHPA is a cornerstone of modern steroid pharmacology. Recognizing that C17 esterification drastically improves PR affinity and oral bioavailability led to the development of an entire class of synthetic progestins. OHPA serves as the parent structural scaffold for widely used clinical drugs, including Medroxyprogesterone Acetate (MPA), Megestrol Acetate, and Cyproterone Acetate. For drug development professionals, this highlights how targeted esterification can rescue an inactive precursor, transforming it into a high-affinity, clinically viable therapeutic.

References

  • Hydroxyprogesterone acetate - Wikipedia Source: Wikipedia.org URL:[Link]

  • Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins Source: American Journal of Obstetrics and Gynecology / Frontiers (Attardi et al., 2007) URL:[Link]

Sources

Comparative

A Comparative Guide to 17-Acetoxyprogesterone and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals

Executive Summary This guide delves into the nuanced differences between two significant progestins: 17-acetoxyprogesterone and the more clinically prevalent medroxyprogesterone acetate (MPA). While both are derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide delves into the nuanced differences between two significant progestins: 17-acetoxyprogesterone and the more clinically prevalent medroxyprogesterone acetate (MPA). While both are derivatives of progesterone, their distinct structural modifications lead to significant variations in receptor binding affinity, metabolic stability, and clinical effects. MPA, a synthetic variant, is characterized by its potent progestational activity and is widely used in contraception, hormone replacement therapy, and oncology.[1][2][3][4][5] 17-acetoxyprogesterone, while also a progesterone derivative, serves more as a foundational compound in understanding structure-activity relationships within this class of steroids. This document synthesizes experimental data to provide a clear comparative framework for researchers, highlighting the causal links between molecular structure, pharmacological function, and clinical outcomes.

Molecular Structure and Pharmacological Profile

The efficacy and side-effect profiles of progestins are intrinsically linked to their chemical structures. These structures dictate their interaction with various steroid receptors, including the progesterone (PR), androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[6][7]

17-Acetoxyprogesterone is an ester of the endogenous steroid 17-hydroxyprogesterone. Its primary modification is the addition of an acetoxy group at the C17α position.

Medroxyprogesterone Acetate (MPA) , chemically known as 6α-methyl-17α-acetoxyprogesterone, is a derivative of 17-acetoxyprogesterone.[2][3] It features two key modifications from the progesterone backbone:

  • An acetoxy group at the C17α position, which enhances oral bioavailability and metabolic stability.

  • A methyl group at the C6α position, which significantly increases its progestational potency and slows its metabolism.

These structural differences are pivotal, directly influencing receptor binding and subsequent biological activity.

Comparative Pharmacodynamics and Pharmacokinetics

The seemingly minor addition of a methyl group in MPA results in a profoundly different pharmacological profile compared to 17-acetoxyprogesterone.

Parameter17-AcetoxyprogesteroneMedroxyprogesterone Acetate (MPA)Rationale & Significance
Progestational Potency ModerateHighThe 6α-methyl group in MPA enhances its binding affinity for the progesterone receptor and provides steric hindrance against metabolic enzymes, prolonging its action.[3]
Receptor Binding Primarily Progesterone Receptor (PR)High affinity for PR; significant cross-reactivity with Glucocorticoid (GR) and Androgen Receptors (AR).[7][8]MPA's off-target binding contributes to its side-effect profile, including potential metabolic changes and androgenic effects.[2][7]
Metabolism Relatively rapidSlower metabolism, primarily via hydroxylation by CYP3A4 enzymes.[2][9]The slower metabolism of MPA leads to a longer half-life, making it suitable for long-acting injectable formulations (DMPA).[10][11]
Bioavailability (Oral) Lower~100%[2]The structural modifications in MPA protect it from rapid first-pass metabolism in the liver.
Half-life (Injectable) Not applicable~40-50 days (IM/SC injection)[2][11]Slow release from the injection site provides prolonged contraceptive efficacy.[10][11]

Mechanism of Action: A Tale of Two Pathways

Progestins exert their effects through both genomic and non-genomic signaling pathways.[12][13]

Genomic Pathway: The classic mechanism involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B).[12][14] This ligand-receptor complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.[5][14] This process, which unfolds over hours to days, is responsible for the profound changes in the endometrium, such as the transformation from a proliferative to a secretory state.[3][13]

Non-Genomic Pathway: Progestins can also initiate rapid, transcription-independent signaling cascades.[14][15] This involves the interaction of progestins with membrane-associated PRs, leading to the activation of cytoplasmic kinases like Src and the MAPK pathway.[15][16] These rapid actions can influence cell cycle progression and other cellular functions within minutes.[15]

MPA's high affinity for the glucocorticoid receptor (GR) is a critical point of differentiation.[7][8] This interaction allows MPA, but not progesterone or norethisterone acetate, to regulate inflammatory genes via the GR, which may have implications for its use in specific patient populations.[7]

Progestin_Signaling cluster_Cyto Cytoplasm cluster_Nuc Nucleus Progestin Progestin (e.g., MPA) PR Progesterone Receptor (PR) Progestin->PR Membrane Interaction PR_HSP PR HSP Progestin->PR_HSP PR->PR Src c-Src Kinase PR->Src Activates PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA PR->PRE Nuclear Translocation HSP Heat Shock Proteins MAPK MAPK Pathway Src->MAPK Activates MAPK->PR Phosphorylates (e.g., Ser294) PR_HSP->PR HSP Release Gene Target Gene Transcription PRE->Gene Modulates

Figure 2. Workflow for a Competitive Receptor Binding Assay.

Protocol 2: Endometrial Transformation (McPhail Test)

Objective: To assess the in vivo progestational activity of a compound by observing its effect on the uterine endometrium.

Causality: This is a classic bioassay that provides a functional, physiological readout of progestational effect. [17]Estrogen priming is critical because it induces endometrial proliferation and PR expression, making the tissue responsive to progestins. The transformation to a secretory state is a hallmark of progestational action.

Methodology:

  • Animal Model: Use immature, ovariectomized female rabbits or rats.

  • Estrogen Priming: Administer a daily dose of an estrogen (e.g., estradiol benzoate) for 6-7 days to prime the endometrium.

  • Test Substance Administration: Following priming, administer the test compound (17-acetoxyprogesterone or MPA) daily for 5 days. Include a vehicle control group and a positive control (progesterone).

  • Tissue Collection: On the day after the final dose, euthanize the animals and dissect the uteri.

  • Histological Analysis: Fix the uterine tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Scoring: Score the degree of endometrial proliferation and glandular development on a standardized scale (e.g., McPhail scale). A higher score indicates greater progestational activity.

Conclusion

Medroxyprogesterone acetate stands out as a highly potent synthetic progestin with a well-characterized efficacy and safety profile, making it a cornerstone of therapy in contraception and HRT. Its enhanced potency and metabolic stability, conferred by its unique C6α-methyl group, are clear advantages over its precursor, 17-acetoxyprogesterone. However, these same structural modifications also lead to significant off-target activity, particularly at the glucocorticoid receptor, which contributes to its distinct side-effect profile, including concerns about bone mineral density loss and metabolic changes. For researchers in drug development, the comparative analysis of these two molecules provides a compelling case study in structure-activity relationships. The experimental protocols outlined herein offer a validated pathway for the preclinical assessment of novel progestins, ensuring that both receptor affinity and functional physiological activity are comprehensively evaluated.

References

  • Medroxyprogesterone Acetate – Application in Therapy and Current Clinical Research. Google AI.
  • Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC. National Center for Biotechnology Information.
  • Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC. National Center for Biotechnology Information.
  • Progesterone Signaling Mechanisms in Brain and Behavior - PMC. National Center for Biotechnology Information.
  • The role and mechanism of progesterone receptor activation of extra-nuclear signaling pathways in regulating gene transcription and cell cycle progression. Mayo Clinic.
  • Mechanism of progestin resistance related to PR signal pathway. The... ResearchGate.
  • A large, multi-clinic study to evaluate contraceptive efficacy and safety of depot medroxyprogesterone acetate (150 mg/ml) injected under the skin every 6 months. ISRCTN Registry.
  • Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Unknown Source.
  • Randomized Clinical Trial of Self versus Clinical Administration of Subcutaneous Depot Medroxyprogesterone Acetate - PMC. National Center for Biotechnology Information.
  • The Efficacy and Safety of Two Depo Medroxyprogesterone Acetate Injection Preparations as Contraception: An Open-Label. Neliti.
  • A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. Contraception.
  • The Challenge Presented by Progestins in Ecotoxicological Research: A Critical Review. Unknown Source.
  • Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus. Endocrinology.
  • Assay for assessment of progestational or progesterone antagonistic... ResearchGate.
  • Medroxyprogesterone acetate. Wikipedia.
  • Medroxyprogesterone. StatPearls - NCBI Bookshelf.
  • MEDROXYPROGESTERONE ACETATE. Inxight Drugs.
  • Pharmacokinetics of depot medroxyprogesterone acetate contraception. Journal of Reproductive Medicine.
  • MECHANISM OF ACTION OF MEDROXYPROGESTERONE (17α-ACETOXY-6α-METHYL PROGESTERONE) IN THE RAT. SciSpace.
  • Understanding Progestins: From Basics to Clinical Applicability - PMC. National Center for Biotechnology Information.
  • Medroxyprogesterone Side Effects: Common, Severe, Long Term. Drugs.com.
  • Assessment of a bioassay of progestational activity. Journal of Endocrinology.
  • Medroxyprogesterone Acetate | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
  • Mechanism of action of medroxyprogesterone (17-alpha-acetoxy-6-alpha-methyl progesterone) in the rat. Journal of Reproduction and Fertility.
  • What is the mechanism of Medroxyprogesterone Acetate?. Patsnap Synapse.
  • The Injectable-Only Contraceptive Medroxyprogesterone Acetate, Unlike Norethisterone Acetate and Progesterone, Regulates Inflammatory Genes in Endocervical Cells via the Glucocorticoid Receptor. PLOS.
  • The Progestin-Only Contraceptive Medroxyprogesterone Acetate, but Not Norethisterone Acetate, Enhances HIV-1 Vpr-Mediated Apoptosis in Human CD4+ T Cells through the Glucocorticoid Receptor. PLOS ONE.
  • Clinical Efficacy, Pharmacokinetics, and Safety of the Available Medical Options in the Treatment of Endometriosis-Related Pelvic Pain: A Scoping Review. MDPI.
  • Notes on the Design of Bioequivalence Study: Medroxyprogesterone acetate. World Health Organization.
  • Pharmacokinetic study of low- versus high-dose medroxyprogesterone acetate (MPA) in women. PubMed.
  • Evaluation of Oral Medroxyprogesterone Acetate in the Treatment of Endometriosis. Semantic Scholar.
  • Progesterone Receptor | Agonists Antagonists. MedChemExpress.
  • Final medroxyprogesterone acetate population pharmacokinetic parameter estimates. ResearchGate.
  • Comparison of the endometrial activities in man of anhydrohydroxyprogesterone and 17-acetoxyprogesterone, a new oral progestational compound. Annals of the New York Academy of Sciences.
  • Treatment of endometriosis with depot medroxyprogesterone acetate: a preliminary experience. ResearchGate.
  • Medical treatments of endometriosis: a review. Reproductive and Developmental Medicine.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity of 17-Acetoxyprogesterone in Progesterone Immunoassays

For researchers and drug development professionals, the accurate quantification of progesterone is paramount for applications ranging from reproductive endocrinology to oncology. Immunoassays are the workhorses of hormon...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of progesterone is paramount for applications ranging from reproductive endocrinology to oncology. Immunoassays are the workhorses of hormone quantification due to their high throughput and sensitivity.[1][2] However, their utility is fundamentally dependent on the specificity of the antibody used. The presence of structurally related molecules can lead to significant cross-reactivity, producing erroneously elevated results and compromising data integrity.[1][3]

This guide provides an in-depth comparison and technical analysis of a critical, yet often overlooked, issue: the cross-reactivity of 17α-acetoxyprogesterone (a synthetic progestin and key metabolite of several pharmaceutical compounds) in progesterone immunoassays. We will explore the molecular basis for this interference, present comparative data, and provide a self-validating experimental protocol for you to assess this critical parameter in your own laboratory.

The Molecular Basis of Cross-Reactivity

Immunoassays, particularly competitive formats used for small molecules like steroids, rely on an antibody's ability to specifically recognize the three-dimensional structure of the target analyte.[4][5] Cross-reactivity occurs when an antibody binds to an unintended molecule that shares structural similarities, or epitopes, with the intended analyte.[6]

Progesterone and 17-acetoxyprogesterone share the same core steroid nucleus (pregnane-4-ene-3,20-dione). The key structural difference is the addition of an acetoxy group at the C17α position. While this modification alters the molecule's biological activity, the overall structural homology is often high enough to deceive antibodies, leading to competitive binding and analytical interference.

Cross_Reactivity_Workflow cluster_prep 1. Preparation cluster_assay 2. Competitive Immunoassay cluster_analysis 3. Data Analysis A Prepare Progesterone Standard Dilutions D Add Standards, Interferent, & Enzyme Conjugate to Wells A->D B Prepare 17-Acetoxyprogesterone (Interferent) Dilutions B->D C Coat & Block Microplate C->D E Incubate to Allow Competitive Binding D->E F Wash to Remove Unbound Reagents E->F G Add Substrate & Incubate for Color Dev. F->G H Add Stop Solution G->H I Read Absorbance (450 nm) H->I J Plot Dose-Response Curves (Absorbance vs. log[Concentration]) I->J K Determine IC50 for Progesterone J->K L Determine IC50 for 17-Acetoxyprogesterone J->L M Calculate % Cross-Reactivity K->M L->M

Sources

Comparative

A Comparative Guide to the Stability of 17-Acetoxyprogesterone and Other Synthetic Progestins

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical and metabolic stability of 17-acetoxyprogesterone and other classes of synthetic progestins. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical and metabolic stability of 17-acetoxyprogesterone and other classes of synthetic progestins. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource, explaining the causal relationships between chemical structure, stability, and biological activity, supported by established experimental methodologies.

Introduction: The Critical Role of Stability in Progestin Development

Progestogens are a class of steroid hormones essential for regulating the menstrual cycle and maintaining pregnancy.[1] Synthetic progestogens, known as progestins, are widely used in various medical applications, from contraception to postmenopausal hormone replacement therapy.[2][3] The therapeutic efficacy of a progestin is fundamentally linked to its stability. Natural progesterone, while biologically crucial, has a very short biological half-life of only a few minutes, limiting its therapeutic utility, especially for oral administration.[2]

The development of synthetic progestins has largely been a quest to overcome this inherent instability. By strategically modifying the core progesterone structure, chemists have created analogues with enhanced metabolic resistance and improved oral bioavailability.[4] This guide will dissect the structural modifications that confer stability to 17-acetoxyprogesterone and its derivatives, comparing them to other major classes of synthetic progestins. We will explore how these structural changes impact metabolic pathways, half-life, and ultimately, the drug's performance profile.

The Nexus of Chemical Structure and Stability

The stability of a progestin is not an arbitrary characteristic; it is a direct consequence of its molecular architecture. The four-ring steroid scaffold of progesterone is susceptible to rapid metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[2] Key modifications have been engineered to shield the molecule from these metabolic attacks.

Key Structural Classes of Progestins:

  • Progesterone Derivatives: These compounds, including 17-acetoxyprogesterone and Medroxyprogesterone Acetate (MPA), retain the 21-carbon pregnane backbone of progesterone. The critical modification is the addition of an acetoxy group at the C17α position. This group sterically hinders the enzymatic reduction of the C20 ketone, a primary metabolic pathway for progesterone. In MPA, a methyl group at the C6α position provides further resistance to metabolism in the A-ring of the steroid.[5]

  • 19-Nortestosterone Derivatives: This class, which includes norethisterone (norethindrone) and levonorgestrel, is derived from testosterone and lacks the methyl group at the C19 position. They often feature an ethynyl group at the C17α position, which significantly increases oral bioavailability and potency.[6]

  • Spironolactone Derivatives: Drospirenone is a unique progestin derived from spironolactone. It possesses anti-mineralocorticoid and anti-androgenic properties, offering a different side-effect profile.[7][8]

Progestin ClassParent MoleculeKey Structural ModificationsRepresentative Compounds
Progesterone Derivatives Progesterone17α-acetoxy group; 6α-methyl group17-Acetoxyprogesterone, Medroxyprogesterone Acetate (MPA), Megestrol Acetate
19-Nortestosterone Derivatives TestosteroneRemoval of C19-methyl group; 17α-ethynyl groupNorethisterone, Levonorgestrel, Norgestimate
Spironolactone Derivatives SpironolactoneSpirolactone ring at C17Drospirenone

Comparative Metabolic Stability: A Tale of Half-Lives

Metabolic stability dictates how long a drug remains active in the body, a crucial factor for dosing and efficacy. Orally administered progestins undergo hepatic first-pass metabolism, which can significantly reduce the concentration of the active compound before it reaches systemic circulation.[9][10] The structural modifications discussed above are designed to mitigate this effect.

  • Natural Progesterone: Subjected to extensive first-pass metabolism, leading to a half-life of only 5 to 7 minutes.[2]

  • 17-Acetoxyprogesterone Derivatives: The introduction of the 17α-acetoxy and 6α-methyl groups dramatically enhances metabolic resistance.[5][11] Medroxyprogesterone acetate (MPA), a prominent example, has a biological half-life of approximately 40-60 hours, a stark contrast to natural progesterone.

  • Other Synthetic Progestins: Progestins like levonorgestrel (t½ ~17-37 hours), drospirenone (t½ ~30 hours), and nomegestrol acetate (t½ ~46 hours) also exhibit significantly longer half-lives than progesterone, which contributes to greater hormonal stability and consistent endometrial support.[10]

ProgestinClassApproximate Biological Half-Life (t½)Primary Metabolic Enzymes
ProgesteroneNatural5-7 minutes[2]Hepatic CYP450 enzymes
Medroxyprogesterone Acetate (MPA)Progesterone Derivative40-60 hoursCYP3A4[12]
Norethisterone19-Nortestosterone~8-10 hoursHepatic CYP450 enzymes
Levonorgestrel19-Nortestosterone17-37 hours[10]Hepatic CYP450 enzymes
DrospirenoneSpironolactone Derivative~30 hours[10]CYP3A4

Chemical Stability and Degradation in Formulations

Beyond metabolic breakdown, the inherent chemical stability of a progestin within its formulation is critical for ensuring potency and safety throughout its shelf-life. Forced degradation studies are a cornerstone of this assessment, revealing how a drug substance behaves under stress conditions such as acid, base, oxidation, light, and heat.

Studies on Medroxyprogesterone Acetate (MPA) injectables have shown that the compound is most susceptible to degradation under basic conditions, followed by acidic and oxidative stress.[13] Thermal exposure, a common stressor during shipping and storage, appears to be less detrimental.[13] While specific forced degradation data for 17-acetoxyprogesterone is less common in public literature, its structural similarity to MPA suggests a comparable degradation profile.

Furthermore, studies on compounded topical progesterone preparations indicate that while they maintain chemical stability for up to 60 days, a significant decrease in potency occurs by 90 days, regardless of storage at room temperature or refrigeration.[14][15][16] This underscores the critical role of the formulation and storage conditions in preserving the chemical integrity of the active pharmaceutical ingredient.[15]

Receptor Binding Affinity: The Link to Biological Action

A progestin's biological effects are mediated through its binding to the progesterone receptor (PR).[7] However, the structural modifications that enhance stability also influence how the molecule interacts with the PR and other steroid receptors, such as the androgen (AR) and glucocorticoid (GR) receptors.

Interestingly, enhanced metabolic stability does not always correlate with higher receptor affinity. For instance, 17-alpha hydroxyprogesterone caproate (17-OHPC), a compound closely related to 17-acetoxyprogesterone, exhibits a relative binding affinity for the progesterone receptor that is only 26-30% that of progesterone itself.[17][18] Despite this lower affinity, it is comparable to progesterone in its ability to elicit gene expression, suggesting that other factors beyond simple binding affinity contribute to its biological activity.[18]

The 17α-hydroxyprogesterone derivatives are generally considered to be weak androgens, a favorable characteristic for minimizing androgenic side effects.[19] This contrasts with some 19-nortestosterone derivatives, which can exhibit more significant androgenic activity.[7][19]

Key Experimental Protocols

To provide actionable insights for fellow researchers, this section details the standard methodologies for assessing progestin stability.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for predicting in vivo metabolic clearance.

Objective: To determine the intrinsic clearance and metabolic half-life of a progestin by measuring its rate of depletion when incubated with liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer to the desired concentration.

  • Incubation: The test progestin (e.g., 17-acetoxyprogesterone) is added to the microsome solution and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding a pre-warmed NADPH-generating system (a necessary cofactor for CYP450 enzymes).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent progestin.

  • Data Interpretation: The natural logarithm of the remaining progestin concentration is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 2: Forced Degradation Study for Chemical Stability

This study identifies the degradation pathways and validates the stability-indicating nature of analytical methods.

Objective: To assess the intrinsic stability of a progestin by subjecting it to accelerated degradation under various stress conditions.

Methodology:

  • Stock Solution Preparation: A stock solution of the progestin is prepared in a suitable solvent.

  • Stress Conditions: The stock solution is diluted into separate solutions containing:

    • Acidic: 0.1 N Hydrochloric Acid (HCl)

    • Basic: 0.1 N Sodium Hydroxide (NaOH)

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal: The solid drug or solution is heated (e.g., at 60°C).

    • Photolytic: The solution is exposed to UV light (e.g., 254 nm).

  • Incubation: Samples are incubated under these conditions for a defined period (e.g., 24-48 hours). A control sample is kept under normal conditions.

  • Neutralization: Acidic and basic samples are neutralized before analysis.

  • Analysis: All samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric detection.

  • Data Interpretation: The chromatograms are compared to identify and quantify degradation products. The percentage of remaining parent drug indicates the stability under each condition. Significant degradation confirms the method is "stability-indicating."

G cluster_stress Stress Conditions Acid Acid (HCl) Analysis HPLC Analysis Acid->Analysis Base Base (NaOH) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV) Photo->Analysis Progestin Progestin Stock Solution Progestin->Acid Progestin->Base Progestin->Oxidative Progestin->Thermal Progestin->Photo

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 17-Acetoxyprogesterone for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The handling and disposal of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The handling and disposal of potent compounds like 17-Acetoxyprogesterone, a synthetic progestin, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of 17-Acetoxyprogesterone, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: 17-Acetoxyprogesterone

17-Acetoxyprogesterone, also known as Medroxyprogesterone Acetate, is a synthetic steroid hormone.[1][] Due to its hormonal activity and potential as an endocrine disruptor, it is classified as a hazardous substance.[3] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) include such hormonal agents in their lists of hazardous drugs that require special handling and disposal procedures.[4]

Key Hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Carcinogenicity: Suspected of causing cancer.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Environmental Hazard: May cause long-lasting harmful effects to aquatic life.

The Regulatory Landscape: A Framework for Safe Disposal

The disposal of 17-Acetoxyprogesterone is governed by a multi-tiered regulatory framework. Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible laboratory practice.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Pharmaceutical waste, including 17-Acetoxyprogesterone, may fall under this purview. A key takeaway from recent EPA rulings is the strict prohibition on the sewering of hazardous waste pharmaceuticals.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards are designed to protect workers from exposure to hazardous substances. This includes requirements for hazard communication, personal protective equipment (PPE), and safe work practices when handling and disposing of compounds like 17-Acetoxyprogesterone.[4]

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH provides recommendations for the safe handling of hazardous drugs in healthcare and research settings. These guidelines are a valuable resource for developing internal laboratory safety protocols.[6]

Core Disposal Principle: Incineration by a Licensed Contractor

The primary and most recommended method for the disposal of 17-Acetoxyprogesterone and all associated contaminated materials is incineration by a licensed hazardous waste management company .[7] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Workflow for Contracted Disposal:

Caption: Workflow for the disposal of 17-Acetoxyprogesterone via a licensed contractor.

Step-by-Step Laboratory Disposal Procedures

4.1. Waste Segregation: The First Line of Defense

Proper segregation of waste is critical to prevent cross-contamination and ensure that hazardous materials are handled correctly.

  • Solid Waste:

    • Contaminated PPE: Gloves, disposable lab coats, and other protective gear that have come into contact with 17-Acetoxyprogesterone should be considered hazardous waste.

    • Contaminated Labware: Weighing boats, pipette tips, and other disposable items should be disposed of as hazardous waste.

    • Procedure: Immediately place these items into a designated, clearly labeled, leak-proof hazardous waste container. This container should be distinct from regular trash and biohazardous waste.[7]

  • Liquid Waste:

    • Stock Solutions and Dilutions: All solutions containing 17-Acetoxyprogesterone must be collected as hazardous liquid waste.

    • Rinsate: When cleaning non-disposable glassware, the initial rinsate should be collected as hazardous waste.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Never dispose of these liquids down the drain.

  • Sharps Waste:

    • Needles and Syringes: Any sharps contaminated with 17-Acetoxyprogesterone must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

4.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

When handling 17-Acetoxyprogesterone in any form, including during disposal, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.

  • Lab Coat: A disposable, solid-front gown is preferred.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the compound and the potential for aerosolization.

4.3. Decontamination of Work Surfaces

Regularly decontaminate work surfaces where 17-Acetoxyprogesterone has been handled.

  • Initial Cleaning: Use a suitable laboratory detergent and water to remove any visible contamination.

  • Deactivating Agent: While specific, validated chemical deactivation protocols for laboratory use are not widely established, studies on forced degradation show that 17-Acetoxyprogesterone is susceptible to breakdown under certain conditions.[8][9] However, these are not standard disposal procedures.

  • Final Rinse: After any decontamination procedure, perform a final rinse with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Waste Disposal: All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

Chemical Degradation: An Overview and Important Caveats

While incineration is the gold standard, understanding the chemical vulnerabilities of 17-Acetoxyprogesterone can be valuable for decontamination. Forced degradation studies have shown that the compound degrades under acidic, basic, and oxidative conditions.[8][9][10]

Degradation ConditionEffect on 17-Acetoxyprogesterone
Acidic Hydrolysis Leads to the formation of several degradation products.[8][10]
Basic Hydrolysis Results in significant degradation, likely through cleavage of the ester bond.[11]
Oxidative Conditions Exposure to oxidizing agents can lead to the formation of various impurities.[8][10]

IMPORTANT: These findings are from analytical studies and do not constitute a validated protocol for routine laboratory waste disposal. The use of strong acids, bases, or oxidizing agents for decontamination should only be considered by highly trained personnel after a thorough risk assessment and with appropriate safety controls in place, including working in a fume hood and wearing extensive PPE. The United Nations Population Fund notes that chemical decomposition is a less preferred method due to risks of worker exposure and the need for specialized facilities.[12]

Spill Management: A Plan for Emergencies

All laboratories handling 17-Acetoxyprogesterone must have a clear and practiced spill management plan.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This should include respiratory protection if the compound is a powder.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill.

  • Clean the Spill: Carefully collect all contaminated materials.

  • Decontaminate the Area: Clean the spill area as described in the decontamination section.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of 17-Acetoxyprogesterone is a critical component of responsible laboratory practice. By adhering to regulatory guidelines, utilizing licensed hazardous waste disposal services, and implementing rigorous internal safety protocols, researchers can mitigate the risks associated with this potent compound. This commitment to safety not only protects laboratory personnel and the environment but also upholds the integrity of the scientific research we strive to advance.

References

  • ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
  • Jiang, Y., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
  • Polovich, M., & Clark, P. C. (2012). Safe handling of hazardous drugs. Online Journal of Issues in Nursing, 17(3).
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Republic Services. (2024). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Jiang, Y., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. PubMed.
  • United Nations Population Fund. (n.d.). Safe Disposal and Management of Unused, Unwanted Contraceptives.
  • Occupational Safety and Health Administration. (2016).
  • Jiang, Y., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150mg/ml) with implementation of HPLC, mass sp.
  • Al-Assi, A. H., et al. (2022).
  • Polovich, M. (2004). Safe Handling of Hazardous Drugs. OJIN: The Online Journal of Issues in Nursing, 9(3).
  • Sigma-Aldrich. (n.d.).
  • SEPS Services. (2026).
  • Defense Centers for Public Health. (2023). TECHNICAL INFORMATION PAPER: Management and Disposal of Waste Hazardous Drugs.
  • SEPS Services. (2026).
  • Enviolet. (n.d.).
  • Wikipedia. (2023).
  • Fent, K., et al. (2018). Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk. PMC.
  • Regulations.gov. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
  • Centers for Disease Control and Prevention. (2019).
  • BOC Sciences. (n.d.).
  • OEHHA. (2004).
  • Laboratory Alliance of Central New York, LLC. (n.d.). 17-Hydroxyprogesterone Q17OHP.

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